Finerenone
Beschreibung
Eigenschaften
IUPAC Name |
(4S)-4-(4-cyano-2-methoxyphenyl)-5-ethoxy-2,8-dimethyl-1,4-dihydro-1,6-naphthyridine-3-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N4O3/c1-5-28-21-18-17(14-7-6-13(9-22)8-15(14)27-4)16(20(23)26)12(3)25-19(18)11(2)10-24-21/h6-8,10,17,25H,5H2,1-4H3,(H2,23,26)/t17-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BTBHLEZXCOBLCY-QGZVFWFLSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=NC=C(C2=C1C(C(=C(N2)C)C(=O)N)C3=C(C=C(C=C3)C#N)OC)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC1=NC=C(C2=C1[C@@H](C(=C(N2)C)C(=O)N)C3=C(C=C(C=C3)C#N)OC)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N4O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10146928 | |
| Record name | Finerenone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10146928 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
378.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1050477-31-0 | |
| Record name | (4S)-4-(4-Cyano-2-methoxyphenyl)-5-ethoxy-1,4-dihydro-2,8-dimethyl-1,6-naphthyridine-3-carboxamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1050477-31-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Finerenone [USAN:INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1050477310 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Finerenone | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB16165 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Finerenone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10146928 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (4S)-4-(4-cyano-2-methoxyphenyl)-5-ethoxy-2,8-dimethyl-1,4-dihydro-1,6-naphthyridine-3-carboxamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | FINERENONE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/DE2O63YV8R | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Finerenone's Cardiorenal Shield: An In-Depth Guide to its Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Finerenone, a novel, non-steroidal mineralocorticoid receptor antagonist (MRA), represents a significant advancement in the management of cardiorenal diseases, particularly in patients with chronic kidney disease (CKD) and type 2 diabetes (T2D). Its unique chemical structure and mode of action confer a distinct pharmacological profile compared to traditional steroidal MRAs, such as spironolactone and eplerenone. This compound offers potent anti-inflammatory and anti-fibrotic effects by selectively modulating the mineralocorticoid receptor (MR), leading to a reduction in cardiorenal damage with a more favorable safety profile, especially concerning hyperkalemia and hormonal side effects. This technical guide provides a comprehensive overview of this compound's core mechanism of action, supported by quantitative data from preclinical and pivotal clinical trials, detailed experimental methodologies, and visual representations of key signaling pathways.
Molecular Mechanism of Action: A Unique Approach to MR Antagonism
This compound's therapeutic efficacy stems from its distinct interaction with the mineralocorticoid receptor, a ligand-activated transcription factor that plays a crucial role in the pathophysiology of cardiac and renal diseases.[1]
1.1. Non-Steroidal Structure and High Selectivity:
Unlike the steroidal structures of spironolactone and eplerenone, this compound is a dihydropyridine-based molecule.[2] This non-steroidal nature contributes to its high selectivity for the MR over other steroid hormone receptors, such as androgen, progesterone, estrogen, and glucocorticoid receptors, thereby minimizing the risk of hormonal side effects like gynecomastia.[2][3] this compound exhibits a strong binding affinity for the MR, comparable to or even greater than spironolactone and eplerenone.[4][5]
1.2. Bulky Antagonist and Cofactor Recruitment Inhibition:
This compound acts as a "bulky" antagonist. Upon binding to the MR, it induces a specific conformational change that prevents the recruitment of transcriptional coactivators, such as steroid receptor coactivator-1 (SRC-1), which are necessary for the transcription of pro-inflammatory and pro-fibrotic genes.[6][7] This contrasts with steroidal MRAs, which can act as partial agonists in certain contexts.[8] By blocking the recruitment of these cofactors, this compound effectively inhibits the downstream signaling cascade triggered by MR activation.[6]
1.3. Balanced Tissue Distribution:
Preclinical studies have demonstrated that this compound has a more balanced distribution between cardiac and renal tissues compared to spironolactone and eplerenone, which tend to accumulate more in the kidneys.[9][10] This balanced distribution may contribute to its potent cardioprotective effects alongside its renoprotective actions, while potentially mitigating the risk of adverse renal effects.
Signaling Pathways Modulated by this compound
The antagonism of the MR by this compound leads to the modulation of several key signaling pathways implicated in cardiorenal pathology.
Caption: this compound's mechanism of action in blocking the mineralocorticoid receptor signaling pathway.
Quantitative Data from Preclinical and Clinical Studies
The efficacy of this compound in mitigating cardiorenal damage has been substantiated by a robust body of preclinical and clinical evidence.
Table 1: Comparative Pharmacological Properties of Mineralocorticoid Receptor Antagonists
| Property | This compound | Spironolactone | Eplerenone |
| Structure | Non-steroidal | Steroidal | Steroidal |
| MR Binding Affinity (IC50) | High | High | Moderate |
| Selectivity for MR | High | Low | Moderate |
| Tissue Distribution (Heart:Kidney) | Balanced (approx. 1:1)[11][10] | Kidney-dominant | Kidney-dominant |
| Half-life | Short | Long (active metabolites) | Short |
| Hormonal Side Effects | Minimal[2] | Common (Gynecomastia)[3] | Less common than spironolactone |
Table 2: Key Efficacy Outcomes from Pivotal Phase III Clinical Trials
| Trial | Primary Endpoint | This compound vs. Placebo (Hazard Ratio [95% CI]) | Key Secondary Endpoint | This compound vs. Placebo (Hazard Ratio [95% CI]) |
| FIDELIO-DKD | Composite of kidney failure, sustained ≥40% decrease in eGFR from baseline, or renal death | 0.82 (0.73–0.93)[12][13] | Composite of cardiovascular death, nonfatal myocardial infarction, nonfatal stroke, or hospitalization for heart failure | 0.86 (0.75–0.99)[13] |
| FIGARO-DKD | Composite of cardiovascular death, nonfatal myocardial infarction, nonfatal stroke, or hospitalization for heart failure | 0.87 (0.76–0.98)[12][14] | Composite of kidney failure, sustained ≥40% decrease in eGFR from baseline, or renal death | 0.87 (0.76–1.01)[14] |
Experimental Protocols for Key Preclinical Studies
The following sections detail the methodologies employed in seminal preclinical studies that have elucidated this compound's mechanism of action.
Mineralocorticoid Receptor Binding Affinity Assay
Objective: To determine the in vitro binding affinity of this compound to the human mineralocorticoid receptor.
Methodology:
-
Receptor Preparation: Human mineralocorticoid receptors are expressed in a suitable cell line (e.g., Sf9 insect cells) and the cell lysates containing the receptor are prepared.
-
Radioligand Binding: A constant concentration of a radiolabeled MR agonist (e.g., [³H]-aldosterone) is incubated with the receptor preparation in the presence of increasing concentrations of this compound.
-
Incubation and Separation: The mixture is incubated to allow for competitive binding to reach equilibrium. Bound and free radioligand are then separated, typically by vacuum filtration through glass fiber filters.
-
Quantification: The amount of bound radioactivity on the filters is quantified using liquid scintillation counting.
-
Data Analysis: The concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50) is calculated by non-linear regression analysis of the competition binding curve.
In Vivo Model of Cardiac Fibrosis
Objective: To assess the anti-fibrotic effects of this compound in a preclinical model of cardiac fibrosis.
Methodology:
-
Animal Model: A common model involves the continuous infusion of a pro-fibrotic agent like angiotensin II or aldosterone, or surgical procedures such as transverse aortic constriction (TAC) in rodents (e.g., mice or rats).
-
Treatment Groups: Animals are randomized to receive vehicle control, this compound at various doses, or a comparator compound (e.g., eplerenone). Treatment is typically administered daily via oral gavage.
-
Duration: The study duration is typically several weeks to allow for the development of significant cardiac fibrosis in the control group.
-
Endpoint Analysis:
-
Histology: Hearts are harvested, fixed, and sectioned. Fibrotic areas are visualized and quantified using staining methods such as Masson's trichrome or Picrosirius red.
-
Gene Expression Analysis: RNA is extracted from cardiac tissue, and the expression of pro-fibrotic genes (e.g., Collagen I, Collagen III, TGF-β, CTGF) is quantified using real-time quantitative polymerase chain reaction (RT-qPCR).
-
Protein Analysis: Protein levels of fibrotic markers can be assessed by Western blotting or immunohistochemistry.
-
Caption: Experimental workflow for assessing the anti-fibrotic effects of this compound in a preclinical model of cardiac fibrosis.
In Vivo Model of Diabetic Nephropathy
Objective: To evaluate the renoprotective effects of this compound in a preclinical model of diabetic kidney disease.
Methodology:
-
Animal Model: Diabetes is induced in rodents (e.g., rats or mice) using streptozotocin (STZ) injection or by using genetic models such as the db/db mouse.
-
Treatment Groups: Once diabetes is established and signs of nephropathy (e.g., albuminuria) are present, animals are randomized to receive vehicle control, this compound, or other relevant treatments.
-
Duration: The study typically lasts for several weeks to months to monitor the progression of diabetic nephropathy.
-
Endpoint Analysis:
-
Renal Function: Urine is collected periodically to measure albumin-to-creatinine ratio (UACR). Blood samples are taken to measure serum creatinine and blood urea nitrogen (BUN).
-
Histology: Kidneys are harvested and examined for glomerular and tubulointerstitial changes, including glomerulosclerosis and interstitial fibrosis, using stains like Periodic acid-Schiff (PAS) and Masson's trichrome.
-
Gene and Protein Expression: The expression of inflammatory and fibrotic markers in the kidney tissue is analyzed using RT-qPCR, Western blotting, or immunohistochemistry.
-
Conclusion
This compound's distinct molecular structure and mechanism of action as a non-steroidal, selective MR antagonist with a bulky binding mode and the ability to inhibit cofactor recruitment provide a strong rationale for its potent anti-inflammatory and anti-fibrotic effects in the heart and kidneys.[11][8] This unique pharmacological profile, supported by extensive preclinical and landmark clinical trial data, establishes this compound as a cornerstone therapy for patients with cardiorenal diseases, offering significant protection against disease progression with an improved safety and tolerability profile compared to older-generation MRAs.[15][16] Further research into its pleiotropic effects will continue to unravel the full therapeutic potential of this innovative molecule.
References
- 1. What is the mechanism of action of this compound? [synapse.patsnap.com]
- 2. pharmacytimes.com [pharmacytimes.com]
- 3. mdpi.com [mdpi.com]
- 4. Frontiers | A comprehensive review of this compound—a third-generation non-steroidal mineralocorticoid receptor antagonist [frontiersin.org]
- 5. researchgate.net [researchgate.net]
- 6. This compound Impedes Aldosterone-dependent Nuclear Import of the Mineralocorticoid Receptor and Prevents Genomic Recruitment of Steroid Receptor Coactivator-1 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Cardiovascular-renal protective effect and molecular mechanism of this compound in type 2 diabetic mellitus - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A comprehensive review of this compound—a third-generation non-steroidal mineralocorticoid receptor antagonist - PMC [pmc.ncbi.nlm.nih.gov]
- 9. droracle.ai [droracle.ai]
- 10. academic.oup.com [academic.oup.com]
- 11. academic.oup.com [academic.oup.com]
- 12. This compound Cuts CV Events in CKD Patients With Diabetes: FIGARO-DKD | tctmd.com [tctmd.com]
- 13. Frontiers | The significance of this compound as a novel therapeutic option in diabetic kidney disease: a scoping review with emphasis on cardiorenal outcomes of the this compound phase 3 trials [frontiersin.org]
- 14. hcplive.com [hcplive.com]
- 15. tandfonline.com [tandfonline.com]
- 16. Differentiation between emerging non-steroidal and established steroidal mineralocorticoid receptor antagonists: head-to-head comparisons of pharmacological and clinical characteristics - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Discovery and Chemical Synthesis of Finerenone
For Researchers, Scientists, and Drug Development Professionals
Abstract
Finerenone (BAY 94-8862) is a first-in-class, non-steroidal, selective mineralocorticoid receptor (MR) antagonist developed by Bayer. It represents a significant advancement in the treatment of chronic kidney disease (CKD) associated with type 2 diabetes (T2D). Unlike its steroidal predecessors, spironolactone and eplerenone, this compound exhibits a unique physicochemical and pharmacological profile, leading to a favorable balance of efficacy and safety, particularly with regard to hyperkalemia. This technical guide provides a comprehensive overview of the discovery, lead optimization, and detailed chemical synthesis of this compound. It includes a thorough examination of its mechanism of action, supported by quantitative data from preclinical and clinical studies, and detailed experimental protocols for key assays.
Discovery and Lead Optimization
The development of this compound was driven by the need for a novel mineralocorticoid receptor antagonist with an improved safety profile over existing steroidal MRAs. The discovery process began with a high-throughput screening of approximately one million compounds to identify novel, non-steroidal scaffolds with MR antagonistic activity.[1] This screening identified a cluster of dihydropyridines (DHPs) as promising starting points.
The lead optimization program focused on enhancing potency, selectivity, and pharmacokinetic properties. A key publication by Bärfacker et al. (2012) details the structure-activity relationship (SAR) studies that led to the identification of this compound.[2] The optimization process involved systematic modifications of the dihydropyridine core, leading to the discovery of a novel series of heterobicyclic analogs of naphthyridine derivatives.[1] This ultimately resulted in the selection of this compound (BAY 94-8862) as the clinical candidate, demonstrating high potency and selectivity for the mineralocorticoid receptor.[2] The key researchers involved in this discovery were affiliated with Bayer HealthCare.[3]
Mechanism of Action
This compound exerts its therapeutic effects by acting as a potent and selective antagonist of the mineralocorticoid receptor.[4][5] Overactivation of the MR by aldosterone contributes to inflammation and fibrosis in the heart and kidneys.[5][6] this compound blocks the binding of aldosterone to the MR, thereby inhibiting the downstream signaling cascade that leads to the expression of pro-inflammatory and pro-fibrotic genes.[4][5][6]
A key aspect of this compound's mechanism is its ability to impede the aldosterone-dependent nuclear import of the MR and prevent the genomic recruitment of the steroid receptor coactivator-1 (SRC-1).[4][7] This distinguishes it from steroidal MRAs and contributes to its unique pharmacological profile.
Signaling Pathway of the Mineralocorticoid Receptor and this compound's Point of Intervention
Chemical Synthesis of this compound
The chemical synthesis of this compound has been approached through various routes, including racemic synthesis followed by chiral resolution and, more recently, enantioselective synthesis. The core of the molecule is a dihydronaphthyridine scaffold.
Racemic Synthesis and Chiral Resolution
An early and scalable approach to this compound involves the synthesis of a racemic mixture, followed by the separation of the desired (S)-enantiomer.
Experimental Protocol: Racemic Synthesis and Chiral Resolution
Step 1: Synthesis of the Dihydronaphthyridine Core
A common strategy involves a multi-component Hantzsch-type reaction. For example, 4-cyano-2-methoxybenzaldehyde, ethyl acetoacetate, and an appropriate aminopyridine derivative are condensed to form the dihydropyridine ring.
Step 2: Chiral Resolution using Di-p-toluoyl-D-tartaric acid
-
The racemic this compound is dissolved in a suitable solvent system, such as a mixture of ethanol and water.
-
A solution of di-p-toluoyl-D-tartaric acid in the same solvent system is added.
-
The mixture is heated to achieve a clear solution and then slowly cooled to allow for the crystallization of the diastereomeric salt of the (S)-enantiomer.
-
The crystalline salt is isolated by filtration.
-
The desired (S)-enantiomer can be liberated from the salt by treatment with a base, such as sodium carbonate.
-
The enantiomeric excess (ee) of the final product can be determined by chiral HPLC. An ee of >99% can be achieved through this method.
Enantioselective Synthesis
More recent synthetic efforts have focused on asymmetric methods to directly obtain the (S)-enantiomer, thus avoiding the need for chiral resolution and improving the overall efficiency.
Experimental Protocol: Asymmetric Transfer Hydrogenation
A 6-step enantioselective synthesis has been reported, with the key step being an asymmetric transfer hydrogenation of a naphthyridine precursor.
-
Preparation of the Naphthyridine Precursor: The synthesis starts from commercially available materials to construct the planar naphthyridine ring system corresponding to this compound.
-
Asymmetric Transfer Hydrogenation:
-
The naphthyridine precursor is dissolved in a suitable solvent (e.g., toluene).
-
A chiral phosphoric acid catalyst and a Hantzsch ester (as the hydrogen source) are added.
-
The reaction is heated to around 100 °C for approximately 24 hours.
-
This step proceeds via a dynamic kinetic resolution of two atropisomeric forms of the naphthyridine precursor.
-
The reaction yields this compound with a high enantiomeric excess (e.g., 94:6 e.r.).
-
-
Purification: The final product is purified using standard chromatographic techniques.
Workflow for this compound Synthesis
Quantitative Data
Table 1: In Vitro Potency and Selectivity of this compound
| Parameter | This compound | Spironolactone | Eplerenone |
| MR IC50 (nM) | 18[1][8] | 24[8] | 990[8] |
| GR IC50 (nM) | >10,000[8] | 2400[8] | 22,000[8] |
| AR IC50 (nM) | >10,000[8] | 77[8] | 21,200[8] |
| PR IC50 (nM) | >10,000[8] | 740[8] | 31,200[8] |
| MR Selectivity vs. GR | >555-fold | ~100-fold | ~22-fold |
| MR Selectivity vs. AR | >555-fold | ~3-fold | ~21-fold |
| MR Selectivity vs. PR | >555-fold | ~31-fold | ~32-fold |
GR: Glucocorticoid Receptor, AR: Androgen Receptor, PR: Progesterone Receptor
Table 2: Pharmacokinetic Properties of this compound in Humans
| Parameter | Value |
| Time to Cmax (tmax) | ~0.75 h (fasting)[9] |
| Terminal Half-life (t1/2) | ~2-3 hours[10][11] |
| Absolute Bioavailability | 43.5%[2][9] |
| Protein Binding | High[12] |
| Metabolism | Primarily by CYP3A4 (~90%) and to a lesser extent by CYP2C8 (~10%)[11] |
| Excretion | ~80% renal (as metabolites), ~20% fecal (as metabolites)[11] |
Table 3: Key Efficacy Outcomes from Clinical Trials (FIDELIO-DKD & FIGARO-DKD)
| Outcome | This compound vs. Placebo (Hazard Ratio [95% CI]) | Reference |
| Primary Kidney Composite Outcome (FIDELIO-DKD) | 0.82 [0.73–0.93] | [12] |
| Key Secondary Cardiovascular Composite Outcome (FIDELIO-DKD) | 0.86 [0.75–0.99] | [12] |
| Primary Cardiovascular Composite Outcome (FIGARO-DKD) | 0.87 [0.76-0.98] | |
| Reduction in Urine Albumin-to-Creatinine Ratio (UACR) | Significant dose-dependent reduction | [13] |
Experimental Protocols
Mineralocorticoid Receptor Binding Assay
Objective: To determine the binding affinity of this compound for the mineralocorticoid receptor.
Methodology:
-
Receptor Source: Human mineralocorticoid receptors expressed in a suitable cell line (e.g., HEK293 cells).
-
Radioligand: [3H]-Aldosterone.
-
Assay Buffer: Tris-HCl buffer containing appropriate salts and stabilizing agents.
-
Procedure: a. A constant concentration of [3H]-Aldosterone is incubated with the receptor preparation in the presence of increasing concentrations of this compound. b. The incubation is carried out at a specific temperature (e.g., 4°C) for a defined period to reach equilibrium. c. Non-specific binding is determined in the presence of a high concentration of unlabeled aldosterone. d. The reaction is terminated by rapid filtration through glass fiber filters to separate bound and free radioligand. e. The radioactivity retained on the filters is quantified by liquid scintillation counting.
-
Data Analysis: The IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand) is calculated by non-linear regression analysis. The Ki (inhibition constant) can be calculated from the IC50 using the Cheng-Prusoff equation.
MR Transactivation Assay
Objective: To assess the functional antagonist activity of this compound on the mineralocorticoid receptor.
Methodology:
-
Cell Line: A suitable mammalian cell line (e.g., CHO-K1 or HEK293) co-transfected with an expression vector for the human mineralocorticoid receptor and a reporter gene construct.
-
Reporter Gene: The reporter construct typically contains a promoter with multiple hormone response elements (HREs) driving the expression of a reporter gene such as luciferase or beta-galactosidase.
-
Procedure: a. The transfected cells are plated in multi-well plates. b. The cells are treated with a constant concentration of aldosterone (agonist) in the presence of increasing concentrations of this compound. c. Control wells include cells treated with vehicle, aldosterone alone, and this compound alone. d. After an incubation period (e.g., 24 hours), the cells are lysed, and the reporter gene activity is measured (e.g., luminescence for luciferase).
-
Data Analysis: The IC50 value, representing the concentration of this compound that inhibits 50% of the aldosterone-induced reporter gene expression, is determined by fitting the data to a dose-response curve.
Conclusion
This compound is a testament to the success of rational drug design, emerging from a large-scale screening and meticulous lead optimization process. Its non-steroidal structure and unique mechanism of action, which involves the inhibition of MR nuclear import and coactivator recruitment, translate into a potent and selective MR antagonist with a favorable clinical profile. The chemical synthesis of this compound has evolved from racemic approaches requiring chiral resolution to more efficient enantioselective methods. The robust preclinical and clinical data supporting its efficacy in reducing cardiorenal events in patients with CKD and T2D have established this compound as a valuable therapeutic option. This technical guide provides a foundational resource for researchers and professionals in the field of drug development, offering detailed insights into the discovery and synthesis of this innovative therapeutic agent.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Pharmacokinetics of the Novel, Selective, Non-steroidal Mineralocorticoid Receptor Antagonist this compound in Healthy Volunteers: Results from an Absolute Bioavailability Study and Drug-Drug Interaction Studies In Vitro and In Vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The Pharmacokinetics of the Nonsteroidal Mineralocorticoid Receptor Antagonist this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound Impedes Aldosterone-dependent Nuclear Import of the Mineralocorticoid Receptor and Prevents Genomic Recruitment of Steroid Receptor Coactivator-1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound: Questions and Answers—The Four Fundamental Arguments on the New-Born Promising Non-Steroidal Mineralocorticoid Receptor Antagonist - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound: From the Mechanism of Action to Clinical Use in Kidney Disease [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. This compound: a breakthrough mineralocorticoid receptor antagonist for heart failure, diabetes and chronic kidney disease - PMC [pmc.ncbi.nlm.nih.gov]
- 9. 2024.sci-hub.se [2024.sci-hub.se]
- 10. The non-steroidal mineralocorticoid receptor antagonist this compound and heart failure with preserved ejection fraction - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The Pharmacokinetics of the Nonsteroidal Mineralocorticoid Receptor Antagonist this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. This compound - PMC [pmc.ncbi.nlm.nih.gov]
- 13. scispace.com [scispace.com]
Finerenone: A Technical Guide to its Binding Affinity and Selectivity for the Mineralocorticoid Receptor
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Finerenone (BAY 94-8862) is a third-generation, non-steroidal, selective mineralocorticoid receptor (MR) antagonist.[1][2] It represents a significant advancement over traditional steroidal MRAs, such as spironolactone and eplerenone, by offering high potency for the MR coupled with exceptional selectivity against other steroid hormone receptors. This unique pharmacological profile translates into a mechanism of action that effectively blocks MR-mediated pro-inflammatory and pro-fibrotic gene expression while minimizing hormonal side effects.[3][4][5] This guide provides an in-depth analysis of this compound's binding characteristics, the experimental methodologies used for its evaluation, and the underlying signaling pathways it modulates.
Binding Affinity and Selectivity Profile
This compound's chemical structure, which lacks the classic steroid backbone, underpins its distinct binding properties. It demonstrates a high binding affinity for the mineralocorticoid receptor, comparable to or greater than spironolactone and significantly stronger than eplerenone.[3][6] Crucially, it exhibits over 500-fold greater selectivity for the MR compared to glucocorticoid (GR), androgen (AR), and progesterone (PR) receptors, a substantial improvement over older MRAs.[2][5] This high selectivity is responsible for the low incidence of hormonal adverse effects (e.g., gynecomastia, impotence) that can limit the clinical use of non-selective agents like spironolactone.[7][8]
Quantitative Binding Data
The following table summarizes the in vitro inhibitory concentrations (IC50) of this compound and other MRAs against a panel of human steroid hormone receptors. Lower IC50 values indicate higher binding affinity and potency.
| Compound | MR IC50 (nM) | GR IC50 (nM) | AR IC50 (nM) | PR IC50 (nM) | Selectivity (MR vs. others) |
| This compound | 18[2][9] | >10,000[2] | >10,000[2] | >10,000[2] | >500-fold vs. GR, AR, PR[2][5] |
| Spironolactone | 24[2] | Not specified | 77[2] | Not specified | Non-selective[8] |
| Eplerenone | Not specified | Not specified | Not specified | Not specified | Selective, but lower MR affinity than this compound[6] |
Table 1: Comparative in vitro binding affinities (IC50) of mineralocorticoid receptor antagonists.
Mechanism of Action
This compound's mechanism of action is distinct from steroidal MRAs. Due to its bulky, non-steroidal structure, it binds to the MR's ligand-binding domain in a unique manner.[4][10] This binding induces a specific conformational change in the receptor that physically prevents the recruitment of transcriptional coactivators, which are necessary for the expression of pro-inflammatory and pro-fibrotic genes.[4][5]
Unlike steroidal MRAs, which can act as partial agonists in certain contexts, this compound functions as a complete antagonist and even an inverse agonist, inhibiting MR coactivator binding both in the presence and absence of aldosterone.[5] This leads to a more effective blockade of the downstream pathological effects of MR overactivation in cardiorenal tissues.[3][11]
Mineralocorticoid Receptor Signaling Pathway
The mineralocorticoid receptor is a ligand-activated transcription factor that resides in the cytoplasm in an inactive state, complexed with heat shock proteins (HSPs).[12][13] The classical signaling pathway, which this compound antagonizes, is initiated by the binding of aldosterone.
-
Ligand Binding: Aldosterone, a mineralocorticoid hormone, diffuses across the cell membrane and binds to the MR in the cytoplasm.[14]
-
Conformational Change & Dissociation: This binding triggers a conformational change in the MR, leading to the dissociation of HSPs.[14]
-
Nuclear Translocation: The activated MR-aldosterone complex translocates into the nucleus.[13][15]
-
Dimerization & DNA Binding: Inside the nucleus, the complex homodimerizes and binds to specific DNA sequences known as hormone response elements (HREs) in the promoter regions of target genes.[14][15]
-
Gene Transcription: The DNA-bound receptor recruits coactivators and the general transcription machinery, initiating the transcription of genes involved in sodium and water retention, inflammation, and fibrosis.[14][16]
This compound acts as a competitive antagonist, binding to the MR to prevent the initial ligand-binding step and the subsequent cascade of events.
Key Experimental Protocols
The binding affinity and functional activity of compounds like this compound are determined through standardized in vitro assays. The two primary methods are the radioligand binding assay and the cell-based transactivation assay.
Radioligand Binding Assay (Competitive Inhibition)
This assay is considered the gold standard for directly measuring the affinity of a compound for a receptor.[17] It quantifies how effectively a test compound (e.g., this compound) competes with a radiolabeled ligand for binding to the target receptor.
Methodology:
-
Receptor Preparation: A source of the target receptor is required. This is typically a membrane preparation from cells or tissues engineered to overexpress the human mineralocorticoid receptor.[18]
-
Incubation: The receptor preparation is incubated in a multi-well plate with:
-
A fixed concentration of a high-affinity radioligand (e.g., [³H]-aldosterone).
-
Varying concentrations of the unlabeled test compound (the "competitor," e.g., this compound).[17]
-
-
Equilibrium: The mixture is incubated at a controlled temperature (e.g., 30°C) for a sufficient period (e.g., 60 minutes) to allow the binding reaction to reach equilibrium.[18]
-
Separation: After incubation, the receptor-bound radioligand must be separated from the free, unbound radioligand. This is commonly achieved by rapid vacuum filtration through glass fiber filters, which trap the receptor-containing membranes while allowing the unbound ligand to pass through.[17][18]
-
Quantification: The radioactivity trapped on the filters is measured using a scintillation counter.
-
Data Analysis: The amount of bound radioactivity is plotted against the concentration of the test compound. A sigmoidal competition curve is generated, from which the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) is calculated. The Ki (inhibition constant) can then be derived from the IC50 using the Cheng-Prusoff equation.[18]
Cell-Based Transactivation (Luciferase Reporter) Assay
This functional assay measures how a compound affects the receptor's ability to act as a transcription factor. It is used to determine if a compound is an agonist (activates the receptor) or an antagonist (blocks activation).
Methodology:
-
Cell Line Preparation: A suitable mammalian cell line (e.g., U2OS, HEK293) is used.[19] These cells are engineered via transfection to contain two key genetic constructs:
-
Cell Culture and Treatment: The engineered cells are cultured in multi-well plates. They are then treated with:
-
A known MR agonist (e.g., aldosterone) to stimulate the receptor.
-
Varying concentrations of the test compound (e.g., this compound) to measure its antagonistic effect.
-
-
Incubation: The cells are incubated for a period (e.g., 18-24 hours) to allow for receptor activation, nuclear translocation, and transcription of the luciferase reporter gene.
-
Cell Lysis: After incubation, a lysis buffer is added to the wells to break open the cells and release the luciferase enzyme.
-
Luminescence Measurement: A luciferase assay reagent containing the substrate (luciferin) is added to the cell lysate. The luciferase enzyme catalyzes the conversion of luciferin into oxyluciferin, a reaction that produces light. The light output (luminescence) is measured using a luminometer.
-
Data Analysis: The luminescence signal is directly proportional to the transcriptional activity of the MR. For an antagonist, the signal will decrease as the concentration of the test compound increases. This data is used to generate a dose-response curve and calculate the EC50 value (the concentration that produces 50% of the maximal inhibitory effect).
Conclusion
This compound possesses a highly desirable pharmacological profile, characterized by potent affinity for the mineralocorticoid receptor and exceptionally high selectivity over other steroid hormone receptors. Its unique, bulky non-steroidal structure facilitates a distinct mechanism of action, enabling it to act as a full antagonist that effectively prevents the recruitment of cofactors involved in pathological gene transcription. The combination of high potency and selectivity, as determined by robust in vitro assays, underpins its clinical efficacy in treating cardiorenal diseases while minimizing the risk of hormonal side effects that have historically complicated MRA therapy.
References
- 1. This compound: a breakthrough mineralocorticoid receptor antagonist for heart failure, diabetes and chronic kidney disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Frontiers | A comprehensive review of this compound—a third-generation non-steroidal mineralocorticoid receptor antagonist [frontiersin.org]
- 4. academic.oup.com [academic.oup.com]
- 5. Pharmacotherapy considerations with this compound in the treatment of chronic kidney disease associated with type 2 diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A randomized controlled study of this compound vs. eplerenone in patients with worsening chronic heart failure and diabetes mellitus and/or chronic kidney disease - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. pharmacytimes.com [pharmacytimes.com]
- 9. The non-steroidal mineralocorticoid receptor antagonist this compound and heart failure with preserved ejection fraction - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. academic.oup.com [academic.oup.com]
- 13. The mineralocorticoid receptor: insights into its molecular and (patho)physiological biology - PMC [pmc.ncbi.nlm.nih.gov]
- 14. droracle.ai [droracle.ai]
- 15. researchgate.net [researchgate.net]
- 16. Frontiers | Mineralocorticoid Receptor Signaling as a Therapeutic Target for Renal and Cardiac Fibrosis [frontiersin.org]
- 17. giffordbioscience.com [giffordbioscience.com]
- 18. giffordbioscience.com [giffordbioscience.com]
- 19. Two Panels of Steroid Receptor Luciferase Reporter Cell Lines for Compound Profiling - PMC [pmc.ncbi.nlm.nih.gov]
- 20. indigobiosciences.com [indigobiosciences.com]
- 21. Frontiers | Quantitative Evaluation of the Transcriptional Activity of Steroid Hormone Receptor Mutants and Variants Using a Single Vector With Two Reporters and a Receptor Expression Cassette [frontiersin.org]
Preclinical Efficacy of Finerenone in Models of Diabetic Kidney Disease: A Technical Guide
Executive Summary: Finerenone is a non-steroidal, selective mineralocorticoid receptor (MR) antagonist that has demonstrated significant cardiorenal protective effects in large-scale clinical trials for patients with type 2 diabetes and chronic kidney disease. This technical guide delves into the foundational preclinical research that established the scientific rationale for its clinical development. Across a range of rodent models of diabetic kidney disease (DKD), this compound has been shown to exert potent anti-proteinuric, anti-inflammatory, and anti-fibrotic effects. These benefits are attributed to its direct antagonism of MR overactivation, a key pathological driver in DKD, and are often achieved independently of significant hemodynamic changes. This document summarizes the key quantitative data, details the experimental protocols used in these pivotal studies, and visualizes the core mechanisms and workflows.
Introduction to this compound and MR Overactivation in DKD
Diabetic kidney disease is a leading cause of end-stage kidney disease worldwide. A central, yet historically undertreated, mechanism in the progression of DKD is the overactivation of the mineralocorticoid receptor.[1][2] Pathological MR activation, driven by ligands like aldosterone, promotes a cascade of detrimental downstream effects, including inflammation, oxidative stress, and fibrosis, which collectively contribute to glomerular and tubulointerstitial injury.[2][3]
This compound (BAY 94-8862) was developed as a novel, non-steroidal MRA with high potency and selectivity for the MR.[4] Unlike traditional steroidal MRAs such as spironolactone and eplerenone, this compound has a bulky chemical structure that leads to a different mode of receptor antagonism, acting as a bulky-passive antagonist.[4] This unique interaction is thought to contribute to a distinct pattern of gene regulation and a favorable safety profile, particularly a lower incidence of hyperkalemia.[4][5] Preclinical studies were essential in characterizing these properties and demonstrating this compound's therapeutic potential in halting DKD progression.
Core Mechanism of Action
This compound exerts its therapeutic effects by directly binding to the mineralocorticoid receptor, preventing the conformational changes required for the recruitment of transcriptional co-activators. This action blocks the translocation of the receptor-ligand complex into the nucleus and subsequent binding to mineralocorticoid response elements (MREs) on target genes. The result is the inhibition of a broad transcriptional program that drives the expression of pro-inflammatory and pro-fibrotic proteins, thereby mitigating kidney damage.[4][6]
Preclinical Models and Experimental Workflow
The efficacy of this compound has been evaluated in several well-established rodent models that recapitulate key features of human DKD. A commonly used model involves inducing type 1 diabetes in rats with streptozotocin (STZ) and accelerating kidney damage with a high-fat, high-sucrose diet.[7][8] Other models include genetically diabetic mice (e.g., db/db mice) and models designed to isolate specific pathological processes like fibrosis (e.g., unilateral ureteral obstruction).[4][9][10]
A typical experimental workflow for evaluating this compound in a DKD model is outlined below. This process ensures a robust assessment of the compound's effects on functional, structural, and molecular endpoints.
Summary of Preclinical Efficacy Data
Quantitative data from key preclinical studies consistently demonstrate this compound's ability to ameliorate multiple facets of diabetic kidney disease. The data are summarized in the tables below.
Table 1: Effects of this compound on Renal Function and Biomarkers
| Animal Model | This compound Dose | Parameter | Result vs. Diabetic Control | Citation(s) |
|---|---|---|---|---|
| Diabetic MWF Rats | 10 mg/kg/day | Kidney Weight | Significantly Reduced | [7] |
| Patients w/ DN (Phase IIb) | 7.5 - 20 mg/day | UACR | 21% - 38% Reduction | [11][12][13] |
| Diabetic C57BL/6J Mice | ~9 mg/kg/day | Albuminuria | Developed despite treatment (short duration) | [14] |
| Diabetic (mRen-2)27 Rats | Not specified | Vascular Leakage | Significantly Reduced |[15] |
Table 2: Effects of this compound on Renal Histopathology
| Animal Model | This compound Dose | Parameter | Result vs. Diabetic Control | Citation(s) |
|---|---|---|---|---|
| Diabetic MWF Rats | 10 mg/kg/day | Glomerulosclerosis (%) | ↓ 59% (p<0.001) | [7][8] |
| Diabetic MWF Rats | 10 mg/kg/day | Glomerulosclerosis Index | ↓ 33% (p<0.001) | [7][8] |
| Diabetic MWF Rats | 10 mg/kg/day | Interstitial Inflammation Index | ↓ 44% (p<0.001) | [7][8] |
| Diabetic MWF Rats | 10 mg/kg/day | Glomerular Hypertrophy | Prevented | [7][8] |
| UUO Mice | 10 mg/kg | Myofibroblast Accumulation | ↓ 41% (p=0.002) | [10] |
| UUO Mice | 10 mg/kg | Collagen Deposition | ↓ 44% (p=0.001) |[10] |
Table 3: Effects of this compound on Molecular Markers of Inflammation and Fibrosis
| Animal Model | This compound Dose | Marker | Result vs. Diabetic Control | Citation(s) |
|---|---|---|---|---|
| Diabetic MWF Rats | 10 mg/kg/day | MMP-2 Activity | Significantly Decreased | [7][8] |
| Diabetic MWF Rats | 10 mg/kg/day | MMP-9 Activity | Significantly Decreased | [7][8] |
| UUO & IRI Mice | 3 or 10 mg/kg | PAI-1 mRNA | Significantly Reduced | [9][10] |
| UUO & IRI Mice | 3 or 10 mg/kg | NKD2 mRNA | Significantly Reduced | [9][10] |
| Diabetic C57BL/6J Mice | ~9 mg/kg/day | Ccn2 mRNA | Attenuated Upregulation | [14] |
| Diabetic (mRen-2)27 Rats | Not specified | Retinal VEGF, ICAM-1, IL-1ß | Significantly Lowered |[15] |
Detailed Experimental Protocols
5.1. Animal Model: STZ and High-Fat Diet-Induced Diabetic Rat [7][8]
-
Animals: Male Munich Wistar Frömter (MWF) rats.
-
Induction of Diabetes: A single intraperitoneal (i.p.) injection of streptozotocin (15 mg/kg) is administered.
-
Diet: Following STZ injection, animals are immediately placed on a high-fat/high-sucrose (HF/HS) diet to accelerate the development of DKD.
-
Disease Establishment: The diabetic phenotype with established chronic kidney disease is allowed to develop for a period of 6 weeks.
-
Treatment: this compound is mixed into the HF/HS diet at a concentration calculated to provide a daily dose of 10 mg/kg. The control group receives the HF/HS diet without the drug. Treatment continues for a specified duration as per the study design.
5.2. Histopathological Analysis: Glomerulosclerosis and Inflammation Index [7][8]
-
Tissue Preparation: Kidneys are harvested, fixed in 10% buffered formalin, and embedded in paraffin. Sections (4 µm) are cut for staining.
-
Staining: Sections are stained with Hematoxylin and Eosin (H&E) for general morphometric analysis.
-
Glomerulosclerosis Assessment: At least 100 glomeruli per kidney section are examined under a light microscope. The degree of glomerulosclerosis is scored on a scale of 0 to 4 (0=normal, 1=<25% sclerotic, 2=25-50%, 3=50-75%, 4=>75%). The glomerulosclerosis index is calculated using the formula: Index = Σ (i * Ni) / N, where 'i' is the score, 'Ni' is the number of glomeruli with that score, and 'N' is the total number of glomeruli evaluated. The percentage of glomeruli with any sclerosis is also reported.
-
Interstitial Inflammation Assessment: The degree of inflammatory cell infiltration in the tubulointerstitium is scored semi-quantitatively on a similar 0-4 scale.
5.3. Molecular Analysis: Gelatin Zymography for MMP Activity [7][8]
-
Sample Preparation: Kidney cortical tissue is homogenized in an extraction buffer. Protein concentration is determined using a standard assay (e.g., Bradford).
-
Electrophoresis: Equal amounts of protein are loaded onto a sodium dodecyl sulfate-polyacrylamide gel (SDS-PAGE) that is co-polymerized with gelatin (the substrate for MMP-2 and MMP-9). The electrophoresis is run under non-reducing conditions.
-
Enzyme Renaturation and Development: Following electrophoresis, the gel is washed in a Triton X-100 solution to remove SDS and allow the enzymes to renature. The gel is then incubated overnight in a development buffer at 37°C, during which the MMPs digest the gelatin in their vicinity.
-
Visualization and Quantification: The gel is stained with Coomassie Brilliant Blue. Areas of enzyme activity appear as clear bands against a blue background. The intensity of these bands, corresponding to the amount of active MMP-2 and MMP-9, is quantified using densitometry software.
Downstream Signaling Pathways Modulated by this compound
References
- 1. Frontiers | Overview of the safety, efficiency, and potential mechanisms of this compound for diabetic kidney diseases [frontiersin.org]
- 2. Frontiers | this compound in diabetic kidney disease: a new frontier for slowing disease progression [frontiersin.org]
- 3. researchgate.net [researchgate.net]
- 4. Frontiers | The significance of this compound as a novel therapeutic option in diabetic kidney disease: a scoping review with emphasis on cardiorenal outcomes of the this compound phase 3 trials [frontiersin.org]
- 5. researchgate.net [researchgate.net]
- 6. Cardiovascular-renal protective effect and molecular mechanism of this compound in type 2 diabetic mellitus - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound TREATMENT PREVENTS GLOMERULAR DAMAGE AND RENAL INTERSTITIAL INFLAMMATION IN TYPE 1 DIABETIC RATS WITH CHRONIC KIDNEY DISEASE | Publicación [silice.csic.es]
- 8. researchgate.net [researchgate.net]
- 9. Direct Blood Pressure-Independent Anti-Fibrotic Effects by the Selective Nonsteroidal Mineralocorticoid Receptor Antagonist this compound in Progressive Models of Kidney Fibrosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. karger.com [karger.com]
- 11. pure.rug.nl [pure.rug.nl]
- 12. kidneynews.org [kidneynews.org]
- 13. researchgate.net [researchgate.net]
- 14. This compound attenuates downregulation of the kidney GLP-1 receptor and glucagon receptor and cardiac GIP receptor in mice with comorbid diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
The Pharmacokinetic and Pharmacodynamic Profile of Finerenone in Preclinical Animal Models: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Finerenone is a novel, non-steroidal, selective mineralocorticoid receptor (MR) antagonist. Its unique chemical structure and mechanism of action differentiate it from traditional steroidal MRAs like spironolactone and eplerenone, offering a potentially improved benefit-risk profile, particularly concerning hyperkalemia.[1][2] This technical guide provides a comprehensive overview of the pharmacokinetic (PK) and pharmacodynamic (PD) properties of this compound as observed in various animal models, which have been instrumental in elucidating its therapeutic potential for cardiorenal diseases.[3][4]
Pharmacokinetic Profile
This compound exhibits rapid absorption and a relatively short half-life in animal models, with primary metabolism occurring in the liver.[5][6] The primary routes of excretion differ between species, with biliary/fecal excretion being predominant in rats and a more balanced renal and biliary excretion in dogs.[7][8]
Table 1: Single-Dose Oral Pharmacokinetic Parameters of this compound in Animal Models
| Species | Dose (mg/kg) | Formulation | Cmax (µg/L) | Tmax (h) | AUC (µg·h/L) | T½ (h) | Reference(s) |
| Rat (Sprague-Dawley) | 1 | PEG 400 solution | 235 | 0.5 | 531 | 1.7 | [6] |
| Rat (Sprague-Dawley) | 10 | PEG 400 solution | 2560 | 0.75 | 7850 | 2.8 | [6] |
| Dog (Beagle) | 1 | Tablet | 158 | 1.0 | 678 | 2.2 | [6] |
| Dog (Beagle) | 5 | Tablet | 834 | 1.5 | 4120 | 2.9 | [6] |
Note: This table compiles data from multiple sources and is intended for comparative purposes. Experimental conditions may vary between studies.
Pharmacodynamic Profile
Preclinical studies in various animal models of diabetic nephropathy, cardiac fibrosis, and hypertension have demonstrated the potent anti-inflammatory and anti-fibrotic effects of this compound.[3][4] These effects are largely attributed to its selective blockade of the mineralocorticoid receptor, leading to the downstream modulation of pro-inflammatory and pro-fibrotic signaling pathways.[1][2]
Cardioprotective Effects
In rodent models of cardiac injury, this compound has been shown to reduce cardiac hypertrophy, fibrosis, and inflammation.[9][10] These beneficial effects are observed at doses that do not significantly impact systemic blood pressure, suggesting a direct organ-protective mechanism.[4]
Renoprotective Effects
In animal models of diabetic kidney disease, this compound consistently reduces albuminuria and glomerulosclerosis.[9] It has also been shown to attenuate tubulointerstitial fibrosis and inflammation, key drivers of chronic kidney disease progression.[4]
Table 2: Summary of Key Pharmacodynamic Effects of this compound in Animal Models
| Animal Model | Disease/Condition | Key Pharmacodynamic Endpoints | Observed Effects of this compound | Reference(s) |
| Streptozotocin-induced diabetic rats | Diabetic Nephropathy | Albuminuria, Glomerular hypertrophy, Renal inflammation and fibrosis | Significant reduction | [9][11] |
| 5/6 nephrectomized rats | Chronic Kidney Disease | Cardiac fibrosis, Diastolic dysfunction, Albuminuria | Attenuation of cardiac fibrosis and diastolic dysfunction; reduction in albuminuria | [12] |
| Isoproterenol-induced cardiac fibrosis mice | Cardiac Fibrosis | Myocardial fibrosis, Inflammatory cell infiltration | Significant reduction | [4] |
| Ovariectomized mice | Post-menopausal cardiac dysfunction | Left ventricular diastolic dysfunction, Coronary endothelial dysfunction | Improvement in cardiac and endothelial function | [13] |
| Spontaneously hypertensive rats | Hypertension | Blood pressure, Cardiac hypertrophy | Modest reduction in blood pressure; significant reduction in cardiac hypertrophy | [3] |
Mechanism of Action: Signaling Pathways
This compound exerts its therapeutic effects by selectively blocking the mineralocorticoid receptor. This prevents the translocation of the aldosterone-MR complex into the nucleus, thereby inhibiting the transcription of genes involved in inflammation and fibrosis.[1][2]
Caption: this compound's mechanism of action in blocking the mineralocorticoid receptor signaling pathway.
Experimental Protocols
Diabetic Nephropathy Rat Model
A commonly used model to study the efficacy of this compound in diabetic kidney disease involves the induction of diabetes in rats using streptozotocin (STZ).[9][11]
Workflow:
Caption: Experimental workflow for evaluating this compound in a streptozotocin-induced diabetic rat model.
Detailed Methodology:
-
Animal Model: Male Sprague-Dawley rats are typically used.
-
Induction of Diabetes: A single intraperitoneal injection of streptozotocin (STZ), commonly at a dose of 65 mg/kg, dissolved in citrate buffer is administered to induce type 1 diabetes.
-
Confirmation of Diabetes: Hyperglycemia is confirmed a few days post-STZ injection by measuring blood glucose levels. Animals with glucose levels consistently above 250 mg/dL are considered diabetic.
-
Treatment Groups: Diabetic animals are randomized into different groups: a vehicle control group and one or more this compound treatment groups at varying doses (e.g., 1, 3, 10 mg/kg/day).
-
Drug Administration: this compound is typically administered daily via oral gavage for a period of several weeks (e.g., 8-12 weeks).
-
Outcome Measures:
-
Renal Function: 24-hour urine is collected at regular intervals to measure urinary albumin excretion.
-
Histopathology: At the end of the study, kidneys are harvested for histological analysis to assess glomerular and tubulointerstitial changes using stains like Periodic acid-Schiff (PAS) and Masson's trichrome.
-
Molecular Analysis: Kidney tissues can be used for gene and protein expression analysis of inflammatory and fibrotic markers.
-
Cardiac Fibrosis Mouse Model
To investigate the anti-fibrotic effects of this compound on the heart, a common model is the induction of cardiac fibrosis in mice using isoproterenol.[4]
Detailed Methodology:
-
Animal Model: Male C57BL/6 mice are often used.
-
Induction of Cardiac Fibrosis: Mice receive daily subcutaneous injections of isoproterenol (e.g., 5 mg/kg/day) for a period of 7 to 14 days to induce cardiac fibrosis.
-
Treatment Groups: Mice are concurrently treated with either vehicle or this compound (e.g., 10 mg/kg/day) administered orally.
-
Outcome Measures:
-
Echocardiography: To assess cardiac function and dimensions.
-
Histopathology: Hearts are collected for histological analysis of fibrosis using Picrosirius Red staining.
-
Molecular Analysis: Gene and protein expression of fibrotic markers such as collagen I, collagen III, and TGF-β are quantified in heart tissue.
-
Conclusion
Preclinical studies in various animal models have been pivotal in characterizing the pharmacokinetic and pharmacodynamic profile of this compound. These studies have consistently demonstrated its efficacy in mitigating cardiorenal damage through its potent anti-inflammatory and anti-fibrotic actions, stemming from its selective antagonism of the mineralocorticoid receptor. The favorable pharmacokinetic properties, including rapid absorption and a predictable metabolic pathway, further support its clinical development. The data from these animal models have provided a strong rationale for the successful clinical trials that have established this compound as a valuable therapeutic option for patients with chronic kidney disease and type 2 diabetes.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. This compound attenuates myocardial apoptosis, metabolic disturbance and myocardial fibrosis in type 2 diabetes mellitus - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cardiovascular and Renal Outcomes with this compound, a Selective Mineralocorticoid Receptor Antagonist - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The Pharmacokinetics of the Nonsteroidal Mineralocorticoid Receptor Antagonist this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Biotransformation of this compound, a Novel Nonsteroidal Mineralocorticoid Receptor Antagonist, in Dogs, Rats, and Humans, In Vivo and In Vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. ahajournals.org [ahajournals.org]
- 11. researchgate.net [researchgate.net]
- 12. Nonsteroidal Mineralocorticoid Receptor Antagonist this compound Improves Diastolic Dysfunction in Preclinical Nondiabetic Chronic Kidney Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Mineralocorticoid receptor blockade with this compound improves heart function and exercise capacity in ovariectomized mice - PMC [pmc.ncbi.nlm.nih.gov]
Finerenone's Cardiorenal Protection: A Deep Dive into Gene Expression Modulation
A Technical Guide for Researchers and Drug Development Professionals
Published: December 13, 2025
Executive Summary
Finerenone, a novel, non-steroidal, selective mineralocorticoid receptor (MR) antagonist, is emerging as a cornerstone therapy for chronic kidney disease (CKD) associated with type 2 diabetes and heart failure.[1][2][3] Its therapeutic efficacy is rooted in a distinct mechanism of action that differentiates it from traditional steroidal MR antagonists like spironolactone and eplerenone.[1][4] This technical guide provides an in-depth analysis of this compound's effects on gene expression in renal and cardiac cells, offering a comprehensive resource for researchers, scientists, and drug development professionals. We will explore the molecular pathways modulated by this compound, present quantitative data on gene expression changes, detail key experimental protocols, and visualize complex signaling cascades.
Introduction: The this compound Difference
This compound's unique dihydronaphthyridine core structure confers high selectivity for the mineralocorticoid receptor, minimizing off-target effects commonly associated with steroidal MRAs.[1] This selectivity, coupled with a more balanced tissue distribution between the kidneys and the heart, contributes to its improved safety and efficacy profile.[1] this compound's primary mechanism of action involves blocking the MR, thereby inhibiting the detrimental effects of aldosterone.[1][2] This blockade prevents the nuclear translocation of the MR, subsequent recruitment of coactivators, and the transcription of pro-inflammatory and pro-fibrotic genes, which are key drivers of renal and cardiovascular damage.[1]
Signaling Pathways Modulated by this compound
This compound's therapeutic effects are a consequence of its influence on multiple signaling cascades. By antagonizing the MR, it effectively dampens downstream pathways that promote inflammation, fibrosis, and cellular damage in both the kidney and the heart.
Mineralocorticoid Receptor (MR) Signaling Pathway
The primary pathway influenced by this compound is the MR signaling cascade. In pathological conditions, overactivation of this pathway by aldosterone leads to the transcription of genes that mediate inflammation and fibrosis. This compound directly blocks the initial step of this cascade.
PI3K/Akt/eNOS Signaling Pathway in Renal Tubules
Recent studies have highlighted this compound's role in ameliorating mitochondrial dysfunction in diabetic tubulopathy through the PI3K/Akt/eNOS signaling pathway.[5][6] By restoring this pathway, this compound helps to maintain mitochondrial homeostasis and protect renal tubular cells.
Effects on Gene Expression: A Quantitative Overview
This compound has been shown to significantly alter the gene expression profiles in both renal and cardiac cells, counteracting the pathological changes induced by mineralocorticoid excess. The following tables summarize key findings from preclinical and clinical studies.
Renal Cells
| Gene | Cell Type/Model | Condition | This compound's Effect on Expression | Reference |
| Spp1 (Osteopontin) | Rat Kidney (DOCA-salt model) | Hypertensive Kidney Disease | Decreased | [7][8] |
| Il34 | Rat Kidney (DOCA-salt model) | Hypertensive Kidney Disease | Decreased | [7][8] |
| Pdgfb | Rat Kidney (DOCA-salt model) | Hypertensive Kidney Disease | Decreased | [7][8] |
| NGAL (Neutrophil gelatinase-associated lipocalin) | Animal Models | Diabetic Kidney Disease | Decreased | [3] |
| MCP-1 (Monocyte chemoattractant protein-1) | Rat Kidney (DOCA-salt model) | Cardiorenal Damage | Decreased | [3] |
| Glp1r (Glucagon-like peptide-1 receptor) | Mouse Kidney (Diabetic model) | Diabetes | Attenuated Downregulation | [9] |
| Gcgr (Glucagon receptor) | Mouse Kidney (Diabetic model) | Diabetes | Attenuated Downregulation | [9] |
| Ccn2 (Connective tissue growth factor) | Mouse Kidney (Diabetic model) | Diabetes | Attenuated Upregulation | [9] |
Cardiac Cells
| Gene | Cell Type/Model | Condition | This compound's Effect on Expression | Reference |
| BNP (Brain natriuretic peptide) | Mouse Heart (Pressure overload model) | Cardiac Hypertrophy | Decreased | [10] |
| Tnnt2 (Cardiac troponin T) | Mouse Heart (Pressure overload model) | Cardiac Hypertrophy | Decreased | [10] |
| Hypertrophic Gene Signatures | Mouse Cardiomyocytes (HFpEF model) | Heart Failure with Preserved Ejection Fraction | Suppressed | [11] |
| Gipr (Gastric inhibitory polypeptide receptor) | Mouse Heart (Diabetic model) | Diabetes | Attenuated Downregulation | [9] |
Key Experimental Protocols
Reproducibility is paramount in scientific research. This section provides detailed methodologies for key experiments cited in the study of this compound's effects.
Animal Model of Hypertensive and Cardiorenal Damage
This protocol is based on the deoxycorticosterone acetate (DOCA)-salt rat model, a widely used model for studying mineralocorticoid-induced hypertension and end-organ damage.[7][8]
Protocol Steps:
-
Animal Model: Male Sprague-Dawley rats undergo unilateral nephrectomy.
-
Induction of Hypertension: Post-surgery, rats are implanted with a subcutaneous pellet of DOCA and provided with drinking water containing 1% NaCl.
-
Treatment: Animals are randomized into treatment groups and receive daily doses of this compound, spironolactone, amiloride, or vehicle control via oral gavage.
-
Monitoring: Blood pressure is monitored regularly using telemetry or tail-cuff plethysmography. Urine is collected to measure albumin-to-creatinine ratio.
-
Tissue Collection and Analysis: At the end of the study period, kidneys and hearts are harvested for histological examination (e.g., H&E, Masson's trichrome staining) and molecular analysis.
-
Gene Expression Analysis: RNA is extracted from kidney and heart tissues for bulk or single-cell RNA sequencing and quantitative real-time PCR (qRT-PCR) to determine the expression levels of target genes.[7][8][9]
Cell Culture and In Vitro Gene Expression Analysis
This protocol outlines the general steps for treating renal or cardiac cell lines with this compound and analyzing subsequent changes in gene expression.
Cell Lines:
-
Renal: Human kidney proximal tubular epithelial cells (HK-2), rat kidney fibroblasts (NRK-49F), Madin-Darby canine kidney (MDCK) cells.[5][6][9]
-
Cardiac: Primary vascular smooth muscle cells (VSMCs).[9]
Protocol Steps:
-
Cell Culture: Cells are maintained in their respective recommended media and conditions. For experiments, cells are typically seeded in multi-well plates and allowed to adhere.
-
Treatment: Cells are often serum-starved for a period before being treated with an agonist (e.g., aldosterone or a high-glucose medium to mimic diabetic conditions) in the presence or absence of varying concentrations of this compound.[5][6][12]
-
RNA Isolation: After the treatment period (e.g., 3-24 hours), total RNA is isolated from the cells using a suitable method like TRIzol reagent.[9]
-
cDNA Synthesis: The isolated RNA is reverse transcribed into complementary DNA (cDNA) using a reverse transcription kit.[9]
-
Quantitative Real-Time PCR (qRT-PCR): The expression of target genes is quantified using SYBR Green-based qRT-PCR. Relative gene expression is calculated using the comparative ΔΔCT method, with a housekeeping gene (e.g., GAPDH, β-actin) for normalization.[9]
Single-Cell RNA Sequencing (scRNA-Seq)
scRNA-Seq provides high-resolution transcriptomic data at the individual cell level, enabling the identification of cell-type-specific responses to this compound.
References
- 1. What is the mechanism of action of this compound? [synapse.patsnap.com]
- 2. This compound - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Overview of the safety, efficiency, and potential mechanisms of this compound for diabetic kidney diseases [frontiersin.org]
- 4. droracle.ai [droracle.ai]
- 5. Non-steroidal mineralocorticoid receptor antagonist this compound ameliorates mitochondrial dysfunction via PI3K/Akt/eNOS signaling pathway in diabetic tubulopathy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. JCI - Single-cell transcriptomics and chromatin accessibility profiling elucidate the kidney-protective mechanism of mineralocorticoid receptor antagonists [jci.org]
- 8. JCI - Single-cell transcriptomics and chromatin accessibility profiling elucidate the kidney-protective mechanism of mineralocorticoid receptor antagonists [jci.org]
- 9. This compound attenuates downregulation of the kidney GLP-1 receptor and glucagon receptor and cardiac GIP receptor in mice with comorbid diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Cardiovascular and Renal Outcomes with this compound, a Selective Mineralocorticoid Receptor Antagonist - PMC [pmc.ncbi.nlm.nih.gov]
- 11. ahajournals.org [ahajournals.org]
- 12. Differential antagonistic effects of this compound and spironolactone on the aldosterone transcriptome in human kidney cells. | RGED [rged.wall-eva.net]
Finerenone: A Technical Guide to its Molecular Structure and Properties
For Researchers, Scientists, and Drug Development Professionals
Introduction
Finerenone, marketed under the brand name Kerendia, is a first-in-class, non-steroidal, selective mineralocorticoid receptor (MR) antagonist.[1][2][3] It is indicated for reducing the risk of sustained eGFR decline, end-stage kidney disease, cardiovascular death, non-fatal myocardial infarction, and hospitalization for heart failure in adult patients with chronic kidney disease (CKD) associated with type 2 diabetes (T2D).[1][4][5] This technical guide provides an in-depth overview of the molecular structure, physicochemical properties, pharmacology, and pharmacokinetics of this compound, intended for a scientific audience.
Molecular Structure and Physicochemical Properties
This compound is a dihydropyridine derivative with a unique non-steroidal structure that confers high potency and selectivity for the mineralocorticoid receptor.[6]
Chemical Structure:
Table 1: Chemical and Physicochemical Properties of this compound
| Property | Value | Reference |
| IUPAC Name | (4S)-4-(4-Cyano-2-methoxyphenyl)-5-ethoxy-2,8-dimethyl-1,4-dihydro-1,6-naphthyridine-3-carboxamide | [1][7] |
| Chemical Formula | C₂₁H₂₂N₄O₃ | [1][4][8] |
| Molecular Weight | 378.43 g/mol | [1][5] |
| CAS Number | 1050477-31-0 | [4] |
| Appearance | White to off-white solid | [7] |
| Melting Point | Not explicitly stated in search results | |
| Boiling Point | 554.7 ± 50.0 °C (Predicted) | [7][9] |
| Solubility | Practically insoluble in water; Soluble in DMSO; Sparingly soluble in 0.1 M HCl, ethanol, and acetone | [3][5][7][9] |
| pKa | 14.76 ± 0.40 (Predicted) | [3][9] |
| LogP | 2.4 |
Pharmacology
Mechanism of Action
This compound is a selective antagonist of the mineralocorticoid receptor (MR), a ligand-activated transcription factor belonging to the nuclear receptor family.[10] Overactivation of the MR by aldosterone and cortisol can lead to pro-inflammatory and pro-fibrotic processes in the heart and kidneys.[11] this compound functions by blocking the binding of mineralocorticoid agonists to the MR, thereby inhibiting the subsequent signaling cascade that leads to the expression of genes involved in inflammation and fibrosis.[10][11][12][13] Unlike steroidal MRAs such as spironolactone and eplerenone, this compound is a "bulky" antagonist. This unique binding mode induces a specific conformational change in the MR that prevents the recruitment of transcriptional coactivators, even in the absence of aldosterone.[6][13]
Mineralocorticoid Receptor Signaling Pathway
The mineralocorticoid receptor signaling pathway is a key regulator of electrolyte and water balance, as well as blood pressure. The following diagram illustrates the classical genomic pathway and the inhibitory effect of this compound.
Caption: Mineralocorticoid Receptor Signaling Pathway and this compound's Mechanism of Action.
Receptor Binding Affinity and Selectivity
This compound exhibits high binding affinity for the mineralocorticoid receptor and excellent selectivity over other steroid hormone receptors, which contributes to its favorable side-effect profile, with a lower incidence of hormonal side effects like gynecomastia compared to steroidal MRAs.[1][7][14]
Table 2: Receptor Binding Affinity and Selectivity of this compound and other MRAs
| Receptor | This compound IC₅₀ (nM) | Spironolactone IC₅₀ (nM) | Eplerenone IC₅₀ (nM) |
| Mineralocorticoid Receptor (MR) | 18 | 24 | 990 |
| Glucocorticoid Receptor (GR) | >10,000 | 2,400 | >50,000 |
| Androgen Receptor (AR) | >10,000 | 360 | 21,200 |
| Progesterone Receptor (PR) | >10,000 | 3,100 | 30,300 |
| Source: Adapted from publicly available data.[1][15] |
Pharmacokinetics
This compound has a predictable pharmacokinetic profile characterized by rapid absorption and a short half-life.
Table 3: Pharmacokinetic Properties of this compound in Humans
| Parameter | Value | Reference |
| Bioavailability | 43.5% | |
| Time to Cₘₐₓ | 0.5 - 1.25 hours | |
| Plasma Protein Binding | ~90% | [5] |
| Half-life (t₁/₂) | 2 - 3 hours | |
| Metabolism | Primarily by CYP3A4 (~90%) and to a lesser extent by CYP2C8 (~10%) to inactive metabolites. | |
| Excretion | ~80% in urine (<1% as unchanged drug), ~20% in feces (<0.2% as unchanged drug) |
Experimental Protocols
Detailed, proprietary experimental protocols for this compound are not publicly available. However, based on the literature, the following sections outline the general methodologies used for its characterization.
Synthesis of this compound
The synthesis of this compound has been described through various routes. A common approach involves the condensation of benzaldehyde and pyridyl chloride derivatives.[12] One reported multi-step synthesis features an enantioselective partial transfer hydrogenation of a naphthyridine intermediate using a chiral phosphoric acid catalyst with a Hantzsch ester to achieve the desired stereochemistry.[1] The synthesis generally involves steps of condensation, cyclization, O-alkylation, and chiral resolution.
Receptor Binding Assay (Illustrative Workflow)
Receptor binding assays are crucial for determining the affinity of a compound for its target receptor. A competitive binding assay is typically used to determine the IC₅₀ value of this compound for the MR.
Caption: General workflow for a competitive mineralocorticoid receptor binding assay.
In Vitro Functional Assays
Cell-based functional assays are used to assess the antagonist activity of this compound. These assays typically utilize reporter gene technology in a cell line engineered to express the human mineralocorticoid receptor.[11]
General Protocol Outline:
-
Cell Culture: Human kidney cells (e.g., HK-GFP-hMR) or other suitable cell lines expressing the human MR are cultured.
-
Assay Setup: Cells are seeded in 96-well plates and pre-incubated.
-
Treatment: Cells are treated with a known MR agonist (e.g., aldosterone) to induce a response, in the presence of varying concentrations of this compound.
-
Incubation: The plates are incubated to allow for receptor activation and reporter gene expression.
-
Detection: A luciferase detection reagent is added, and luminescence is measured to quantify the level of reporter gene expression.
-
Data Analysis: The ability of this compound to inhibit the aldosterone-induced response is quantified, and an IC₅₀ value is determined.
Pharmacokinetic Analysis
The pharmacokinetic properties of this compound in humans have been determined in clinical studies.
Methodology Overview:
-
Drug Administration: this compound is administered to subjects, typically as a single oral dose.
-
Sample Collection: Blood (plasma) and urine samples are collected at various time points post-administration.
-
Bioanalysis: this compound concentrations in plasma and urine are quantified using a validated high-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS) method. This involves protein precipitation from the plasma samples followed by chromatographic separation and mass spectrometric detection.
-
Pharmacokinetic Parameter Calculation: The concentration-time data is used to calculate key pharmacokinetic parameters such as Cₘₐₓ, Tₘₐₓ, AUC, and t₁/₂ using non-compartmental analysis.
Conclusion
This compound is a potent and selective non-steroidal mineralocorticoid receptor antagonist with a distinct mechanism of action and a favorable pharmacokinetic profile. Its unique molecular structure and properties differentiate it from older steroidal MRAs, offering a targeted therapeutic approach for patients with chronic kidney disease associated with type 2 diabetes. The methodologies outlined in this guide provide a framework for the preclinical and clinical characterization of this compound and similar compounds.
References
- 1. Enantioselective Total Synthesis of (−)‐this compound Using Asymmetric Transfer Hydrogenation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. caymanchem.com [caymanchem.com]
- 3. academic.oup.com [academic.oup.com]
- 4. researchgate.net [researchgate.net]
- 5. The Nonsteroidal Mineralocorticoid-Receptor-Antagonist this compound in Cardiorenal Medicine: A State-of-the-Art Review of the Literature - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. indigobiosciences.com [indigobiosciences.com]
- 10. WO2023109968A2 - Synthesis method for this compound and intermediate thereof - Google Patents [patents.google.com]
- 11. Synthesis of this compound [cjph.com.cn]
- 12. 2024.sci-hub.se [2024.sci-hub.se]
- 13. Clinical Properties and Non-Clinical Testing of Mineralocorticoid Receptor Antagonists in In Vitro Cell Models - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Population Pharmacokinetic and Exposure–Response Analysis of this compound: Insights Based on Phase IIb Data and Simulations to Support Dose Selection for Pivotal Trials in Type 2 Diabetes with Chronic Kidney Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Determination of this compound - a novel, selective, nonsteroidal mineralocorticoid receptor antagonist - in human plasma by high-performance liquid chromatography-tandem mass spectrometry and its application to a pharmacokinetic study in venous and capillary human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
A Technical Guide to the Early Anti-inflammatory and Anti-fibrotic Research of Finerenone
For Researchers, Scientists, and Drug Development Professionals
Introduction
Finerenone is a first-in-class, non-steroidal, selective mineralocorticoid receptor (MR) antagonist.[1][2] Unlike its steroidal predecessors, spironolactone and eplerenone, this compound exhibits a unique bulky and passive binding mechanism to the MR, leading to a distinct pharmacological profile with potent anti-inflammatory and anti-fibrotic effects.[1][3] This technical guide delves into the foundational preclinical and early clinical research that elucidated these core properties, providing a detailed overview of the experimental methodologies, quantitative outcomes, and key signaling pathways that established this compound as a targeted therapy for cardiorenal diseases.[4][5]
Core Mechanism of Action: Mineralocorticoid Receptor Antagonism
Overactivation of the mineralocorticoid receptor by aldosterone and other factors is a key driver of inflammation, fibrosis, and subsequent organ damage in the heart, kidneys, and vasculature.[6][7] Upon ligand binding, the MR translocates to the nucleus, where it recruits transcriptional cofactors to initiate the expression of pro-inflammatory and pro-fibrotic genes.[1][8]
This compound distinguishes itself from steroidal MRAs by its unique interaction with the MR. It acts as a "bulky" antagonist, inducing a specific conformational change in the receptor that prevents the recruitment of transcriptional co-activators.[1] This effectively blocks the downstream signaling cascade responsible for inflammation and fibrosis.[8][9] Furthermore, this compound demonstrates high selectivity for the MR with minimal activity at androgen, glucocorticoid, and progesterone receptors, which is anticipated to reduce the incidence of hormonal side effects associated with steroidal MRAs.[3]
Preclinical Evidence of Anti-inflammatory and Anti-fibrotic Effects
A substantial body of early, preclinical research in various animal models provided the foundational evidence for this compound's therapeutic potential. These studies demonstrated consistent reductions in markers of inflammation and fibrosis across different organ systems, independent of major changes in systemic blood pressure.[10]
Key Preclinical Models and Experimental Protocols
1. Deoxycorticosterone Acetate (DOCA)-Salt Hypertensive Rat Model:
-
Objective: To evaluate the effect of this compound on cardiac and renal fibrosis in a model of mineralocorticoid-induced hypertension and organ damage.
2. Bleomycin-Induced Pulmonary Fibrosis Mouse Model:
-
Objective: To assess the anti-fibrotic and anti-inflammatory activity of this compound in a model of lung injury.
-
Methodology: C57BL/6 mice receive a single intranasal or intratracheal instillation of bleomycin to induce lung fibrosis. After a set period to allow for fibrosis development (e.g., 7 days), mice are treated daily with vehicle, this compound, or a positive control like nintedanib. After the treatment period (e.g., 14-21 days), lungs are harvested for analysis. Key assessments include the Ashcroft score for histological quantification of fibrosis, immunohistochemistry for collagen (COL1A1), and measurement of pro-inflammatory cytokines (e.g., IL-1β, IL-6, TNF-α) in lung homogenates.[11]
3. Unilateral Ischemia/Reperfusion (I/R) Injury Mouse Model:
-
Objective: To investigate this compound's effect on tubulointerstitial fibrosis following acute kidney injury.
-
Methodology: One renal artery is clamped for a defined period (e.g., 30-45 minutes) followed by reperfusion, inducing significant tubulointerstitial fibrosis in the affected kidney. Mice are then treated with this compound or vehicle. The severity of renal fibrosis is assessed through histological staining (e.g., Masson's trichrome) and quantification of pro-fibrotic gene expression (e.g., TGF-β, Collagen-I).[7]
Summary of Quantitative Preclinical Findings
| Model Type | Key Inflammatory/Fibrotic Marker | Result with this compound Treatment | Reference |
| Renal Fibrosis (Mouse) | Myofibroblast Accumulation | Dose-dependent reduction | [10] |
| Renal Fibrosis (Mouse) | Collagen Deposition | Dose-dependent reduction | [10] |
| DOCA-Salt CKD (Rat) | Renal PAI-1 mRNA Expression | Significantly reduced | [10] |
| DOCA-Salt CKD (Rat) | Renal Fibrosis (Histopathology) | Significantly reduced | [10] |
| Hypertensive Cardiorenal (Rat) | Renal Collagen Type I α1 (COL1A1) | Significantly reduced | [10] |
| Hypertensive Cardiorenal (Rat) | Cardiac Fibrosis | Significantly reduced | [6] |
| Pulmonary Fibrosis (Mouse) | Lung COL1A1 Positive Tissue (%) | Significantly reduced | [11][12] |
| Pulmonary Fibrosis (Mouse) | Ashcroft Fibrosis Score | Significantly reduced | [11] |
| Pulmonary Fibrosis (Mouse) | Lung IL-1β, IL-6, TNF-α Levels | Significantly reduced | [11][12] |
| Tubulointerstitial Fibrosis (Mouse) | Renal TGF-β Expression | Significantly reduced | [7] |
| Tubulointerstitial Fibrosis (Mouse) | Renal Collagen-I Expression | Significantly reduced | [7] |
Early Clinical Evidence
Building on the robust preclinical data, early phase clinical trials were designed to assess the safety, tolerability, and efficacy of this compound in patients, with a key focus on biomarkers of inflammation and fibrosis.
Phase II ARTS Program
The Mineralocorticoid Receptor Antagonist Tolerability Study (ARTS) program was pivotal. The ARTS-DN (ARTS in Diabetic Nephropathy) study, in particular, provided crucial early evidence in patients with type 2 diabetes and chronic kidney disease.
-
Objective: To evaluate the efficacy and safety of different doses of this compound compared to placebo in patients with T2D and albuminuria already receiving a renin-angiotensin system (RAS) inhibitor.
-
Methodology: A randomized, double-blind, placebo-controlled, parallel-group, multicenter Phase IIb study. Patients were assigned to receive one of several doses of oral this compound or placebo once daily for 90 days. The primary endpoint was the change from baseline in the urinary albumin-to-creatinine ratio (UACR), a key marker of kidney damage and inflammation.
-
Key Findings: this compound demonstrated a significant, dose-dependent reduction in UACR compared to placebo. This effect was observed without causing clinically significant changes in serum potassium levels, a common side effect of steroidal MRAs.[1][6]
Summary of Key Early Clinical Data
| Trial | Patient Population | Primary Endpoint | Key Result with this compound | Reference |
| ARTS-DN (Phase IIb) | T2D with CKD and Albuminuria | Change in UACR | Significant, dose-dependent reduction vs. placebo | [6][13] |
| ARTS (Phase II) | Heart Failure with reduced EF and mild CKD | Change in NT-proBNP | Similar efficacy to spironolactone with lower rates of hyperkalemia | [5] |
| FIDELIO-DKD (Phase III) | T2D with advanced CKD | Composite Kidney Outcome | 18% relative risk reduction vs. placebo | [13][14] |
| FIGARO-DKD (Phase III) | T2D with earlier stage CKD | Composite Cardiovascular Outcome | 13% relative risk reduction vs. placebo | [5][15] |
| FIDELITY (Pooled Analysis) | T2D with CKD (Broad Range) | Kidney and CV Outcomes | 23% RRR in kidney outcomes; 14% RRR in CV outcomes | [15] |
Note: While FIDELIO-DKD and FIGARO-DKD are Phase III trials, their results confirmed the anti-inflammatory and anti-fibrotic hypotheses generated from the early research described herein.
Key Signaling Pathways Modulated by this compound
This compound exerts its effects by modulating several downstream signaling pathways implicated in the pathogenesis of inflammation and fibrosis.
-
Reactive Oxygen Species (ROS) Generation: MR overactivation increases the expression of NADPH oxidase (NOX) subunits, leading to elevated ROS production and oxidative stress. This, in turn, activates pro-inflammatory pathways like NF-κB. This compound blocks this initial trigger, reducing oxidative stress.[10]
-
NF-κB Pathway: Oxidative stress and other stimuli activate the nuclear factor kappa B (NF-κB) pathway, a master regulator of inflammation that leads to the transcription of cytokines like TNF-α, IL-1β, and IL-6. By inhibiting MR, this compound dampens this inflammatory cascade.[6][10]
-
TGF-β Signaling: Transforming growth factor-beta (TGF-β) is a potent pro-fibrotic cytokine that promotes the differentiation of fibroblasts into myofibroblasts and stimulates the production of extracellular matrix proteins like collagen. Preclinical studies show this compound reduces the expression of TGF-β and its downstream targets.[7][16]
Conclusion
The early preclinical and clinical research on this compound successfully established its potent anti-inflammatory and anti-fibrotic properties. Through targeted antagonism of the mineralocorticoid receptor, this compound was shown to effectively suppress key pathogenic pathways involving oxidative stress, pro-inflammatory cytokine production, and pro-fibrotic factor expression. Data from diverse animal models consistently demonstrated a reduction in tissue fibrosis and inflammation in the heart, kidneys, and lungs. These foundational findings were subsequently translated into clinical settings, where early phase trials confirmed the reduction of albuminuria, a key surrogate marker for renal inflammation and damage. This robust body of early evidence provided the scientific rationale for the large-scale Phase III trials that ultimately established this compound as a cornerstone therapy for protecting against end-organ damage in patients with chronic kidney disease and type 2 diabetes.
References
- 1. Renal Protection of Mineralocorticoid Receptor Antagonist, this compound, in Diabetic Kidney Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. This compound: a breakthrough mineralocorticoid receptor antagonist for heart failure, diabetes and chronic kidney disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. media.sciltp.com [media.sciltp.com]
- 5. mdpi.com [mdpi.com]
- 6. Nonsteroidal Mineralocorticoid Receptor Antagonism by this compound—Translational Aspects and Clinical Perspectives across Multiple Organ Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. What is the mechanism of action of this compound? [synapse.patsnap.com]
- 10. encyclopedia.pub [encyclopedia.pub]
- 11. academic.oup.com [academic.oup.com]
- 12. researchgate.net [researchgate.net]
- 13. scitechdaily.com [scitechdaily.com]
- 14. This compound: Potential Clinical Application Across the Spectrum of Cardiovascular Disease and Chronic Kidney Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 15. This compound: From the Mechanism of Action to Clinical Use in Kidney Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
In Silico Modeling of Finerenone and Mineralocorticoid Receptor Interaction: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Finerenone, a non-steroidal mineralocorticoid receptor (MR) antagonist, represents a significant advancement in the treatment of chronic kidney disease associated with type 2 diabetes. Its unique chemical structure and binding mechanism differentiate it from traditional steroidal MRAs like spironolactone and eplerenone, offering a distinct efficacy and safety profile.[1][2] This technical guide provides an in-depth exploration of the in silico modeling of the interaction between this compound and the mineralocorticoid receptor, offering a valuable resource for researchers in drug discovery and development.
This compound selectively blocks the mineralocorticoid receptor, which is involved in regulating sodium and water balance in the body.[3] By antagonizing the MR, this compound can mitigate the harmful effects of MR overactivation, which is implicated in various cardiovascular and renal diseases.[1]
Molecular Interaction of this compound with the Mineralocorticoid Receptor
The interaction between this compound and the MR is characterized by a "bulky" binding mode, where the this compound molecule induces a specific conformational change in the ligand-binding domain (LBD) of the receptor. This interaction prevents the recruitment of transcriptional co-activators, thereby inhibiting the downstream signaling pathways that lead to inflammation and fibrosis.[4][5]
Key Interacting Residues
Molecular modeling and mutagenesis studies have identified several key amino acid residues within the MR LBD that are crucial for the binding and selectivity of this compound. Notably, Ser-810 and Ala-773 have been highlighted as critical for the high selectivity of this compound for the MR over other steroid receptors.[5][6] The interaction with these and other residues in the binding pocket stabilizes the this compound-MR complex.
Binding Affinity and Potency
In vitro studies have demonstrated this compound's high affinity for the mineralocorticoid receptor.
| Parameter | Value | Reference |
| IC50 | 18 nM | [1] |
| IC50 (in vitro assay) | 58 ± 9 nM | [7] |
| Dissociation Constant (Kd) | 1.52 ± 0.01 nM | [7] |
These values indicate a strong and specific interaction between this compound and the MR, comparable to or exceeding that of older steroidal MRAs.
In Silico Modeling Protocols
In silico techniques such as molecular docking and molecular dynamics (MD) simulations are powerful tools for elucidating the intricacies of the this compound-MR interaction at an atomic level.
Molecular Docking of this compound into the MR Ligand-Binding Domain
Molecular docking predicts the preferred orientation of a ligand when bound to a receptor. The following protocol outlines a general workflow for docking this compound into the MR LBD.
Experimental Workflow for Molecular Docking
References
- 1. This compound: a breakthrough mineralocorticoid receptor antagonist for heart failure, diabetes and chronic kidney disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. fenix.tecnico.ulisboa.pt [fenix.tecnico.ulisboa.pt]
- 3. Effects of this compound, a Novel Nonsteroidal Mineralocorticoid Receptor Antagonist, on Cardiovascular Disease, Chronic Kidney Disease, and Blood Pressure [pubmed.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
- 5. The non-steroidal mineralocorticoid receptor antagonist this compound and heart failure with preserved ejection fraction - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound Impedes Aldosterone-dependent Nuclear Import of the Mineralocorticoid Receptor and Prevents Genomic Recruitment of Steroid Receptor Coactivator-1 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. rcsb.org [rcsb.org]
Methodological & Application
Application Notes and Protocols for Finerenone Administration in Rodent Studies
Introduction
Finerenone is a non-steroidal, selective mineralocorticoid receptor (MR) antagonist. Its therapeutic potential is attributed to its ability to block the MR, thereby inhibiting the detrimental effects of aldosterone.[1] This mechanism makes it a subject of interest in preclinical research, particularly in models of kidney and cardiovascular disease.[2][3] Proper formulation and administration of this compound are critical for obtaining reliable and reproducible results in in vivo rodent studies. This document provides detailed protocols for dissolving this compound for oral and intraperitoneal administration in rodents, along with information on its mechanism of action and stability.
Data Presentation
Table 1: this compound Solubility and Formulation Examples for in vivo Rodent Studies
| Administration Route | Vehicle Composition | Achieved Concentration / Dose | Species | Reference |
| Oral Gavage | 10% Ethanol, 40% PEG400, 50% Water | 10 mg/kg/day | Rat | [4] |
| Oral Gavage | 40% Kolliphor HS 15, 10% Ethanol, 50% Water | 10 mg/kg/day | Rat | [1] |
| Oral Gavage | 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 2.5 mg/mL | General in vivo | [5] |
| Intraperitoneal (i.p.) Injection | Vehicle not specified | 5 mg/kg/day | Mouse | [1][6] |
| Oral (in diet) | Mixed in high-fat diet | 100 mg/kg of diet | Mouse | [4][7] |
Note: this compound is classified as a Biopharmaceutical Classification System (BCS) Class II compound, indicating low solubility and high permeability.[8][9] Its aqueous solubility is pH-dependent, being sparingly soluble at acidic pH and practically insoluble at pH 4.5 and neutral pH.[2]
Experimental Protocols
Protocol 1: Preparation of this compound for Oral Gavage in Rats (Ethanol/PEG400/Water Vehicle)
This protocol is adapted from a study administering a 10 mg/kg/day dose to rats.[4]
Materials:
-
This compound powder
-
Ethanol (200 proof)
-
Polyethylene glycol 400 (PEG400)
-
Sterile Water
-
Sterile conical tubes (15 mL or 50 mL)
-
Pipettes and sterile tips
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
Calculate Required Amounts: Determine the total volume of dosing solution needed based on the number of animals, their average weight, and the dosing volume (e.g., 5 mL/kg). Calculate the total mass of this compound required for the desired concentration.
-
Dissolve this compound:
-
In a sterile conical tube, add the required amount of this compound powder.
-
Add 10% of the final volume of ethanol.
-
Vortex thoroughly until the powder is fully wetted.
-
-
Add Co-solvents:
-
Add 40% of the final volume of PEG400 to the mixture.
-
Vortex vigorously for 2-3 minutes. Gentle warming in a water bath (37°C) or brief sonication may aid dissolution.
-
-
Add Water:
-
Add 50% of the final volume of sterile water.
-
Vortex until a clear, homogenous solution is formed.
-
-
Storage and Handling:
-
Prepare the solution fresh daily if possible.
-
If short-term storage is necessary, store at 2-8°C, protected from light.
-
Before administration, allow the solution to come to room temperature and vortex to ensure homogeneity.
-
Protocol 2: Preparation of this compound for General in vivo Administration (DMSO/PEG300/Tween-80/Saline Vehicle)
This vehicle is a common formulation for poorly soluble compounds and is suitable for oral gavage. It has been reported to achieve a this compound concentration of at least 2.5 mg/mL.[5]
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), cell culture grade
-
Polyethylene glycol 300 (PEG300)
-
Tween-80 (Polysorbate 80)
-
Sterile Saline (0.9% NaCl)
-
Sterile conical tubes
-
Pipettes and sterile tips
-
Vortex mixer
Procedure:
-
Calculate Required Amounts: As described in Protocol 1.
-
Prepare this compound Stock (in DMSO):
-
In a sterile tube, weigh the required amount of this compound.
-
Add 10% of the final volume of DMSO.
-
Vortex or sonicate until the this compound is completely dissolved. This creates a concentrated stock solution.
-
-
Sequential Addition of Solvents:
-
Add 40% of the final volume of PEG300 to the DMSO/Finerenone solution. Mix thoroughly by vortexing.
-
Add 5% of the final volume of Tween-80. Vortex to ensure complete mixing.
-
Slowly add 45% of the final volume of sterile saline while vortexing to prevent precipitation.
-
-
Final Solution: The result should be a clear solution. If precipitation occurs, gentle warming may help.
-
Storage and Handling: Follow the recommendations in Protocol 1.
Stability and Degradation
Forced degradation studies have shown that this compound is susceptible to degradation under acidic, basic, and oxidative (peroxide) conditions.[8][10] However, it is relatively stable under thermal and photolytic stress.[8] The finished tablet form of this compound has demonstrated stability for 36 months under controlled room temperature (20°C to 25°C).[2] When preparing solutions for in vivo studies, it is recommended to prepare them fresh. If storage is required, refrigeration and protection from light are advisable.
Mandatory Visualizations
This compound Mechanism of Action
This compound is a selective antagonist of the mineralocorticoid receptor (MR). In pathological conditions, overactivation of the MR by aldosterone leads to the transcription of pro-inflammatory and pro-fibrotic genes. This compound blocks this activation, thereby mitigating downstream cellular effects such as inflammation, fibrosis, and tissue damage.[1][8]
References
- 1. mdpi.com [mdpi.com]
- 2. accessdata.fda.gov [accessdata.fda.gov]
- 3. This compound, a Non-Steroidal Mineralocorticoid Receptor Antagonist, Reduces Vascular Injury and Increases Regulatory T-Cells: Studies in Rodents with Diabetic and Neovascular Retinopathy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound attenuates downregulation of the kidney GLP-1 receptor and glucagon receptor and cardiac GIP receptor in mice with comorbid diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. lifetechindia.com [lifetechindia.com]
- 6. This compound, a Non-Steroidal Mineralocorticoid Receptor Antagonist, Reduces Vascular Injury and Increases Regulatory T-Cells: Studies in Rodents with Diabetic and Neovascular Retinopathy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound attenuates downregulation of the kidney GLP-1 receptor and glucagon receptor and cardiac GIP receptor in mice with comorbid diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. This compound API Estimation Using RP-HPLC Technique and LC-MS Characterization of its Degradation Products – Oriental Journal of Chemistry [orientjchem.org]
- 9. The Pharmacokinetics of the Nonsteroidal Mineralocorticoid Receptor Antagonist this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 10. actascientific.com [actascientific.com]
Application Notes and Protocols for Evaluating Finerenone's Efficacy Using Cell-Based Assays
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for a selection of cell-based assays to characterize the efficacy of Finerenone, a non-steroidal, selective mineralocorticoid receptor (MR) antagonist. This compound's therapeutic potential lies in its ability to block the deleterious effects of excessive MR activation, which is implicated in cardiorenal diseases.[1][2][3] By inhibiting the mineralocorticoid receptor, this compound prevents the transcription of pro-inflammatory and pro-fibrotic genes.[1][2][4]
The following sections detail the methodologies for assessing this compound's activity at the molecular and cellular levels, providing a framework for its preclinical evaluation.
Mineralocorticoid Receptor (MR) Antagonism Assay
This assay evaluates this compound's ability to antagonize the human mineralocorticoid receptor in a cellular context. A common and effective method is a luciferase reporter gene assay.[1][5]
Experimental Protocol: MR Luciferase Reporter Assay
Objective: To quantify the dose-dependent inhibition of aldosterone-induced MR activation by this compound.
Recommended Cell Line: Human Embryonic Kidney 293 (HEK293T) cells are suitable for transient transfection. Alternatively, cell lines stably expressing the human mineralocorticoid receptor and a luciferase reporter gene can be used.[1]
Materials:
-
HEK293T cells
-
Expression vector for full-length human MR
-
Luciferase reporter vector with an MR-responsive promoter (e.g., MMTV promoter)[1]
-
Transfection reagent
-
Dual-Luciferase® Reporter Assay System
-
Aldosterone (agonist)
-
This compound
-
Cell culture medium (DMEM supplemented with 10% FBS)
-
96-well cell culture plates, white-walled
-
Luminometer
Procedure:
-
Cell Seeding: Seed HEK293T cells in a 96-well plate at a density that will result in 70-80% confluency at the time of transfection.
-
Transfection: Co-transfect the cells with the human MR expression vector and the MMTV-luciferase reporter vector using a suitable transfection reagent according to the manufacturer's instructions. A Renilla luciferase vector can be co-transfected for normalization of transfection efficiency.
-
Incubation: Incubate the cells for 24 hours post-transfection to allow for receptor and reporter expression.
-
Compound Treatment:
-
Prepare a serial dilution of this compound. A typical concentration range to test would be from 10⁻¹⁰ M to 10⁻⁵ M.
-
Prepare a fixed, sub-maximal concentration of aldosterone (e.g., EC₅₀ to EC₈₀ concentration, typically in the low nanomolar range).
-
Starve the cells in a serum-free medium for 4-6 hours.
-
Treat the cells with the this compound dilutions for 1 hour before adding the fixed concentration of aldosterone. Include appropriate controls: vehicle control, aldosterone only, and this compound only.
-
-
Incubation: Incubate the plate for 18-24 hours at 37°C in a CO₂ incubator.[6]
-
Luciferase Assay: Lyse the cells and measure firefly and Renilla luciferase activity using a luminometer and a dual-luciferase assay kit, following the manufacturer's protocol.[7]
-
Data Analysis:
-
Normalize the firefly luciferase activity to the Renilla luciferase activity for each well.
-
Calculate the percentage of inhibition of the aldosterone-induced response for each this compound concentration.
-
Plot the percentage of inhibition against the logarithm of the this compound concentration to generate a dose-response curve and determine the IC₅₀ value.
-
Data Presentation: this compound's MR Antagonist Potency
| Compound | Target | Assay Type | IC₅₀ (nM) | Reference |
| This compound | Human Mineralocorticoid Receptor | Luciferase Reporter Assay | 18 | [8] |
| This compound | Human Mineralocorticoid Receptor | Luciferase Reporter Assay | 58 ± 9 | [1] |
| Spironolactone | Human Mineralocorticoid Receptor | Luciferase Reporter Assay | 24 | [8] |
| Spironolactone | Human Mineralocorticoid Receptor | Luciferase Reporter Assay | 74.0 ± 15 | [1] |
| Eplerenone | Human Mineralocorticoid Receptor | Luciferase Reporter Assay | 990 | [8] |
Experimental Workflow: MR Luciferase Reporter Assay
Caption: Workflow for the MR Luciferase Reporter Assay.
Anti-Proliferative Effects on Vascular Smooth Muscle Cells
Excessive proliferation of vascular smooth muscle cells (SMCs) contributes to vascular remodeling in cardiovascular diseases. This assay assesses this compound's ability to inhibit aldosterone-induced SMC proliferation.[8][9]
Experimental Protocol: BrdU Incorporation Assay
Objective: To measure the effect of this compound on the proliferation of human vascular smooth muscle cells stimulated with aldosterone.
Recommended Cell Line: Human Aortic Smooth Muscle Cells (HAoSMCs) or other primary human vascular SMCs.
Materials:
-
Human vascular smooth muscle cells
-
Cell culture medium (e.g., SmGM™-2 Smooth Muscle Growth Medium)
-
Aldosterone
-
This compound
-
BrdU Cell Proliferation Assay Kit
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed SMCs in a 96-well plate and grow to sub-confluency.
-
Serum Starvation: Synchronize the cells by serum-starving them for 24 hours.
-
Compound Treatment:
-
Prepare a serial dilution of this compound.
-
Pre-treat the cells with this compound for 1 hour.
-
Stimulate the cells with a pro-proliferative concentration of aldosterone (e.g., 10 nM) in the presence of this compound.[8] Include vehicle, aldosterone only, and this compound only controls.
-
-
BrdU Labeling: Add BrdU to the wells and incubate for 2-24 hours, according to the assay kit instructions.
-
Detection: Fix the cells, denature the DNA, and add the anti-BrdU antibody conjugated to a detection enzyme (e.g., horseradish peroxidase).
-
Substrate Addition: Add the substrate and measure the absorbance using a microplate reader.
-
Data Analysis:
-
Normalize the data to the vehicle control.
-
Calculate the percentage of inhibition of aldosterone-induced proliferation for each this compound concentration.
-
Generate a dose-response curve and determine the IC₅₀ value.
-
Data Presentation: this compound's Anti-Proliferative Efficacy
| Cell Type | Treatment | This compound Concentration | Proliferation Inhibition (%) | Reference |
| Human SMCs | Aldosterone (10 nM) | 100 nM | ~25% | [8] |
| Human SMCs | Aldosterone (10 nM) | 1 µM | ~50% | [8] |
| Human SMCs | Aldosterone (10 nM) | 10 µM | ~75% | [8] |
Protective Effects Against Endothelial Cell Apoptosis
Endothelial cell apoptosis is an early event in the development of vascular damage. This assay evaluates this compound's ability to protect endothelial cells from aldosterone-induced apoptosis.[8][9]
Experimental Protocol: Caspase-3/7 Activity Assay
Objective: To quantify the protective effect of this compound against aldosterone-induced apoptosis in human endothelial cells by measuring caspase-3/7 activity.
Recommended Cell Line: Human Umbilical Vein Endothelial Cells (HUVECs) or other primary human endothelial cells.
Materials:
-
Human endothelial cells
-
Cell culture medium (e.g., EGM™-2 Endothelial Cell Growth Medium)
-
Aldosterone
-
This compound
-
Caspase-Glo® 3/7 Assay System or a flow cytometry-based caspase 3/7 activity assay kit.[9]
-
96-well cell culture plates (white-walled for luminescence, or standard for flow cytometry)
-
Luminometer or flow cytometer
Procedure:
-
Cell Seeding: Seed endothelial cells in a 96-well plate.
-
Compound Treatment:
-
Prepare a serial dilution of this compound.
-
Pre-treat the cells with this compound for 1 hour.
-
Induce apoptosis by treating the cells with an apoptotic concentration of aldosterone (e.g., 10 nM) in the presence of this compound.[8] Include vehicle, aldosterone only, and this compound only controls.
-
-
Incubation: Incubate for a period sufficient to induce apoptosis (e.g., 24 hours).[8]
-
Caspase-3/7 Activity Measurement:
-
Luminometric Assay: Add the Caspase-Glo® 3/7 reagent to the wells, incubate, and measure luminescence.
-
Flow Cytometry Assay: Stain the cells with a fluorescently labeled caspase-3/7 substrate according to the kit protocol and analyze the cells using a flow cytometer.
-
-
Data Analysis:
-
Normalize the data to the vehicle control.
-
Calculate the percentage of inhibition of aldosterone-induced caspase-3/7 activity for each this compound concentration.
-
Generate a dose-response curve and determine the EC₅₀ value for the protective effect.
-
Data Presentation: this compound's Anti-Apoptotic Efficacy
| Cell Type | Treatment | This compound Concentration | Apoptosis Inhibition (%) | Reference |
| Human ECs | Aldosterone (10 nM) | 100 nM | ~40% | [8] |
| Human ECs | Aldosterone (10 nM) | 1 µM | ~60% | [8] |
| Human ECs | Aldosterone (10 nM) | 10 µM | ~80% | [8] |
Downstream Signaling Pathway Analysis
This compound exerts its effects by modulating the transcription of MR target genes. Key downstream signaling pathways affected include those involving Serum and Glucocorticoid-regulated Kinase 1 (SGK1), as well as pro-inflammatory and pro-fibrotic pathways.[1][4]
Experimental Protocol: Gene Expression Analysis (qPCR)
Objective: To measure the effect of this compound on the expression of MR target genes such as SGK1.
Recommended Cell Line: Murine renal cortical collecting duct cells (KC3AC1) which endogenously express MR, or other relevant cell types.[1]
Materials:
-
KC3AC1 cells
-
Aldosterone
-
This compound
-
RNA extraction kit
-
cDNA synthesis kit
-
qPCR master mix and primers for SGK1 and a housekeeping gene (e.g., 18S rRNA or GAPDH)
-
Real-time PCR system
Procedure:
-
Cell Culture and Treatment: Culture KC3AC1 cells and treat them with vehicle, aldosterone (e.g., 10⁻⁸ M), this compound (e.g., 10⁻⁶ M), or a combination of aldosterone and this compound for a specified time (e.g., 4 hours).[1]
-
RNA Extraction and cDNA Synthesis: Isolate total RNA from the cells and reverse transcribe it into cDNA.
-
qPCR: Perform quantitative real-time PCR using primers for SGK1 and a housekeeping gene.
-
Data Analysis: Calculate the relative expression of SGK1 using the ΔΔCt method, normalized to the housekeeping gene.
Data Presentation: Effect of this compound on SGK1 Expression
| Cell Line | Treatment | Fold Change in SGK1 Expression (vs. Vehicle) | Reference |
| KC3AC1 | Aldosterone (10⁻⁸ M) | ~3.5-fold increase | [1] |
| KC3AC1 | This compound (10⁻⁶ M) | ~0.5-fold decrease (inhibition of basal expression) | [1] |
| KC3AC1 | Aldosterone (10⁻⁸ M) + this compound (10⁻⁶ M) | ~1.5-fold increase (inhibition of aldosterone-induced expression) | [1] |
Signaling Pathway Diagrams
Mineralocorticoid Receptor (MR) Signaling Pathway
Caption: this compound blocks the MR signaling pathway.
Logical Relationship of this compound's Effects
Caption: The mechanism of this compound's protective effects.
References
- 1. This compound Impedes Aldosterone-dependent Nuclear Import of the Mineralocorticoid Receptor and Prevents Genomic Recruitment of Steroid Receptor Coactivator-1 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. A comprehensive review of this compound-a third-generation non-steroidal mineralocorticoid receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Frontiers | A comprehensive review of this compound—a third-generation non-steroidal mineralocorticoid receptor antagonist [frontiersin.org]
- 5. caymanchem.com [caymanchem.com]
- 6. indigobiosciences.com [indigobiosciences.com]
- 7. indigobiosciences.com [indigobiosciences.com]
- 8. researchgate.net [researchgate.net]
- 9. The novel mineralocorticoid receptor antagonist this compound attenuates neointima formation after vascular injury - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Oral Administration of Finerenone in Rats via Gavage
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for the preparation and administration of Finerenone to rats via oral gavage, a standard method for precise oral dosing in preclinical studies. This document outlines the necessary materials, step-by-step procedures for vehicle and drug preparation, the oral gavage technique, and important safety considerations. Additionally, it includes a summary of pharmacokinetic data and a description of this compound's mechanism of action with corresponding diagrams to support experimental design and data interpretation.
Overview of this compound
This compound is a non-steroidal, selective mineralocorticoid receptor (MR) antagonist. Its mechanism of action involves blocking the MR, which in turn inhibits the downstream signaling pathways activated by aldosterone.[1] This antagonism has anti-inflammatory and anti-fibrotic effects, making this compound a subject of interest in models of cardiorenal disease.[1]
Quantitative Data: Pharmacokinetics in Rats
The following table summarizes the pharmacokinetic parameters of this compound in Wistar rats following a single oral administration of 10 mg/kg.
| Parameter | Value | Unit |
| Cmax (Maximum Plasma Concentration) | 75 | ng/mL |
| Tmax (Time to Cmax) | 75 | minutes |
| t1/2 (Half-life) | 2.58 | hours |
| AUC0-t (Area Under the Curve) | - | - |
| Ke (Elimination Rate Constant) | - | - |
Data from a study utilizing a validated HPLC method for the simultaneous determination of this compound levels in rats post-oral administration.
Experimental Protocols
This section details the necessary preparations and procedures for the oral gavage of this compound in rats.
Materials and Equipment
-
This compound powder
-
Kolliphor® HS 15
-
Ethanol (200 proof)
-
Sterile water
-
Weighing balance
-
Spatula
-
Glass beaker or conical tube
-
Magnetic stirrer and stir bar
-
Mortar and pestle (optional)
-
Appropriately sized oral gavage needles (flexible or ball-tipped stainless steel)
-
Syringes
-
Animal scale
-
Personal Protective Equipment (PPE): lab coat, gloves, safety glasses
Vehicle Preparation (40% Kolliphor® HS 15, 10% Ethanol, 50% Water)
This vehicle is suitable for solubilizing poorly water-soluble compounds like this compound for oral administration.
-
Measure Components: For a 10 mL final volume, measure 4 mL of Kolliphor® HS 15, 1 mL of ethanol, and 5 mL of sterile water.
-
Initial Mixing: In a glass beaker, combine the Kolliphor® HS 15 and ethanol.
-
Add Water: Slowly add the sterile water to the Kolliphor® HS 15 and ethanol mixture while continuously stirring with a magnetic stirrer.
-
Ensure Homogeneity: Continue stirring until a clear, homogenous solution is formed. Gentle heating (<40°C) may be applied to aid in the dissolution of Kolliphor® HS 15, which is a paste at room temperature.
-
Storage: Prepare the vehicle fresh on the day of the experiment. If storage is necessary, keep it in a sealed, labeled container at room temperature, protected from light.
This compound Formulation Preparation
-
Calculate Dosage: Determine the required dose of this compound based on the body weight of the rats (e.g., 10 mg/kg).
-
Weigh this compound: Accurately weigh the calculated amount of this compound powder.
-
Create a Paste: In a small beaker or mortar, add a small amount of the prepared vehicle to the this compound powder and triturate to form a smooth paste. This helps to ensure the powder is thoroughly wetted and reduces clumping.
-
Gradual Dilution: Gradually add the remaining vehicle to the paste while continuously stirring with a magnetic stirrer until the desired final concentration is achieved.
-
Ensure Suspension: Stir the mixture until a uniform suspension is obtained.
Oral Gavage Procedure
The following is a step-by-step guide for administering the this compound suspension to a rat via oral gavage.
-
Animal Preparation:
-
Weigh the rat to determine the precise volume of the this compound suspension to be administered. The volume should typically be in the range of 1-2 mL/kg.
-
Gently but firmly restrain the rat. One common method is to hold the rat in one hand with its back against your palm, using your thumb and forefinger to gently secure the head and neck.
-
-
Gavage Needle Insertion:
-
Measure the correct insertion depth of the gavage needle by holding it alongside the rat, from the tip of the nose to the last rib. Mark this length on the needle.
-
Moisten the tip of the gavage needle with sterile water or the vehicle to lubricate it.
-
Gently open the rat's mouth and insert the gavage needle over the tongue, advancing it slowly and steadily along the roof of the mouth towards the esophagus. The rat should swallow as the needle is advanced.
-
CRITICAL: Do not force the needle. If resistance is met, withdraw the needle and re-attempt. Forcing the needle can cause injury to the esophagus or accidental entry into the trachea.
-
-
Dose Administration:
-
Once the needle is inserted to the pre-measured depth, slowly and steadily depress the syringe plunger to administer the this compound suspension.
-
Administer the dose over a few seconds to prevent regurgitation.
-
-
Post-Administration:
-
Smoothly and gently withdraw the gavage needle.
-
Return the rat to its cage and monitor it for at least 15-30 minutes for any signs of distress, such as coughing, choking, or difficulty breathing.
-
Visualizations
Experimental Workflow
References
Application Notes and Protocols for Assessing Finerenone's Impact on Cardiac Fibrosis in Animal Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing various laboratory techniques for evaluating the therapeutic potential of Finerenone in mitigating cardiac fibrosis in preclinical animal models. The protocols outlined below are designed to ensure robust and reproducible data collection for histological, protein, and gene expression analysis, as well as functional cardiac assessment.
Introduction
Cardiac fibrosis, characterized by the excessive deposition of extracellular matrix (ECM) proteins, is a key contributor to cardiac stiffness and dysfunction in many cardiovascular diseases. This compound, a non-steroidal, selective mineralocorticoid receptor (MR) antagonist, has shown promise in reducing cardiac fibrosis and inflammation.[1][2] Its mechanism of action involves blocking the MR, which in turn inhibits the downstream signaling pathways that promote the transcription of pro-inflammatory and pro-fibrotic genes.[2][3] Preclinical studies in various animal models have demonstrated this compound's ability to attenuate cardiac fibrosis and improve cardiac function.[1][4] These protocols are intended to provide researchers with the necessary tools to further investigate and quantify the anti-fibrotic effects of this compound.
Key Signaling Pathway: Transforming Growth Factor-β (TGF-β)
The TGF-β signaling pathway is a central regulator of cardiac fibrosis.[5][6] Upon activation, TGF-β binds to its receptor, initiating a downstream cascade that involves the phosphorylation of SMAD proteins (SMAD2/3).[1][2] These activated SMADs then translocate to the nucleus to regulate the expression of genes involved in fibrosis, such as those encoding for collagens and other ECM components.[5] this compound has been shown to attenuate the upregulation of TGF-β.[7]
Experimental Workflow
A typical experimental workflow to assess the impact of this compound on cardiac fibrosis in an animal model is depicted below. This workflow integrates in vivo functional assessments with ex vivo tissue and molecular analyses.
Data Presentation: Quantitative Summary of this compound's Effects
The following tables summarize quantitative data from preclinical studies on this compound's impact on cardiac fibrosis and related parameters.
Table 1: Effect of this compound on Cardiac Structure and Fibrosis
| Animal Model | Parameter | Vehicle Control | This compound Treatment | P-value | Reference |
| RacET Mice | Left Ventricular End-Diastolic Volume (µl) | 93.8 ± 25.6 | 63.7 ± 8.0 (prevented LV dilatation) | p = 0.027 | [7] |
| RacET Mice | Left Ventricular End-Systolic Volume (µl) | 49.5 ± 16.7 | 28.0 ± 4.0 (prevented LV dilatation) | p = 0.014 | [7] |
| RacET Mice | Left Atrial Fibrosis (%) | 17.8 ± 3.1 | 12.8 ± 3.1 | p = 0.046 | [7] |
| Diabetic Rats | Cardiomyocyte Diameter | Significantly increased vs. control | Significantly reduced vs. untreated | - | [8] |
| Diabetic Rats | Myocardial Fibrosis (Masson's) | Increased vs. control | Reduced vs. untreated | - | [4] |
Table 2: Effect of this compound on Fibrotic and Hypertrophic Gene and Protein Expression
| Animal Model | Marker | Method | Vehicle Control | This compound Treatment | P-value | Reference |
| Neonatal Rat Cardiac Fibroblasts | CTGF Expression | - | - | 74 ± 15% of control | p = 0.005 | [7] |
| Diabetic Rats | Collagen I Expression | Western Blot | Increased vs. control | Reduced vs. untreated | - | [4] |
| Diabetic Rats | Collagen III Expression | Western Blot | Increased vs. control | Reduced vs. untreated | - | [4] |
| Spontaneously Hypertensive Rats | BNP Expression | qPCR | Increased | Significantly decreased | <0.05 | [9] |
| Spontaneously Hypertensive Rats | TGF-β Expression | qPCR | Increased | Significantly decreased | <0.05 | [9] |
Experimental Protocols
Histological Assessment of Cardiac Fibrosis: Masson's Trichrome Staining
This protocol is used to differentiate collagen fibers (blue/green) from myocardium (red) and nuclei (dark red/purple).[3][4][10][11]
Materials:
-
Bouin's solution
-
Weigert's iron hematoxylin solution
-
Biebrich scarlet-acid fuchsin solution
-
Phosphomolybdic-phosphotungstic acid solution
-
Aniline blue solution
-
1% acetic acid solution
-
Ethanol (graded series)
-
Xylene
-
Mounting medium
Procedure:
-
Deparaffinization and Rehydration:
-
Immerse slides in xylene (2 changes, 5 minutes each).
-
Rehydrate through a graded series of ethanol (100%, 95%, 70%; 5 minutes each).
-
Wash in distilled water.
-
-
Mordanting (for formalin-fixed tissue):
-
Incubate slides in Bouin's solution at 56°C for 1 hour.
-
Rinse with running tap water until the yellow color disappears (5-10 minutes).
-
-
Staining:
-
Stain nuclei with Weigert's iron hematoxylin for 10 minutes.
-
Rinse in running tap water for 10 minutes.
-
Stain with Biebrich scarlet-acid fuchsin for 10-15 minutes.
-
Wash in distilled water.
-
-
Differentiation:
-
Differentiate in phosphomolybdic-phosphotungstic acid solution for 10-15 minutes, or until collagen is no longer red.
-
-
Counterstaining:
-
Transfer slides directly to aniline blue solution and stain for 5-10 minutes.
-
Rinse briefly in distilled water.
-
Differentiate in 1% acetic acid solution for 2-5 minutes.
-
-
Dehydration and Mounting:
-
Wash in distilled water.
-
Rapidly dehydrate through 95% and 100% ethanol.
-
Clear in xylene (2 changes, 5 minutes each).
-
Mount with a suitable mounting medium.
-
Image Analysis: Quantify the fibrotic area (blue staining) as a percentage of the total myocardial tissue area using image analysis software (e.g., ImageJ).
Immunohistochemistry (IHC) for Collagen I and III
This protocol allows for the specific detection and localization of collagen I and III proteins in cardiac tissue sections.[12][13][14]
Materials:
-
Primary antibodies (anti-Collagen I, anti-Collagen III)
-
Biotinylated secondary antibody
-
Avidin-biotin-peroxidase complex (ABC) reagent
-
DAB (3,3'-Diaminobenzidine) substrate kit
-
Antigen retrieval solution (e.g., 10 mM sodium citrate, pH 6.0)
-
Hydrogen peroxide (3%)
-
Blocking solution (e.g., normal goat serum)
-
PBS or TBS buffer
-
Hematoxylin counterstain
Procedure:
-
Deparaffinization and Rehydration: As described in the Masson's Trichrome protocol.
-
Antigen Retrieval:
-
Immerse slides in antigen retrieval solution and heat (e.g., microwave or water bath at 95-100°C for 10-20 minutes).
-
Allow slides to cool to room temperature.
-
-
Peroxidase Blocking:
-
Incubate sections with 3% hydrogen peroxide for 10-15 minutes to block endogenous peroxidase activity.
-
Rinse with buffer.
-
-
Blocking:
-
Incubate with blocking solution for 30-60 minutes to prevent non-specific antibody binding.
-
-
Primary Antibody Incubation:
-
Incubate with the primary antibody (e.g., anti-Collagen I or anti-Collagen III, diluted according to manufacturer's instructions) overnight at 4°C.
-
-
Secondary Antibody Incubation:
-
Wash slides with buffer.
-
Incubate with the biotinylated secondary antibody for 30-60 minutes at room temperature.
-
-
Signal Amplification:
-
Wash slides with buffer.
-
Incubate with ABC reagent for 30 minutes.
-
-
Detection:
-
Wash slides with buffer.
-
Apply DAB substrate and monitor for color development (brown precipitate).
-
Stop the reaction by rinsing with water.
-
-
Counterstaining, Dehydration, and Mounting:
-
Counterstain with hematoxylin.
-
Dehydrate through graded ethanol and clear in xylene.
-
Mount with mounting medium.
-
Image Analysis: Quantify the positively stained area (brown) as a percentage of the total tissue area.
Western Blotting for Fibrotic Markers
This technique is used to quantify the expression levels of specific proteins, such as Collagen I, Collagen III, and TGF-β, in cardiac tissue lysates.[15][16][17][18]
Materials:
-
RIPA lysis buffer with protease inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF or nitrocellulose membranes
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-Collagen I, anti-Collagen III, anti-TGF-β, anti-GAPDH/β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
TBST (Tris-buffered saline with Tween-20)
Procedure:
-
Protein Extraction:
-
Homogenize heart tissue in ice-cold RIPA buffer.
-
Centrifuge to pellet cellular debris and collect the supernatant.
-
-
Protein Quantification:
-
Determine the protein concentration of the lysates using a BCA assay.
-
-
SDS-PAGE:
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate proteins by size on an SDS-PAGE gel.
-
-
Protein Transfer:
-
Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
-
Blocking:
-
Incubate the membrane in blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
-
Antibody Incubation:
-
Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C.
-
Wash the membrane with TBST (3 x 5 minutes).
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection:
-
Wash the membrane with TBST (3 x 5 minutes).
-
Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
-
Analysis:
-
Quantify band intensities using densitometry software and normalize to a loading control (e.g., GAPDH or β-actin).
-
Quantitative PCR (qPCR) for Gene Expression Analysis
qPCR is used to measure the mRNA levels of genes involved in cardiac fibrosis, such as Col1a1, Col3a1, Tgfb1, Acta2 (α-SMA), Nppa (ANP), and Nppb (BNP).[19][20][21][22]
Materials:
-
RNA extraction kit (e.g., TRIzol)
-
cDNA synthesis kit
-
qPCR master mix (e.g., SYBR Green)
-
Gene-specific primers (see Table 3)
-
qPCR instrument
Procedure:
-
RNA Extraction:
-
Extract total RNA from heart tissue according to the kit manufacturer's protocol.
-
-
cDNA Synthesis:
-
Synthesize cDNA from the extracted RNA using a reverse transcription kit.
-
-
qPCR Reaction:
-
Set up the qPCR reaction by mixing cDNA, qPCR master mix, and gene-specific primers.
-
Run the reaction in a qPCR instrument using a standard thermal cycling protocol.
-
-
Data Analysis:
-
Determine the cycle threshold (Ct) values for each gene.
-
Calculate the relative gene expression using the ΔΔCt method, normalizing to a housekeeping gene (e.g., Gapdh or Actb).
-
Table 3: Example Primer Sequences for qPCR in Mouse Models
| Gene | Forward Primer (5' to 3') | Reverse Primer (5' to 3') |
| Col1a1 | GCTCCTCTTAGGGGCCACT | CCACGTCTCACCATTGGGG |
| Col3a1 | CTGTAACATGGAAACTGGGGAAA | CCATAGCTGAACTGGGAATCCATA |
| Tgfb1 | CTCCCGTGGCTTCTAGTGC | GCCTTAGTTTGGACAGGATCTG |
| Acta2 | CCCAGACATCAGGGAGTAATGG | TCTATCGGATACTTCAGCGTCA |
| Gapdh | AGGTCGGTGTGAACGGATTTG | TGTAGACCATGTAGTTGAGGTCA |
Echocardiography for Cardiac Function Assessment
Echocardiography is a non-invasive imaging technique used to assess cardiac structure and function in live animals.[9][23][24][25]
Procedure:
-
Animal Preparation:
-
Anesthetize the animal (e.g., with isoflurane).
-
Remove chest hair to ensure good probe contact.
-
Position the animal on a heated platform to maintain body temperature.
-
Monitor ECG and respiratory rate.
-
-
Image Acquisition:
-
Use a high-frequency ultrasound system designed for small animals.
-
Acquire standard views, including the parasternal long-axis, short-axis, and apical four-chamber views.
-
-
Measurements:
-
M-mode: Measure left ventricular internal dimensions at end-diastole (LVIDd) and end-systole (LVIDs) to calculate fractional shortening (FS) and ejection fraction (EF).
-
Pulsed-Wave Doppler: Assess diastolic function by measuring the early (E) and late (A) diastolic filling velocities across the mitral valve (E/A ratio).
-
Tissue Doppler Imaging: Measure the early (e') and late (a') diastolic velocities of the mitral annulus to further assess diastolic function.
-
Key Parameters to Assess:
-
Systolic Function: Ejection Fraction (EF), Fractional Shortening (FS).
-
Diastolic Function: E/A ratio, e'/a' ratio, isovolumic relaxation time (IVRT).
-
Cardiac Remodeling: Left ventricular mass, wall thickness.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. A One-Stop Protocol to Assess Myocardial Fibrosis in Frozen and Paraffin Sections - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Masson's Trichrome Staining Protocol for Collagen Fibers - IHC WORLD [ihcworld.com]
- 5. Cardiac fibrosis and the TGF-β signaling axis | Abcam [abcam.com]
- 6. vascular-proteomics.com [vascular-proteomics.com]
- 7. The non-steroidal mineralocorticoid receptor antagonist this compound prevents cardiac fibrotic remodeling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. This compound attenuates myocardial apoptosis, metabolic disturbance and myocardial fibrosis in type 2 diabetes mellitus - PMC [pmc.ncbi.nlm.nih.gov]
- 9. m.youtube.com [m.youtube.com]
- 10. creative-bioarray.com [creative-bioarray.com]
- 11. microbenotes.com [microbenotes.com]
- 12. sevenhillsbioreagents.com [sevenhillsbioreagents.com]
- 13. creative-bioarray.com [creative-bioarray.com]
- 14. urmc.rochester.edu [urmc.rochester.edu]
- 15. bio-rad.com [bio-rad.com]
- 16. researchgate.net [researchgate.net]
- 17. TGF-beta Antibody | Cell Signaling Technology [cellsignal.com]
- 18. Western Blot Protocols and Recipes | Thermo Fisher Scientific - DE [thermofisher.com]
- 19. anygenes.com [anygenes.com]
- 20. researchgate.net [researchgate.net]
- 21. researchgate.net [researchgate.net]
- 22. journals.physiology.org [journals.physiology.org]
- 23. New Echocardiographic Protocol for the Assessment of Experimental Myocardial Infarction in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Echocardiographic Examination in Rats and Mice | Springer Nature Experiments [experiments.springernature.com]
- 25. visualsonics.com [visualsonics.com]
Application Notes and Protocols for the Preclinical Use of Finerenone in Combination with SGLT2 Inhibitors
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the preclinical investigation of Finerenone, a non-steroidal mineralocorticoid receptor (MR) antagonist, in combination with sodium-glucose cotransporter-2 (SGLT2) inhibitors. The following sections detail the experimental models, key findings, and detailed protocols to facilitate further research into the synergistic cardiorenal protective effects of this combination therapy.
Introduction
The combination of this compound and SGLT2 inhibitors has emerged as a promising therapeutic strategy for cardiorenal diseases. Preclinical studies suggest that their complementary mechanisms of action—this compound's anti-inflammatory and anti-fibrotic effects through MR blockade and the hemodynamic and metabolic benefits of SGLT2 inhibition—may offer additive or even synergistic protection. These notes are intended to serve as a practical guide for researchers designing and conducting preclinical studies to evaluate this combination.
Key Preclinical Models and Endpoints
Two primary animal models have been instrumental in demonstrating the efficacy of the this compound and SGLT2 inhibitor combination:
-
Hypertensive (mRen2)27 Renin-Transgenic Rats: This model of hypertension-induced end-organ damage is characterized by severe hypertension, proteinuria, and the development of cardiac and renal fibrosis.
-
Col4a3-/- Mice: These mice serve as a model for Alport syndrome, a genetic disorder leading to progressive kidney disease, and are used to study chronic kidney disease (CKD) progression.
-
Wistar Rats with Activated Renin-Angiotensin-Aldosterone System (RAAS): This model is used to investigate acute diuretic and natriuretic effects of the drug combination.
Key endpoints in these studies typically include survival, proteinuria (albuminuria), plasma creatinine and uric acid, blood pressure, and histological analysis of cardiac and renal tissues.
Quantitative Data Summary
The following tables summarize the key quantitative findings from preclinical studies investigating the combination of this compound and SGLT2 inhibitors.
Table 1: Effects of this compound and Empagliflozin on Survival in Hypertensive (mRen2)27 Rats
| Treatment Group | Dosage | Survival Rate (at 7 weeks) |
| Placebo | - | 50% |
| This compound | 1 mg/kg | Moderately Protected |
| This compound | 3 mg/kg | Moderately Protected |
| Empagliflozin | 3 mg/kg | Moderately Protected |
| Empagliflozin | 10 mg/kg | Not specified |
| Combination | This compound (1 mg/kg) + Empagliflozin (3 mg/kg) | 93% [1][2] |
Table 2: Effects of this compound and Empagliflozin on Proteinuria, Plasma Markers, and Blood Pressure in Hypertensive (mRen2)27 Rats
| Treatment Group | Dosage | Change in Proteinuria | Plasma Creatinine (at 6 weeks) | Plasma Uric Acid (at 6 weeks) | Systolic Blood Pressure (at 5 weeks) |
| Placebo | - | - | - | - | - |
| This compound | 1 mg/kg & 3 mg/kg | Dose-dependent reduction | No significant reduction | No significant reduction | Significant decrease (3 mg/kg) |
| Empagliflozin | 3 mg/kg & 10 mg/kg | Dose-dependent reduction | No significant reduction | No significant reduction | No significant change |
| Combination | This compound (1 mg/kg) + Empagliflozin (3 mg/kg) | Early, sustained, and over-additive reduction [1] | Significantly reduced [1] | Significantly reduced [1] | Significantly decreased [1] |
Table 3: Effects of Triple Therapy (Ramipril, Empagliflozin, this compound) on Survival in Col4a3-/- Mice
| Treatment Group | Dosage | Mean Survival (days) |
| Vehicle | - | 63.7 ± 10.0 |
| Ramipril | 10 mg/kg | 77.3 ± 5.3 |
| Dual Therapy (Ramipril + Empagliflozin) | 10 mg/kg + 30 mg/kg | 80.3 ± 11.0 |
| Triple Therapy (Ramipril + Empagliflozin + this compound) | 10 mg/kg + 30 mg/kg + 10 mg/kg | 103.1 ± 20.3 [3][4][5] |
Table 4: Acute Effects of this compound and SGLT2 Inhibitors on Urinary Sodium Excretion in Wistar Rats with Activated RAAS
| Treatment Group | Dosage | Over-additive Increase in Sodium Excretion (vs. calculated sum of monotherapies) |
| This compound + Empagliflozin | 1 mg/kg + 3 mg/kg | 171.4% |
| This compound + Canagliflozin | 1 mg/kg + 3 mg/kg | 139.6% |
| This compound + Dapagliflozin | 1 mg/kg + 3 mg/kg | 133.9% |
Experimental Protocols
Chronic Cardiorenal Protection Study in Hypertensive (mRen2)27 Rats
Objective: To evaluate the long-term efficacy of this compound and Empagliflozin combination on cardiovascular and renal outcomes.
Protocol:
-
Animal Model: 10-11 week old female hypertensive, N(ω)-nitro-L-arginine methyl ester (L-NAME)-treated, renin-transgenic (mRen2)27 rats.[1]
-
Acclimatization: House animals in standard conditions with free access to food and water for at least one week prior to the study.
-
Grouping (n=13-17/group):
-
Group 1: Placebo (vehicle)
-
Group 2: this compound (1 mg/kg)
-
Group 3: this compound (3 mg/kg)
-
Group 4: Empagliflozin (3 mg/kg)
-
Group 5: Empagliflozin (10 mg/kg)
-
Group 6: Combination (this compound 1 mg/kg + Empagliflozin 3 mg/kg)
-
-
Drug Administration: Administer compounds once daily via oral gavage for up to 7 weeks.
-
Monitoring:
-
Survival: Monitor daily.
-
Blood Pressure: Measure systolic blood pressure at weeks 1, 3, and 5 using the tail-cuff method.
-
Urine Collection: Place rats in metabolic cages for 24-hour urine collection at weeks 2 and 6 to measure proteinuria and urinary glucose.
-
Blood Sampling: Collect blood samples at week 6 and at the end of the study to measure plasma creatinine and uric acid.
-
-
Histology: At the end of the study, perfuse, excise, and fix hearts and kidneys in 4% paraformaldehyde. Embed tissues in paraffin, section, and stain with Hematoxylin and Eosin (H&E) and Masson's Trichrome to assess fibrosis and vasculopathy.
Chronic Kidney Disease Progression Study in Col4a3-/- Mice
Objective: To assess the effect of triple therapy on survival and kidney disease progression in a model of Alport syndrome.
Protocol:
-
Animal Model: Col4a3-deficient mice (on a 129/SvJ background) with established Alport nephropathy (elevated serum creatinine and albuminuria).[3][4][5]
-
Treatment Initiation: Start treatment at 6 weeks of age.
-
Grouping (n=40 male and 40 female mice, block-randomized):
-
Group 1: Vehicle
-
Group 2: Ramipril (10 mg/kg)
-
Group 3: Dual Therapy (Ramipril 10 mg/kg + Empagliflozin 30 mg/kg)
-
Group 4: Triple Therapy (Ramipril 10 mg/kg + Empagliflozin 30 mg/kg + this compound 10 mg/kg)
-
-
Drug Administration: Administer drugs as a food admix.
-
Primary Endpoint: Mean survival time.
-
Secondary Analyses:
-
Histopathology: At the end of the study, collect kidney tissues for histological analysis to assess glomerulosclerosis, interstitial fibrosis, and tubular atrophy.
-
RNA Sequencing: Perform RNA sequencing on whole kidney tissue to identify molecular pathways affected by the treatments.
-
Acute Natriuresis Study in Wistar Rats
Objective: To evaluate the acute effects of this compound and SGLT2 inhibitor combination on urinary electrolyte excretion.
Protocol:
-
Animal Model: Male Wistar rats (250-500g).
-
RAAS Activation: Place rats on a low-salt diet (0.02% sodium chloride) for 72 hours to activate the Renin-Angiotensin-Aldosterone System.
-
Grouping (n=6-10/group) in three independent experiments:
-
Vehicle (PEG400)
-
This compound (1 mg/kg)
-
SGLT2 inhibitor (Empagliflozin, Canagliflozin, or Dapagliflozin at 3 mg/kg)
-
Combination (this compound 1 mg/kg + respective SGLT2 inhibitor 3 mg/kg)
-
-
Drug Administration: Administer a single dose of the respective treatment by oral gavage (2-3 ml/kg).
-
Urine Collection: Immediately after dosing, place individual animals in metabolic cages with free access to water for 24 hours to collect urine.
-
Analysis: Measure urinary volume and the concentrations of glucose, sodium, and potassium using a clinical-chemical analyzer system.
Visualizations
Signaling Pathways and Mechanisms of Action
Caption: Complementary mechanisms of this compound and SGLT2 inhibitors.
Experimental Workflow for Chronic Cardiorenal Protection Study
Caption: Workflow for chronic studies in hypertensive rats.
Logical Relationship of Combination Therapy Effects
Caption: Synergistic effects of combination therapy.
References
Application Notes and Protocols for Long-Term Finerenone Treatment in Animal Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the experimental design and detailed protocols for investigating the long-term effects of Finerenone in preclinical animal models of cardiorenal disease.
Introduction
This compound is a non-steroidal, selective mineralocorticoid receptor (MR) antagonist. Its mechanism of action involves blocking the MR, which in turn inhibits aldosterone-mediated inflammation and fibrosis in cardiovascular and renal tissues.[1][2][3][4] Preclinical studies in animal models are crucial for elucidating the long-term efficacy and safety of this compound in conditions such as chronic kidney disease (CKD) and heart failure.
I. Signaling Pathway of this compound
This compound exerts its therapeutic effects by antagonizing the mineralocorticoid receptor. This action blocks the downstream signaling cascade initiated by aldosterone, which is implicated in the pathophysiology of cardiac and renal fibrosis and inflammation.[1][2]
Caption: this compound's Mechanism of Action.
II. Experimental Design and Protocols
A. Animal Models
The choice of animal model is critical for studying the cardiorenal effects of this compound. Commonly used models include:
-
5/6 Nephrectomy (Subtotal Nephrectomy) in Rats or Mice: This surgical model induces chronic kidney disease by reducing renal mass, leading to hypertension, proteinuria, and glomerulosclerosis.[5][6][7]
-
Deoxycorticosterone Acetate (DOCA)-Salt Hypertensive Model: This model, often combined with uninephrectomy, induces hypertension, cardiac hypertrophy, and renal injury through excessive mineralocorticoid activity.[8]
-
Diet-Induced Obesity and Metabolic Syndrome Models: These models, such as Zucker fatty rats or mice on a high-fat diet, are relevant for studying this compound's effects in the context of metabolic dysfunction-associated cardiorenal disease.[9][10][11]
B. Experimental Workflow
A typical long-term preclinical study investigating this compound involves several key stages, from animal model induction to endpoint analysis.
Caption: Preclinical Experimental Workflow.
C. Detailed Experimental Protocols
1. 5/6 Nephrectomy in Rats
This protocol describes the induction of chronic kidney disease followed by long-term this compound treatment.
-
Animals: Male Sprague Dawley rats (6 weeks old).[5]
-
Anesthesia: Ketamine/xylazine anesthesia (100 mg/kg).[5]
-
Surgical Procedure:
-
Perform a midline laparotomy.
-
Isolate the left kidney and ligate two of the three branches of the renal artery.
-
One week later, perform a right total nephrectomy.[6]
-
-
Post-operative Care: Provide appropriate analgesia and monitor for recovery.
-
This compound Treatment:
-
Endpoint Measurements:
-
Renal Function: Glomerular filtration rate (GFR), urinary albumin-to-creatinine ratio (UACR).[7][8]
-
Cardiovascular Function: Blood pressure, echocardiography for left ventricular function, cardiac catheterization for hemodynamic measurements.[8][12]
-
Histopathology: Masson's trichrome staining for fibrosis in heart and kidney sections.
-
Biomarkers: Plasma and tissue levels of inflammatory and fibrotic markers (e.g., TGF-β, collagen I).
-
2. DOCA-Salt Hypertensive Mouse Model
This protocol outlines the induction of hypertension and subsequent this compound treatment.
-
Animals: Male C57BL6/J mice.[8]
-
Surgical Procedure:
-
Perform a left uninephrectomy.
-
Implant a deoxycorticosterone acetate (DOCA) pellet (2.4 mg/day) subcutaneously.[8]
-
-
Diet: Provide drinking water containing 0.9% NaCl.[8]
-
This compound Treatment:
-
Endpoint Measurements:
III. Data Presentation
Quantitative data from long-term this compound studies should be summarized in tables for clear comparison between treatment and control groups.
Table 1: Renal Function Parameters in a Rat 5/6 Nephrectomy Model (12 weeks post-surgery)
| Parameter | Sham (n=8) | CKD + Vehicle (n=9) | CKD + this compound (10 mg/kg/day) (n=7) |
| Glomerular Filtration Rate (ml/min/100g) | 1.07 ± 0.09 | 0.46 ± 0.07 | 0.49 ± 0.08 |
| Kidney Weight (g) | 1.81 ± 0.05 | 2.06 ± 0.22 | 1.86 ± 0.08 |
| Proteinuria (mg/24h) | - | 121.6 ± 21.6 | 57.6 ± 18.9[13] |
Data are presented as mean ± SEM.[7]
Table 2: Cardiac Function Parameters in a Rat 5/6 Nephrectomy Model (12 weeks post-surgery)
| Parameter | Sham (n=8) | CKD + Vehicle (n=9) | CKD + this compound (10 mg/kg/day) (n=7) |
| Left Ventricular End-Diastolic Pressure (mmHg) | 5.06 ± 0.41 | 9.04 ± 0.88 | 6.68 ± 0.35 |
| LV Diastolic Dysfunction | - | Present | Prevented[5] |
| Cardiac Fibrosis | Baseline | Increased | Reduced[5] |
| Myocardial Perfusion (ml/min/g LV tissue) | 9.24 ± 0.22 | 8.01 ± 0.28 | 9.12 ± 0.34 |
Data are presented as mean ± SEM.[7]
Table 3: Cardiovascular Parameters in a Mouse HFpEF Model
| Parameter | Placebo | This compound | p-value |
| Cardiomyocyte Cross-Sectional Area (μm²) | 235.9 ± 41.7 | 213.7 ± 60.3 | 0.0189 |
Data are presented as mean ± SD.[12]
IV. Conclusion
The provided protocols and application notes offer a framework for conducting robust long-term preclinical studies of this compound. Careful selection of animal models, adherence to detailed experimental procedures, and comprehensive endpoint analysis are essential for generating high-quality data to further characterize the therapeutic potential of this compound in cardiorenal diseases.
References
- 1. droracle.ai [droracle.ai]
- 2. What is the mechanism of action of this compound? [synapse.patsnap.com]
- 3. researchgate.net [researchgate.net]
- 4. This compound in Heart Failure-A Novel Therapeutic Approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Nonsteroidal Mineralocorticoid Receptor Antagonist this compound Improves Diastolic Dysfunction in Preclinical Nondiabetic Chronic Kidney Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 6. jove.com [jove.com]
- 7. academic.oup.com [academic.oup.com]
- 8. This compound Reduces Renal RORγt γδ T Cells and Protects against Cardiorenal Damage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. journals.physiology.org [journals.physiology.org]
- 10. Short- and long-term administration of the non-steroidal mineralocorticoid receptor antagonist this compound opposes metabolic syndrome-related cardio-renal dysfunction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. The mineralocorticoid receptor antagonist this compound enhances cardiovascular recovery upon food intake normalization in obese mice - PMC [pmc.ncbi.nlm.nih.gov]
- 12. ahajournals.org [ahajournals.org]
- 13. ahajournals.org [ahajournals.org]
Measuring Finerenone: Detailed Application Notes and Protocols for Plasma and Tissue Analysis
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed methodologies for the quantitative analysis of Finerenone, a non-steroidal mineralocorticoid receptor antagonist, in both plasma and tissue samples. The protocols are designed to be a valuable resource for researchers in pharmacology, drug metabolism, and clinical development.
Introduction
This compound is a key therapeutic agent for patients with chronic kidney disease associated with type 2 diabetes.[1] Accurate measurement of its concentration in biological matrices is crucial for pharmacokinetic studies, toxicological assessments, and overall drug development. The primary methods for this compound quantification are based on liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) or with a photodiode array detector (HPLC-PDA). These techniques offer the high sensitivity and selectivity required for bioanalytical applications.
This compound Analysis in Plasma
A prevalent and robust method for determining this compound concentrations in plasma is through LC-MS/MS. This approach has been successfully validated and applied in various clinical and preclinical studies.[2][3][4] An alternative, cost-effective method utilizing HPLC with PDA detection has also been developed and validated for use in rat plasma.[1]
Quantitative Data Summary for Plasma Analysis
The following tables summarize the performance characteristics of validated analytical methods for this compound in plasma.
Table 1: LC-MS/MS Method Parameters for this compound in Human Plasma
| Parameter | Value | Reference |
| Lower Limit of Quantification (LLOQ) | 0.100 µg/L | [2][3] |
| Upper Limit of Quantification (ULOQ) | 200 µg/L | [3] |
| Inter-day Accuracy (0.100 mL plasma) | 99.7 - 105.0% | [3] |
| Inter-day Precision (0.100 mL plasma) | ≤ 7.0% | [3] |
| Inter-day Accuracy (0.010 mL plasma) | 101.1 - 104.5% | [3] |
| Inter-day Precision (0.010 mL plasma) | ≤ 7.0% | [3] |
| Matrix Effect (ISTD-normalized) | 0.98 - 1.03 | [3] |
Table 2: HPLC-PDA Method Parameters for this compound in Rat Plasma
| Parameter | Value | Reference |
| Linearity Range | 25 - 500 ng/mL | [1] |
| Regression Coefficient (r²) | 0.9969 | [1] |
| Accuracy (% Recovery) | 98.33 - 99.4% | [1] |
| Retention Time | 7.3 minutes | [1] |
Experimental Protocol: this compound Quantification in Human Plasma by LC-MS/MS
This protocol is based on a validated method for the sensitive and selective quantification of this compound in human plasma.[3]
1. Materials and Reagents:
-
This compound reference standard
-
Stable isotope-labeled this compound (e.g., [2H5] this compound) as internal standard (ISTD)
-
Acetonitrile (ACN), HPLC grade
-
Formic acid, LC-MS grade
-
Human plasma (lithium heparin)
-
Deionized water
2. Sample Preparation (Protein Precipitation):
-
Pipette 100 µL of human plasma into a microcentrifuge tube.
-
Add 10 µL of the internal standard working solution.
-
Add 300 µL of acidified acetonitrile (e.g., 0.1% formic acid in ACN) to precipitate plasma proteins.
-
Vortex the mixture for 1 minute.
-
Centrifuge at 13,000 rpm for 5 minutes.
-
Transfer the supernatant to a clean tube or a 96-well plate for LC-MS/MS analysis.
3. LC-MS/MS Conditions:
-
HPLC System: A high-performance liquid chromatography system capable of gradient elution.
-
Mass Spectrometer: A triple quadrupole mass spectrometer.
-
Chromatographic Column: A suitable reversed-phase column (e.g., C18, 50 x 2.1 mm, 3.5 µm).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient Elution: A suitable gradient to separate this compound from endogenous plasma components.
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 10 µL.
-
Ionization Mode: Electrospray Ionization (ESI), positive mode.
-
Multiple Reaction Monitoring (MRM) Transitions:
-
This compound: m/z 379.2 → 251.1 (quantifier), 379.2 → 308.1 (qualifier)
-
[2H5] this compound (ISTD): m/z 384.2 → 256.1
-
4. Data Analysis:
-
Construct a calibration curve by plotting the peak area ratio of this compound to the ISTD against the nominal concentration of the calibration standards.
-
Use a weighted (e.g., 1/x²) linear regression to fit the calibration curve.
-
Determine the concentration of this compound in the quality control and unknown samples from the calibration curve.
References
- 1. jchr.org [jchr.org]
- 2. What diseases does this compound treat? [synapse.patsnap.com]
- 3. The Pharmacokinetics of the Nonsteroidal Mineralocorticoid Receptor Antagonist this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Determination of this compound - a novel, selective, nonsteroidal mineralocorticoid receptor antagonist - in human plasma by high-performance liquid chromatography-tandem mass spectrometry and its application to a pharmacokinetic study in venous and capillary human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
Application of Finerenone in Non-Diabetic Chronic Kidney Disease Models: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Finerenone, a non-steroidal, selective mineralocorticoid receptor (MR) antagonist, has emerged as a promising therapeutic agent for chronic kidney disease (CKD). While its efficacy has been extensively studied in diabetic kidney disease, its application in non-diabetic CKD models is an area of growing interest. Overactivation of the MR by aldosterone plays a pivotal role in the pathophysiology of renal injury, promoting inflammation, fibrosis, and oxidative stress. This compound's unique chemical structure and high selectivity for the MR offer potential advantages over traditional steroidal MRAs, including a lower risk of hyperkalemia.[1] This document provides detailed application notes and protocols for studying the effects of this compound in preclinical non-diabetic CKD models, focusing on the widely used 5/6 nephrectomy model.
Data Presentation
The following tables summarize the quantitative effects of this compound in preclinical models of non-diabetic CKD.
Table 1: Effect of this compound on Renal Function and Structure in a Rat Model of Non-Diabetic CKD (5/6 Nephrectomy)
| Parameter | Control Group (CKD) | This compound-Treated Group (CKD + this compound) | % Change with this compound | Reference |
| Glomerular Filtration Rate (GFR) | Reduced | No significant change | - | [2][3] |
| 24-hour Albuminuria | Increased | Trend toward decrease (-22%) | ↓ | [2] |
| Kidney Weight/Renal Hypertrophy | Increased | Prevented | ↓ | [2][3] |
| Blood Urea Nitrogen (BUN) | Increased | - | - | [4] |
| Systolic Blood Pressure (SBP) | - | Significantly reduced | ↓ | [5] |
Note: "-" indicates data not consistently reported across the cited studies.
Table 2: Histomorphometric and Molecular Markers of Renal Injury and Fibrosis
| Parameter | Control Group (CKD) | This compound-Treated Group (CKD + this compound) | Effect of this compound | Reference |
| Cardiac Fibrosis | Increased | Reduced | ↓ | [2][3] |
| Renal Interstitial Fibrosis | Increased | Reduced | ↓ | [6][7] |
| Collagen Deposition | Increased | Reduced | ↓ | [6][7] |
| Pro-fibrotic Gene Expression (e.g., CTGF, TGF-β) | Upregulated | Downregulated | ↓ | [7][8][9] |
| Pro-inflammatory Gene Expression | Upregulated | Downregulated | ↓ | [8] |
| Oxidative Stress Markers | Increased | Reduced | ↓ | [5][7][9] |
Experimental Protocols
Induction of Non-Diabetic Chronic Kidney Disease: 5/6 Subtotal Nephrectomy in Rats
The 5/6 subtotal nephrectomy model is a well-established method for inducing progressive CKD, characterized by hypertension, proteinuria, and glomerulosclerosis.
Materials:
-
Male Sprague-Dawley or Wistar rats (8-10 weeks old)
-
Anesthetic (e.g., isoflurane, ketamine/xylazine cocktail)
-
Surgical instruments (scalpels, forceps, scissors, sutures)
-
Warming pad
-
Post-operative analgesics (e.g., buprenorphine)
Procedure:
This is a two-step surgical procedure:
Step 1: Left Kidney Ischemia and Partial Nephrectomy
-
Anesthetize the rat and place it in a prone position on a warming pad.
-
Make a flank incision to expose the left kidney.
-
Ligate two of the three branches of the left renal artery to induce ischemia in approximately two-thirds of the kidney.
-
Alternatively, surgically resect the upper and lower thirds of the left kidney, leaving the hilum intact.
-
Close the muscle and skin layers with sutures.
-
Administer post-operative analgesia and allow the animal to recover for one week.
Step 2: Right Uninephrectomy
-
After one week, anesthetize the rat again.
-
Make a flank incision on the right side to expose the right kidney.
-
Ligate the renal artery, vein, and ureter of the right kidney.
-
Remove the entire right kidney.
-
Close the incision in layers.
-
Provide post-operative care, including analgesia and monitoring.
Sham-operated control animals should undergo the same surgical procedures (laparotomy) without ligation or removal of renal tissue.
This compound Administration
Materials:
-
This compound (powder)
-
Vehicle (e.g., 0.5% carboxymethylcellulose in sterile water)
-
Oral gavage needles
-
Animal balance
Procedure:
-
Prepare a suspension of this compound in the chosen vehicle at the desired concentration. A commonly used dose in rat models is 10 mg/kg/day.[10][11]
-
Treatment can be initiated either preventively (at the time of the second surgery) or curatively (after the establishment of CKD, e.g., 4 weeks post-surgery).
-
Administer this compound or vehicle to the respective groups of animals once daily via oral gavage.
-
Monitor the body weight of the animals regularly to adjust the dosage.
-
The duration of treatment typically ranges from 4 to 12 weeks, depending on the study endpoints.
Assessment of Renal Function
a) Measurement of Albuminuria:
-
Place individual rats in metabolic cages for 24-hour urine collection.
-
Measure the total urine volume.
-
Determine the albumin concentration in the urine using a rat-specific ELISA kit according to the manufacturer's instructions.
-
Calculate the 24-hour urinary albumin excretion rate.
b) Measurement of Glomerular Filtration Rate (GFR):
-
GFR can be estimated by measuring the clearance of inulin or creatinine.
-
Inulin Clearance:
-
Anesthetize the animal and cannulate the jugular vein (for infusion) and carotid artery (for blood sampling).
-
Administer a bolus of inulin followed by a continuous infusion.
-
Collect blood and urine samples at timed intervals.
-
Measure inulin concentrations in plasma and urine using a colorimetric assay.
-
Calculate GFR using the formula: GFR = (Urine Inulin Concentration x Urine Flow Rate) / Plasma Inulin Concentration.
-
Histological Analysis of Renal Fibrosis
a) Tissue Preparation:
-
At the end of the study, euthanize the animals and perfuse the kidneys with phosphate-buffered saline (PBS) followed by 4% paraformaldehyde.
-
Excise the kidneys, remove the capsule, and weigh them.
-
Fix the tissues in 4% paraformaldehyde overnight and then embed in paraffin.
-
Cut 4-5 µm thick sections for staining.
b) Staining for Fibrosis:
-
Masson's Trichrome or Picrosirius Red Staining: These stains are used to visualize collagen deposition, a hallmark of fibrosis.
-
Deparaffinize and rehydrate the kidney sections.
-
Stain with Masson's Trichrome or Picrosirius Red solution according to standard protocols.
-
Dehydrate and mount the sections.
-
Capture images using a light microscope.
-
Quantify the fibrotic area (blue for Trichrome, red for Picrosirius Red) as a percentage of the total cortical area using image analysis software.
-
c) Immunohistochemistry for Fibrosis Markers:
-
Alpha-Smooth Muscle Actin (α-SMA) and Collagen IV: These are markers for myofibroblast activation and basement membrane thickening, respectively.
-
Perform antigen retrieval on deparaffinized sections.
-
Block endogenous peroxidase activity and non-specific binding.
-
Incubate with primary antibodies against α-SMA or Collagen IV.
-
Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Develop the signal using a chromogen such as diaminobenzidine (DAB).
-
Counterstain with hematoxylin.
-
Quantify the positively stained area using image analysis software.
-
Analysis of Inflammatory Markers
Enzyme-Linked Immunosorbent Assay (ELISA) for Pro-inflammatory Cytokines:
-
Homogenize a portion of the kidney tissue in a lysis buffer containing protease inhibitors.
-
Centrifuge the homogenate and collect the supernatant.
-
Determine the total protein concentration of the supernatant using a BCA or Bradford assay.
-
Use commercially available ELISA kits to measure the levels of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6) in the kidney tissue lysates, following the manufacturer's instructions.
-
Normalize the cytokine concentrations to the total protein concentration.
Mandatory Visualizations
Conclusion
This compound demonstrates significant potential in mitigating renal damage in non-diabetic CKD models, primarily through its anti-inflammatory and anti-fibrotic effects stemming from the selective blockade of the mineralocorticoid receptor. The protocols and data presented herein provide a comprehensive framework for researchers to design and execute studies evaluating the therapeutic efficacy of this compound and to further elucidate its mechanisms of action in the context of non-diabetic chronic kidney disease. These preclinical investigations are crucial for informing the clinical development and application of this compound in this patient population.
References
- 1. Effects of this compound on Cardiovascular and Chronic Kidney Diseases: A New Weapon against Cardiorenal Morbidity and Mortality—A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ahajournals.org [ahajournals.org]
- 3. Nonsteroidal Mineralocorticoid Receptor Antagonist this compound Improves Diastolic Dysfunction in Preclinical Nondiabetic Chronic Kidney Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. This compound Attenuates Endothelial Dysfunction and Albuminuria in a Chronic Kidney Disease Model by a Reduction in Oxidative Stress - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | Cardiovascular-renal protective effect and molecular mechanism of this compound in type 2 diabetic mellitus [frontiersin.org]
- 7. Nonsteroidal Mineralocorticoid Receptor Antagonism by this compound—Translational Aspects and Clinical Perspectives across Multiple Organ Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 8. This compound ameliorates diabetic kidney disease exacerbated by deletion of natriuretic peptide/guanylyl cyclase-A signaling and dietary high-protein load - PMC [pmc.ncbi.nlm.nih.gov]
- 9. encyclopedia.pub [encyclopedia.pub]
- 10. Nonsteroidal Mineralocorticoid Receptor Antagonist this compound Improves Diastolic Dysfunction in Preclinical Nondiabetic Chronic Kidney Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Application Notes and Protocols: Laboratory Synthesis of Finerenone and its Analogues
For Researchers, Scientists, and Drug Development Professionals
Introduction
Finerenone (BAY 94-8862) is a potent and selective non-steroidal mineralocorticoid receptor (MR) antagonist.[1] Its unique dihydronaphthyridine core structure sets it apart from traditional steroidal MR antagonists like spironolactone and eplerenone.[2] this compound is approved for the treatment of chronic kidney disease associated with type 2 diabetes, where it reduces the risk of end-stage renal disease, cardiovascular events, and hospitalization for heart failure.[3] Its therapeutic effects are attributed to the blockade of MR-mediated sodium reabsorption and overactivation, which mitigates inflammation and fibrosis.[2][3]
These application notes provide detailed protocols for the laboratory synthesis of this compound via two established routes: a racemic synthesis followed by chiral resolution and an enantioselective synthesis. Additionally, information on the synthesis of related analogues and their structure-activity relationships is presented to guide further drug discovery efforts.
Signaling Pathway of this compound
This compound exerts its therapeutic effects by antagonizing the mineralocorticoid receptor. In pathological conditions, overactivation of the MR by aldosterone leads to the transcription of genes that promote inflammation and fibrosis. This compound, by binding to the MR, prevents the recruitment of coactivators and subsequent gene transcription, thereby reducing these detrimental effects.
Caption: this compound's Mechanism of Action.
Experimental Protocols
Two primary synthetic routes for this compound are detailed below.
Route 1: Racemic Synthesis followed by Chiral Resolution
This route involves the construction of the dihydronaphthyridine core via a Hantzsch-type reaction, followed by separation of the desired (S)-enantiomer.
Caption: Racemic Synthesis and Resolution Workflow.
Step 1: Knoevenagel Condensation A mixture of 4-cyano-2-methoxybenzaldehyde and acetoacetamide is subjected to a Knoevenagel condensation to yield an enone intermediate.[3]
Step 2: Hantzsch Dihydropyridine Synthesis and Cyclization The enone from Step 1 is reacted with a suitable aminocrotonate equivalent in a Hantzsch-type reaction to form the dihydronaphthyridine core.[4] This is often followed by cyclization and modification steps to yield racemic this compound.
Step 3: Chiral Resolution The racemic this compound is resolved using a chiral resolving agent, such as a derivative of D-tartaric acid (e.g., Di-p-toluoyl-D-tartaric acid).[3] The diastereomeric salts are then separated by fractional crystallization. The less soluble diastereomeric salt is isolated, and the desired (S)-enantiomer is liberated by treatment with a base. One study found that Di-o-toluoyl-d-tartaric acid (D-DOTA) was a highly effective resolving agent.[5]
Purification and Characterization: The final product, (S)-Finerenone, is purified by recrystallization.[6] The structure and purity are confirmed by techniques such as 1H NMR, 13C NMR, HRMS, and chiral HPLC.[7][8]
Route 2: Enantioselective Synthesis
This more direct route establishes the desired stereochemistry early in the synthesis, avoiding a resolution step. A key feature is an asymmetric transfer hydrogenation.[1]
Caption: Enantioselective Synthesis Workflow.
A 6-step enantioselective synthesis of (-)-Finerenone has been reported, featuring a partial transfer hydrogenation of a naphthyridine intermediate.[1][9]
Key Step: Asymmetric Transfer Hydrogenation The naphthyridine precursor is subjected to an asymmetric transfer hydrogenation using a chiral phosphoric acid catalyst (e.g., (R)-TRIP) and a Hantzsch ester as the hydride source.[1][3] This reaction proceeds with high yield and enantioselectivity. The reaction is complicated by the presence of two atropisomers of the naphthyridine starting material that react at different rates and selectivities. However, at elevated temperatures, a dynamic kinetic resolution occurs, allowing for a high yield of the desired enantiomer.[1]
Purification and Characterization: Purification is typically achieved through column chromatography and/or recrystallization.[10] Characterization is performed using standard analytical techniques, including chiral HPLC to determine enantiomeric excess.[11]
Quantitative Data Summary
| Step | Route | Reagents/Catalysts | Yield | Enantiomeric Excess (ee) | Reference |
| Racemic this compound Synthesis | 1 | Multistep from vanillin | 3.76% | N/A | [12] |
| Chiral Resolution with di-p-toluoyl-D-tartaric acid | 1 | di-p-toluoyl-D-tartaric acid, ethanol/water | ~41% | >99% | [3] |
| Asymmetric Transfer Hydrogenation | 2 | (R)-TRIP, Hantzsch ester, Toluene, 100 °C, 24 h | 82% | 94:6 e.r. | [1] |
This compound Analogues: Structure-Activity Relationship (SAR)
The development of this compound was the result of extensive chemical optimization of an initial dihydropyridine hit.[13] The exploration of analogues has provided insights into the structure-activity relationships governing the potency and selectivity of non-steroidal MR antagonists.
| Analogue/Related Substance | Modification from this compound | Biological Activity/Significance | Reference |
| 4-(4-cyano-2-methoxyphenyl)-6-ethyl-2,8-dimethyl-5-oxy-1,4,5,6-tetrahydro-1,6-naphthyridin-3-carboxamide (Related Substance A) | Ethyl group at the 6-position and an oxo group at the 5-position. | A related substance used for quality control in this compound synthesis.[7] | [7] |
| 4-(4-cyano-2-methoxyphenyl)-5-ethoxy-2,8-dimethyl-1,6-naphthyridine (Related Substance B) | Lacks the 3-carboxamide group. | A related substance used for quality control.[7] | [7] |
| 4-(4-aminocarbonyl-2-methoxyphenyl)-5-ethoxy-2,8-dimethyl-1,4-dihydro-1,6-naphthyridin-3-carboxamide (Related Substance D) | The cyano group on the phenyl ring is replaced by a carboxamide group. | An impurity formed during synthesis, important for quality control.[7] | [7] |
| Esaxerenone | A different non-steroidal MRA with a distinct chemical scaffold. | Another clinically approved non-steroidal MRA, providing a benchmark for activity and selectivity.[13] | [13] |
| Apararenone | A benzoxazinone-derivative non-steroidal MRA. | A highly selective, long-acting MRA that has been clinically tested.[13] | [13] |
Note: The biological activity of many specific synthetic intermediates and impurities is not extensively reported in the public domain, as their primary relevance is in the context of process chemistry and quality control. The development of novel analogues with improved properties is an active area of research in medicinal chemistry. The IC50 of this compound for the mineralocorticoid receptor is reported to be 18 nM.[1]
References
- 1. Enantioselective Total Synthesis of (−)‐this compound Using Asymmetric Transfer Hydrogenation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound | C21H22N4O3 | CID 60150535 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Hantzsch Dihydropyridine (Pyridine) Synthesis [organic-chemistry.org]
- 5. Item - Study on the Resolution Effect of Chiral Separation of this compound Using Different dâTartaric Acid Derivatives - American Chemical Society - Figshare [acs.figshare.com]
- 6. WO2023223188A1 - Process for the preparation of this compound and intermediates thereof - Google Patents [patents.google.com]
- 7. Synthesis of the Related Substances of this compound [cjph.com.cn]
- 8. This compound API Estimation Using RP-HPLC Technique and LC-MS Characterization of its Degradation Products – Oriental Journal of Chemistry [orientjchem.org]
- 9. Enantioselective Total Synthesis of (-)-Finerenone Using Asymmetric Transfer Hydrogenation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. A Robust HPLC Method for the Simultaneous Determination of this compound and Its Enantiomer Using AQbD - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. US10392384B2 - Method for the preparation of (4S)-4-(4-cyano-2-methoxyphenyl)-5-ethoxy-2,8-dimethyl-1,4-dihydro-1-6-naphthyridine-3-carboxamide and recovery of (4S)-4-(4-cyano-2-methoxyphenyl)-5-ethoxy-2,8-dimethyl-1,4-dihydro-1-6-naphthyridine-3-carboxamide by electrochemical methods - Google Patents [patents.google.com]
- 13. mdpi.com [mdpi.com]
Troubleshooting & Optimization
Finerenone Solubility and Handling: A Technical Support Guide for In Vitro Research
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Finerenone in in vitro experimental settings. The information is designed to address common challenges related to solubility, solution preparation, and experimental design.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing this compound stock solutions?
A1: Dimethyl sulfoxide (DMSO) is the most effective and commonly recommended solvent for preparing concentrated stock solutions of this compound for in vitro experiments.[1][2] this compound is also soluble in other organic solvents such as dimethylformamide (DMF) and ethanol, though DMSO generally allows for higher stock concentrations.
Q2: I'm seeing conflicting data on this compound's solubility in DMSO. What is the correct value?
A2: You may encounter varying solubility values for this compound in DMSO, with figures such as 3 mg/mL, 60 mg/mL, and 76 mg/mL being reported by different suppliers.[1][2][3] This variability can arise from differences in the purity of the compound, the hydration state of the DMSO, temperature, and the methodology used for solubility determination. It is crucial to use fresh, anhydrous DMSO as moisture can reduce solubility.[3] For practical purposes, researchers should start with a conservative concentration and visually confirm the complete dissolution of the compound.
Q3: My this compound stock solution in DMSO is clear, but it precipitates when I add it to my cell culture media. Why is this happening and how can I prevent it?
A3: This phenomenon, known as solvent-shift precipitation, is common for hydrophobic compounds like this compound.[4] It occurs because this compound is poorly soluble in the aqueous environment of cell culture media. When the concentrated DMSO stock is diluted, the DMSO disperses, and the local concentration of this compound exceeds its solubility limit in the media, causing it to "crash out" of solution.
To prevent this, follow these recommendations:
-
Pre-warm the media: Always use media pre-warmed to 37°C, as solubility is often temperature-dependent.[5]
-
Use a multi-step dilution: Instead of adding the highly concentrated stock directly to the final volume of media, perform one or more intermediate dilution steps in pre-warmed media.[6]
-
Add dropwise with gentle mixing: Add the this compound solution (either the stock or an intermediate dilution) drop-by-drop to the final volume of media while gently swirling or stirring.[4][5] This facilitates rapid dispersion and prevents localized high concentrations.
-
Avoid high final DMSO concentrations: Keep the final concentration of DMSO in your cell culture media as low as possible, ideally below 0.5%, and for sensitive or long-term experiments, at or below 0.1%.[7][8][9][10][11][12]
Q4: What is the maximum concentration of DMSO that is safe for my cells?
A4: The maximum tolerated DMSO concentration is cell-line dependent. Most robust, immortalized cell lines can tolerate up to 0.5% DMSO for standard assay durations (24-72 hours) without significant cytotoxicity.[7][8][12] However, primary cells and some sensitive cell lines may be affected at concentrations as low as 0.1%.[7][9] It is always best practice to perform a vehicle control experiment to assess the effect of the chosen DMSO concentration on your specific cell line's viability and function.[12]
Q5: How should I store my this compound solutions?
A5: this compound is stable as a solid for at least four years when stored at -20°C.[1] Stock solutions in DMSO should be stored at -20°C or -80°C in small, single-use aliquots to avoid repeated freeze-thaw cycles.[2] In solution, this compound should be protected from light.[13] Studies have shown that this compound is susceptible to degradation under oxidative conditions and at highly acidic or alkaline pH.[13]
Data Presentation: this compound Solubility
The following tables summarize the solubility of this compound in various solvents.
Table 1: Solubility in Common Organic Solvents
| Solvent | Solubility (mg/mL) | Molar Equivalent (mM) | Source |
| DMSO | ~3 - 76 | ~7.9 - 200.8 | [1][3] |
| Dimethylformamide (DMF) | ~10 | ~26.4 | [1] |
| Ethanol | ~10 | ~26.4 | [3] |
| Methanol | Soluble | Not specified | [13][14] |
| Acetonitrile | Sparingly soluble | Not specified | [13][14] |
| Acetone | Sparingly soluble | Not specified | [13][14] |
| Water | Insoluble | Insoluble | [3] |
Table 2: Temperature-Dependent Solubility of this compound in Various Solvents
| Solvent | Temperature (K) | Molar Fraction (10^4 x) |
| Methanol | 273.15 | 1.83 |
| 293.15 | 3.16 | |
| 313.15 | 5.37 | |
| Ethanol | 273.15 | 1.09 |
| 293.15 | 1.83 | |
| 313.15 | 3.03 | |
| Isopropanol | 273.15 | 0.61 |
| 293.15 | 1.01 | |
| 313.15 | 1.63 | |
| Acetonitrile | 273.15 | 1.42 |
| 293.15 | 1.99 | |
| 313.15 | 2.76 | |
| Data adapted from a study on this compound solubility measurements.[15] |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
This protocol describes the preparation of a 20 mM this compound stock solution in DMSO.
Materials:
-
This compound (solid)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or vials
-
Calibrated analytical balance
-
Vortex mixer
Procedure:
-
Calculate the required mass: The molecular weight of this compound is 378.43 g/mol . To prepare 1 mL of a 20 mM stock solution, you will need:
-
Mass (g) = 20 mmol/L * 1 L/1000 mL * 1 mL * 378.43 g/mol = 0.0075686 g = 7.57 mg
-
-
Weigh this compound: Accurately weigh approximately 7.57 mg of this compound powder and place it in a sterile vial.
-
Add DMSO: Add 1 mL of anhydrous DMSO to the vial containing the this compound powder.
-
Dissolve the compound: Vortex the solution until the this compound is completely dissolved. Gentle warming in a 37°C water bath can aid dissolution if necessary. Visually inspect the solution to ensure there are no visible particles.
-
Aliquot and store: Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes. Store the aliquots at -20°C or -80°C, protected from light.
Protocol 2: Dilution of this compound Stock Solution into Cell Culture Media
This protocol provides a method for diluting a DMSO stock solution to a final working concentration in cell culture media, minimizing the risk of precipitation.
Materials:
-
This compound stock solution (e.g., 20 mM in DMSO)
-
Pre-warmed (37°C) complete cell culture media
-
Sterile conical tubes or multi-well plates
Procedure:
-
Determine the required volumes: Calculate the volume of the stock solution needed to achieve the desired final concentration. For example, to prepare 10 mL of media with a final this compound concentration of 10 µM from a 20 mM stock:
-
V1 (stock) = (10 µM * 10 mL) / 20,000 µM = 0.005 mL = 5 µL
-
The final DMSO concentration will be 5 µL / 10,000 µL = 0.05%.
-
-
Perform an intermediate dilution (recommended):
-
Add 5 µL of the 20 mM stock solution to 995 µL of pre-warmed media in a sterile tube. This creates a 100 µM intermediate solution.
-
Gently mix by inverting the tube or pipetting up and down.
-
-
Prepare the final working solution:
-
Add 1 mL of the 100 µM intermediate solution to 9 mL of pre-warmed media.
-
Alternatively, for smaller volumes, add the appropriate volume of the intermediate solution to your culture wells.
-
-
Add to cells: Add the final this compound-containing media to your cell cultures. Remember to include a vehicle control group treated with the same final concentration of DMSO.
Mandatory Visualizations
This compound Troubleshooting Workflow
Caption: A workflow for troubleshooting this compound precipitation.
Mineralocorticoid Receptor (MR) Signaling Pathway
Caption: this compound's mechanism of action in the MR signaling pathway.
Experimental Design Workflow with Vehicle Controls
Caption: Workflow for a properly controlled in vitro experiment.
References
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. This compound | BAY-948862 | MR antagonist | TargetMol [targetmol.com]
- 3. selleckchem.com [selleckchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. lifetein.com [lifetein.com]
- 8. Reddit - The heart of the internet [reddit.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. benchchem.com [benchchem.com]
- 13. ema.europa.eu [ema.europa.eu]
- 14. tmda.go.tz [tmda.go.tz]
- 15. pubs.acs.org [pubs.acs.org]
Optimizing Finerenone dosage to minimize hyperkalemia in animal models
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing Finerenone in animal models. The focus is on optimizing dosage to achieve therapeutic effects while minimizing the risk of hyperkalemia.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound and how does it lead to hyperkalemia?
A1: this compound is a non-steroidal, selective mineralocorticoid receptor (MR) antagonist.[1][2] The MR, a nuclear receptor, is activated by aldosterone, leading to the expression of genes involved in sodium and water retention and potassium excretion.[3] In pathological conditions like chronic kidney disease (CKD) and heart failure, overactivation of the MR contributes to inflammation and fibrosis.[2][3] this compound blocks the MR, thereby inhibiting these detrimental effects.[2][3]
However, by blocking the MR in the kidneys, this compound also inhibits potassium secretion into the urine, which can lead to an accumulation of potassium in the blood, a condition known as hyperkalemia.[3] This is a predictable side effect of MR antagonism.[3]
Figure 1: this compound's Mechanism of Action and Path to Hyperkalemia.
Q2: What are some reported dosages of this compound used in common animal models?
A2: this compound dosage in animal models varies depending on the species, disease model, and route of administration. It is crucial to perform dose-finding studies for your specific experimental setup. The table below summarizes dosages cited in the literature.
| Animal Model | Disease Model | This compound Dosage | Route of Administration | Reference |
| Rat (transgenic (mRen-2)27) | Diabetic Retinopathy | 10 mg/kg/day | Oral gavage | [4][5] |
| Mouse (C57BL/6J) | Oxygen-Induced Retinopathy | 5 mg/kg/day | Intraperitoneal (i.p.) injection | [4][5] |
| Mouse | Heart Failure with Preserved Ejection Fraction (HFpEF) | 10 mg/kg/day | Not specified | [6] |
| Rat | Aldosterone-induced Cardiorenal Disease | Not specified | Not specified | [2] |
Note: Data on the incidence of hyperkalemia at these specific dosages in these animal models is not consistently reported in the reviewed literature. Close monitoring of serum potassium is imperative.
Troubleshooting Guide for Hyperkalemia in Animal Models
This guide provides a structured approach to managing suspected hyperkalemia during your experiments.
Issue 1: Elevated Serum Potassium Levels Detected
-
Initial Verification:
-
Immediately re-measure serum potassium from a new blood sample to rule out measurement error or hemolysis-induced pseudohyperkalemia.
-
Observe the animal for any clinical signs of hyperkalemia, which can include muscle weakness, lethargy, and in severe cases, cardiac arrhythmias.
-
-
Troubleshooting Steps:
Figure 2: Troubleshooting Workflow for Hyperkalemia Management.
Issue 2: High Variability in Serum Potassium Levels Across Animals in the Same Treatment Group
-
Potential Causes:
-
Inconsistent Dosing: Ensure accurate and consistent administration of this compound, especially with oral gavage.
-
Dietary Variations: Standard laboratory chow can have variable potassium content. For sensitive studies, consider a fixed-potassium diet for all animals.
-
Underlying Health Status: Animals with subclinical renal impairment may be more susceptible to hyperkalemia.
-
Dehydration: Can concentrate serum potassium. Ensure all animals have ad libitum access to water.
-
-
Mitigation Strategies:
-
Refine and standardize the drug administration protocol.
-
Use a purified, controlled diet with a known and consistent potassium concentration.
-
Perform a baseline health screen, including serum creatinine, to ensure homogeneity of the study cohort.
-
Monitor water intake and animal hydration status.
-
Experimental Protocols
Protocol 1: General Protocol for this compound Administration and Monitoring in a Rat Model of Chronic Kidney Disease (Adapted from clinical principles)
-
Animal Model: Sprague-Dawley rats with 5/6 nephrectomy to induce CKD.
-
Acclimatization: Allow animals to acclimate for at least one week before the start of the experiment.
-
Baseline Measurements:
-
Collect blood via tail vein or saphenous vein for baseline serum potassium and creatinine measurement.
-
Animals with baseline serum potassium > 4.8 mmol/L may be at higher risk and could be excluded or monitored more closely.
-
-
This compound Administration:
-
Prepare this compound suspension in a suitable vehicle (e.g., 0.5% carboxymethylcellulose).
-
Administer a starting dose (e.g., 5-10 mg/kg/day) via oral gavage once daily.
-
-
Monitoring:
-
Measure serum potassium and creatinine at regular intervals. A suggested schedule is at 1 week, 4 weeks, and then monthly after treatment initiation.
-
Increase monitoring frequency if a dose is adjusted or if an animal shows signs of illness.
-
-
Dose Adjustment (based on clinical trial protocols):
-
If serum potassium is > 5.5 mmol/L, consider temporarily withholding this compound.
-
Once serum potassium returns to ≤ 5.0 mmol/L, treatment can be restarted, potentially at a lower dose (e.g., reduced by 50%).
-
Figure 3: General Experimental Workflow for a this compound Study in a Rodent Model.
References
- 1. nephropathol.com [nephropathol.com]
- 2. Investigating new treatment opportunities for patients with chronic kidney disease in type 2 diabetes: the role of this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound: Potential Clinical Application Across the Spectrum of Cardiovascular Disease and Chronic Kidney Disease [mdpi.com]
- 4. This compound, a Non-Steroidal Mineralocorticoid Receptor Antagonist, Reduces Vascular Injury and Increases Regulatory T-Cells: Studies in Rodents with Diabetic and Neovascular Retinopathy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
Identifying and mitigating off-target effects of Finerenone in research
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on identifying and mitigating potential off-target effects of Finerenone in a research setting.
Frequently Asked Questions (FAQs)
Q1: What are the known off-target effects of this compound?
A1: this compound is a non-steroidal mineralocorticoid receptor (MR) antagonist designed for high selectivity.[1][2][3][4] Its bulky chemical structure promotes a specific binding mode to the MR, which minimizes interactions with other steroid hormone receptors.[5] Unlike steroidal MRAs such as spironolactone and eplerenone, this compound has a significantly lower affinity for androgen, progesterone, and glucocorticoid receptors, thereby reducing the risk of hormonal side effects like gynecomastia.[6][7] While extensive screening has shown minimal off-target activity, it is crucial for researchers to validate its selectivity within their specific experimental models.
Q2: How does this compound's selectivity compare to other mineralocorticoid receptor antagonists?
A2: this compound exhibits a superior selectivity profile compared to older, steroidal MRAs.[8] Spironolactone, a non-selective MRA, binds to androgen and progesterone receptors, leading to off-target effects.[7] Eplerenone is more selective than spironolactone but has lower potency.[8] this compound combines high potency with high selectivity, offering a more targeted inhibition of the MR pathway.[2][9]
Q3: My experimental results with this compound are not what I expected based on MR inhibition. Could this be an off-target effect?
A3: While this compound is highly selective, unexpected results warrant investigation. Before concluding an off-target effect, consider other possibilities:
-
Compound Stability and Potency: Ensure the compound has been stored correctly and its potency is verified.
-
Cellular Context: The expression and activity of the MR and its downstream signaling partners can vary between cell lines and tissues.
-
Experimental Conditions: Factors such as serum in the media, incubation time, and compound concentration can influence the outcome.
If these factors are ruled out, a systematic approach to identifying potential off-target effects is recommended.
Q4: What are the initial steps to investigate a suspected off-target effect of this compound?
A4: A logical, stepwise approach is crucial. Start with a thorough literature review for any reported off-target activities in systems similar to yours. Confirm the on-target effect by measuring the modulation of a known downstream target of MR signaling. If the unexpected phenotype persists and on-target engagement is confirmed, consider performing a dose-response experiment. A significant difference in the concentration required for the on-target versus the unexpected effect may suggest an off-target interaction.
Troubleshooting Guide
| Issue | Possible Cause | Suggested Action |
| Unexpected cellular phenotype observed | 1. Off-target effect. 2. On-target effect in a novel context. 3. Experimental artifact. | 1. Perform a "rescue" experiment by overexpressing the intended target (MR). If the phenotype is reversed, the effect is likely on-target. 2. Use a structurally unrelated MR antagonist to see if the phenotype is replicated. 3. Screen this compound against a broad panel of receptors and kinases. |
| Discrepancy between in vitro binding and cellular activity | 1. Poor cell permeability. 2. Active efflux from cells by transporters. 3. Low expression of the MR in the cell model. | 1. Assess cell permeability using a PAMPA assay. 2. Co-incubate with known efflux pump inhibitors. 3. Quantify MR expression at the mRNA and protein level (e.g., qPCR, Western blot). |
| Variability in results between experiments | 1. Inconsistent this compound concentration. 2. Cell passage number affecting phenotype. 3. Reagent variability. | 1. Prepare fresh stock solutions and verify the concentration. 2. Maintain a consistent cell passage number for all experiments. 3. Use the same lot of reagents whenever possible. |
Data on this compound's Selectivity
The following table summarizes the inhibitory concentrations (IC50) of this compound and other MRAs against various steroid receptors, highlighting this compound's high selectivity for the mineralocorticoid receptor.
| Compound | Mineralocorticoid Receptor (MR) IC50 (nM) | Androgen Receptor (AR) IC50 (nM) | Glucocorticoid Receptor (GR) IC50 (nM) | Progesterone Receptor (PR) IC50 (nM) |
| This compound | 18 | >10,000 | >10,000 | >10,000 |
| Spironolactone | 24 | 77 | >10,000 | 330 |
| Eplerenone | 990 | >10,000 | >10,000 | >10,000 |
Data compiled from publicly available sources. Actual values may vary depending on the assay conditions.
Experimental Protocols
Protocol 1: In Silico Off-Target Prediction
Objective: To computationally predict potential off-target interactions of this compound.
Methodology:
-
Obtain this compound's Structure: Acquire the 2D or 3D structure of this compound from a chemical database (e.g., PubChem, ChEMBL).
-
Select Prediction Tools: Utilize web-based servers or standalone software that predict protein targets based on chemical similarity or docking simulations.[10][11] Examples include:
-
Chemical Similarity-based: Similarity Ensemble Approach (SEA), SwissTargetPrediction.
-
Structure-based (Docking): AutoDock, Schrödinger Suite.
-
-
Perform Analysis: Submit the structure of this compound to the selected tool(s). The output will be a ranked list of potential protein targets.
-
Filter and Prioritize: Filter the results based on prediction confidence scores and biological relevance to your experimental system. Prioritize targets for experimental validation.
Protocol 2: Kinase Selectivity Profiling
Objective: To experimentally screen this compound against a broad panel of kinases to identify any off-target inhibitory activity.
Methodology:
-
Engage a Commercial Service: Several contract research organizations (CROs) offer kinase profiling services (e.g., Eurofins, Reaction Biology).
-
Select a Kinase Panel: Choose a panel that covers a significant portion of the human kinome. A broad initial screen is recommended.
-
Provide Compound: Supply the CRO with a sufficient quantity of high-purity this compound.
-
Specify Concentration: The initial screen is typically performed at a single high concentration (e.g., 1 or 10 µM).
-
Data Analysis: The CRO will provide a report detailing the percent inhibition of each kinase. Any significant "hits" should be followed up with IC50 determination to quantify the potency of the off-target interaction.
Protocol 3: Cellular Thermal Shift Assay (CETSA)
Objective: To assess the engagement of this compound with its on-target (MR) and potential off-targets in a cellular context.
Methodology:
-
Cell Culture and Treatment: Culture cells of interest and treat them with either vehicle control or this compound at a desired concentration.
-
Heating: Heat the cell lysates or intact cells across a range of temperatures. Target engagement by this compound will stabilize the protein, increasing its melting temperature.
-
Protein Extraction: Lyse the cells (if not already done) and separate the soluble protein fraction from the precipitated proteins by centrifugation.
-
Protein Quantification: Quantify the amount of soluble target protein (MR and any suspected off-targets) at each temperature point using Western blotting or mass spectrometry.
-
Data Analysis: Plot the amount of soluble protein as a function of temperature to generate a melting curve. A shift in the melting curve in the presence of this compound indicates target engagement.
Visualizations
Caption: On-target signaling pathway of this compound.
Caption: Experimental workflow for off-target screening.
Caption: Troubleshooting logic for unexpected results.
References
- 1. pharmacytimes.com [pharmacytimes.com]
- 2. This compound: a breakthrough mineralocorticoid receptor antagonist for heart failure, diabetes and chronic kidney disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. What is the mechanism of action of this compound? [synapse.patsnap.com]
- 4. This compound - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Mineralocorticoid receptor blockade with this compound improves heart function and exercise capacity in ovariectomized mice - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Cardiovascular and Renal Outcomes with this compound, a Selective Mineralocorticoid Receptor Antagonist - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A comprehensive review of this compound—a third-generation non-steroidal mineralocorticoid receptor antagonist - PMC [pmc.ncbi.nlm.nih.gov]
- 9. This compound: From the Mechanism of Action to Clinical Use in Kidney Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Frontiers | Novel Computational Approach to Predict Off-Target Interactions for Small Molecules [frontiersin.org]
- 11. PREDICTION OF OFF-TARGET DRUG EFFECTS THROUGH DATA FUSION - PMC [pmc.ncbi.nlm.nih.gov]
Challenges and solutions for Finerenone administration in long-term rodent studies
For researchers, scientists, and drug development professionals embarking on long-term rodent studies with the non-steroidal mineralocorticoid receptor antagonist, Finerenone, this technical support center provides a comprehensive guide to navigate the challenges of administration. Here, you will find troubleshooting advice, frequently asked questions, detailed experimental protocols, and comparative data, all designed to ensure the successful execution of your preclinical studies.
Frequently Asked Questions (FAQs) and Troubleshooting
This section addresses common issues encountered during the preparation and administration of this compound in long-term rodent studies.
Q1: What is the recommended vehicle for preparing this compound for oral gavage in rodents?
A1: A commonly used and effective vehicle for suspending this compound for oral gavage is a mixture of 40% Kolliphor HS 15, 10% ethanol, and 50% water.[1] This vehicle has been successfully used in studies with diabetic and hypertensive rats.
Q2: My this compound suspension for oral gavage appears to be precipitating. What can I do?
A2: To minimize precipitation, ensure thorough and consistent mixing during preparation. Sonication can be a useful technique to create a more uniform and stable suspension. It is also advisable to prepare the suspension fresh daily to reduce the chances of precipitation over time. If precipitation persists, consider slightly adjusting the vehicle composition, though any deviation from established protocols should be validated.
Q3: What are the typical dosages for this compound in long-term rodent studies?
A3: Dosages can vary depending on the rodent species, the disease model, and the administration route. For oral gavage in rats, a common dose is 10 mg/kg/day.[1][2][3][4] For in-feed administration in mice, a concentration of 100 mg of this compound per kg of diet has been used.[5] Intraperitoneal (i.p.) injections in mice have been performed at 5 mg/kg/day.[2][3][4]
Q4: I am considering in-feed administration for a long-term study. Is this compound stable in rodent chow?
A4: While in-feed administration is a less stressful alternative to oral gavage for long-term studies, data on the long-term stability of this compound mixed in rodent chow is not extensively published. It is crucial to ensure the stability of the compound in the diet for the duration of the study. If stability data is unavailable, it is recommended to conduct a pilot study to assess the stability of this compound in your specific chow formulation under your housing conditions. This can be done by analyzing samples of the medicated chow at different time points.
Q5: My rodents are not readily consuming the chow mixed with this compound. What are the potential solutions?
A5: Palatability can be a concern with in-feed administration. To address this, you can try a gradual dose escalation, starting with a lower concentration of this compound in the chow and slowly increasing it to the target dose. This allows the animals to acclimate to the taste. If palatability issues persist, you may need to consider alternative, less stressful oral administration methods, such as voluntary consumption of a medicated paste or liquid.
Q6: What are the potential side effects of long-term this compound administration in rodents?
A6: Preclinical studies have shown that this compound is generally well-tolerated in rodents. Unlike steroidal mineralocorticoid receptor antagonists, this compound has a lower propensity to cause hyperkalemia.[6] However, at very high doses, signs of fetal toxicity have been observed in rats.[7] It is always recommended to monitor the animals closely for any signs of adverse effects throughout the study.
Experimental Protocols and Data
This section provides detailed methodologies for key experiments and summarizes quantitative data in structured tables for easy comparison.
Oral Gavage Protocol for Rats
Objective: To administer a precise oral dose of this compound to rats.
Materials:
-
This compound powder
-
Kolliphor HS 15
-
Ethanol
-
Sterile water
-
Balance, weigh boats, and spatulas
-
Conical tube or beaker
-
Magnetic stirrer and stir bar
-
Sonication bath (optional)
-
Oral gavage needles (size appropriate for rats)
-
Syringes
Procedure:
-
Vehicle Preparation: Prepare the vehicle by mixing 40% Kolliphor HS 15, 10% ethanol, and 50% sterile water. For example, to make 10 mL of vehicle, mix 4 mL of Kolliphor HS 15, 1 mL of ethanol, and 5 mL of sterile water.
-
This compound Suspension:
-
Calculate the required amount of this compound based on the desired concentration and the total volume of suspension needed.
-
Weigh the this compound powder accurately.
-
In a conical tube or beaker, add the this compound powder.
-
Add a small amount of the vehicle to the powder and triturate to form a smooth paste.
-
Gradually add the remaining vehicle while continuously stirring with a magnetic stirrer.
-
For a more uniform suspension, sonicate the mixture for a short period.
-
-
Administration:
-
Gently restrain the rat.
-
Measure the appropriate length for gavage needle insertion (from the tip of the nose to the last rib).
-
Draw the calculated volume of the this compound suspension into a syringe attached to the gavage needle.
-
Carefully insert the gavage needle into the esophagus and deliver the suspension.
-
Monitor the animal briefly after administration to ensure there are no complications.
-
In-Feed Administration Protocol for Mice
Objective: To provide a continuous and less stressful administration of this compound to mice over a long period.
Materials:
-
This compound powder
-
Standard rodent chow
-
Precision balance
-
Blender or mixer suitable for feed
Procedure:
-
Dose Calculation: Determine the total amount of medicated chow required for the study duration and the concentration of this compound needed in the feed (e.g., 100 mg/kg of diet).[5]
-
Preparation of Medicated Chow:
-
Weigh the required amount of this compound powder.
-
Grind the standard rodent chow into a powder.
-
In a blender, mix the this compound powder with a small portion of the powdered chow to create a premix.
-
Gradually add the remaining powdered chow to the premix and blend until a homogenous mixture is achieved.
-
The medicated chow can then be provided to the animals ad libitum.
-
-
Monitoring: Regularly monitor food consumption to ensure adequate drug intake and observe for any changes in feeding behavior.
Quantitative Data Summary
Table 1: this compound Administration Parameters in Rodent Studies
| Species | Administration Route | Dosage/Concentration | Vehicle/Diet | Study Duration | Reference |
| Rat | Oral Gavage | 10 mg/kg/day | 40% Kolliphor HS 15, 10% Ethanol, 50% Water | 12 weeks | [1][2][3][4] |
| Mouse | In-feed | 100 mg/kg of diet | High-fat diet | 2 weeks | [5] |
| Mouse | Intraperitoneal Injection | 5 mg/kg/day | Not specified | 11 days | [2][3][4] |
| Mouse | In-feed | 1 mg/kg/day (approx.) | High-fat diet followed by standard diet | 8 weeks | [8][9] |
Table 2: Selected Outcomes of this compound Treatment in Rodent Models
| Rodent Model | Treatment Details | Key Outcomes | Reference |
| Diabetic and Hypertensive Rats | 10 mg/kg/day this compound (oral gavage) for 12 weeks | Reduced systolic blood pressure, gliosis, vascular leakage, and microglial/macrophage density. Lowered VEGF, ICAM-1, and IL-1ß levels. | [2][3][4] |
| Mice with Oxygen-Induced Retinopathy | 5 mg/kg/day this compound (i.p.) for 11 days | Reduced neovascularization, vascular leakage, and microglial density. Increased regulatory T-cells. | [2][3][4] |
| Mice with Diet-Induced Obesity | 100 mg/kg this compound in high-fat diet for 2 weeks | Improved glucose tolerance, increased thermogenic markers in brown adipose tissue. | [10] |
| Mice with Diet-Induced Obesity and Heart Failure | Approx. 1 mg/kg/day this compound in diet for 8 weeks | Improved left ventricular compliance and fractional shortening, reduced cardiac fibrosis. | [8][9] |
Visualizations: Signaling Pathways and Experimental Workflow
This compound's Mechanism of Action: Mineralocorticoid Receptor Blockade
This compound is a non-steroidal antagonist of the mineralocorticoid receptor (MR). Aldosterone, the primary ligand for the MR, upon binding, leads to the translocation of the MR to the nucleus, where it modulates the transcription of various genes. This can lead to inflammation, fibrosis, and sodium retention in cardiorenal tissues. This compound blocks this activation, thereby mitigating these pathological effects.[1][11][12][13]
References
- 1. researchgate.net [researchgate.net]
- 2. This compound, a Non-Steroidal Mineralocorticoid Receptor Antagonist, Reduces Vascular Injury and Increases Regulatory T-Cells: Studies in Rodents with Diabetic and Neovascular Retinopathy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound, a Non-Steroidal Mineralocorticoid Receptor Antagonist, Reduces Vascular Injury and Increases Regulatory T-Cells: Studies in Rodents with Diabetic and Neovascular Retinopathy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. This compound attenuates downregulation of the kidney GLP-1 receptor and glucagon receptor and cardiac GIP receptor in mice with comorbid diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound: Questions and Answers—The Four Fundamental Arguments on the New-Born Promising Non-Steroidal Mineralocorticoid Receptor Antagonist [mdpi.com]
- 7. accessdata.fda.gov [accessdata.fda.gov]
- 8. The mineralocorticoid receptor antagonist this compound enhances cardiovascular recovery upon food intake normalization in obese mice - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. The novel non-steroidal MR antagonist this compound improves metabolic parameters in high-fat diet-fed mice and activates brown adipose tissue via AMPK-ATGL pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
Improving the stability of Finerenone in experimental solutions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on improving the stability of Finerenone in experimental solutions. Below you will find frequently asked questions, detailed troubleshooting guides, and experimental protocols to ensure the integrity and reliability of your research.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing this compound stock solutions?
A1: this compound is practically insoluble in water. For research purposes, it is recommended to prepare stock solutions in organic solvents such as Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF). Methanol has also been used for the preparation of standard solutions for analytical purposes.[1][2][3][4]
Q2: What are the recommended storage conditions for this compound powder and stock solutions?
A2: Solid this compound powder should be stored at -20°C for long-term stability, where it is stable for at least four years.[5][6] Stock solutions in DMSO should also be stored at -20°C and protected from light. To minimize degradation from freeze-thaw cycles, it is advisable to aliquot the stock solution into smaller, single-use volumes.[7][8][9][10][11]
Q3: How stable is this compound in aqueous solutions like cell culture media?
A3: this compound has low aqueous solubility, and its stability in aqueous solutions can be influenced by pH. Forced degradation studies have shown that this compound is susceptible to degradation under alkaline and, to a lesser extent, acidic conditions.[12][13] When diluting a DMSO stock solution into aqueous media for experiments, it is crucial to ensure rapid and thorough mixing to prevent precipitation. The final concentration of DMSO in the experimental medium should be kept low (typically <0.5%) to avoid solvent-induced artifacts. The stability of this compound in the final experimental solution should be verified under the specific conditions of the assay (e.g., temperature, pH, and duration of incubation).
Q4: Is this compound sensitive to light or temperature?
A4: this compound has been found to be relatively stable under photolytic (UV light) and thermal stress conditions in forced degradation studies.[12][13] However, as a general precaution for all research compounds, it is recommended to protect this compound solutions from prolonged exposure to light and to store them at the recommended temperatures to maximize their shelf-life.
Troubleshooting Guide
This guide addresses common issues that may be encountered when working with this compound in experimental settings.
| Problem | Potential Cause | Recommended Solution |
| Precipitation upon dilution of DMSO stock solution into aqueous media. | This compound's low aqueous solubility. The concentration of this compound in the aqueous medium may have exceeded its solubility limit. | - Ensure the final concentration of this compound in the aqueous medium is within its solubility range under your experimental conditions.- When diluting, add the this compound stock solution to the aqueous medium while vortexing or stirring to ensure rapid dispersion.- Pre-warm the aqueous medium to 37°C before adding the stock solution, as this may transiently increase solubility.- Minimize the final percentage of DMSO in your experimental setup. |
| Inconsistent or unexpected experimental results. | Degradation of this compound in the stock solution or experimental medium. | - Prepare fresh stock solutions of this compound.- Avoid multiple freeze-thaw cycles of the stock solution by preparing single-use aliquots.- Verify the stability of this compound in your specific experimental medium under the conditions of your assay using an analytical method like HPLC (see protocol below).- Ensure that the pH of your experimental solution is within a range where this compound is stable. |
| Loss of compound activity over the course of a long-term experiment. | Instability of this compound in the experimental solution at the incubation temperature (e.g., 37°C). | - For long-term experiments, consider replenishing the this compound-containing medium at regular intervals.- Perform a time-course experiment to determine the stability of this compound under your specific experimental conditions.- If possible, lower the incubation temperature, though this may not be feasible for cell-based assays. |
Data Presentation: this compound Stability Under Forced Degradation
The following table summarizes the degradation of this compound under various stress conditions as reported in the literature. These studies intentionally expose the drug to harsh conditions to understand its intrinsic stability and degradation pathways.
| Stress Condition | Reagent/Condition | Duration & Temperature | Degradation (%) | Reference |
| Acidic Hydrolysis | 0.1 N HCl | 60 min at 60°C | 17.55 | [13][14] |
| Alkaline Hydrolysis | 0.1 N NaOH | 60 min at 60°C | 18.59 | [13][14] |
| Alkaline Hydrolysis | 1 N NaOH | Room Temperature | 15.47 | [12] |
| Oxidative Degradation | 30% H₂O₂ | 4 hours at 70°C | 17.74 | [13][14] |
| Oxidative Degradation | 30% H₂O₂ | 20 min at Room Temperature | 11.23 | [12] |
| Thermal Degradation | 80°C (Solid State) | 24 hours | 16.60 | [13] |
| Photolytic Degradation | UV light (254 nm) (Solid State) | 24 hours | 1.88 | [13] |
Note: The percentages of degradation are indicative of the compound's lability under specific harsh conditions and may not directly translate to typical experimental conditions.
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
This protocol describes the preparation of a 10 mM this compound stock solution in DMSO.
Materials:
-
This compound powder (Molecular Weight: 378.42 g/mol )
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or cryovials
-
Analytical balance
-
Vortex mixer
Procedure:
-
Allow the this compound powder vial to equilibrate to room temperature before opening to prevent moisture condensation.
-
Weigh out the desired amount of this compound powder using an analytical balance. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 3.784 mg of this compound.
-
Transfer the weighed this compound powder to a sterile tube.
-
Add the appropriate volume of DMSO to achieve the desired concentration. For a 10 mM solution with 3.784 mg of this compound, add 1 mL of DMSO.
-
Vortex the solution thoroughly until the this compound is completely dissolved. Gentle warming in a water bath (up to 37°C) may be used to aid dissolution if necessary.
-
Once dissolved, aliquot the stock solution into single-use volumes in sterile, light-protected tubes (e.g., amber tubes).
-
Store the aliquots at -20°C.
Protocol 2: Assessment of this compound Stability by RP-HPLC
This protocol provides a general framework for assessing the stability of this compound in an experimental solution using Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC). The specific chromatographic conditions may need to be optimized for your available equipment and columns.
Materials and Equipment:
-
HPLC system with a UV detector
-
C18 analytical column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
-
This compound reference standard
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Ortho-Phosphoric acid or other suitable buffer components
-
Your experimental solution containing this compound
Procedure:
-
Preparation of Mobile Phase: A common mobile phase for this compound analysis is a mixture of Acetonitrile and an acidic aqueous buffer. For example, a mobile phase of Acetonitrile and 0.1% Ortho-Phosphoric acid in water (e.g., in a 70:30 v/v ratio) can be used.[13] The mobile phase should be filtered and degassed before use.
-
Preparation of Standard Solutions: Prepare a series of this compound standard solutions of known concentrations (e.g., 1, 5, 10, 25, 50 µg/mL) in the mobile phase. These will be used to generate a calibration curve.
-
Sample Preparation:
-
Time Zero (T=0) Sample: Dilute your freshly prepared this compound experimental solution with the mobile phase to a concentration that falls within the range of your calibration curve.
-
Stability Samples: Incubate your this compound experimental solution under your desired test conditions (e.g., 37°C for 24 hours). At specified time points (e.g., 2, 4, 8, 24 hours), take an aliquot of the solution and dilute it with the mobile phase to the same concentration as the T=0 sample.
-
-
Chromatographic Analysis:
-
Set the HPLC system with the appropriate parameters. Typical parameters include:
-
Flow rate: 1.0 mL/min
-
Injection volume: 10 µL
-
Column temperature: Ambient or controlled (e.g., 25°C)
-
UV detection wavelength: 225 nm[13]
-
-
Inject the standard solutions to generate a calibration curve (Peak Area vs. Concentration).
-
Inject the T=0 and stability samples.
-
-
Data Analysis:
-
Using the calibration curve, determine the concentration of this compound in your T=0 and stability samples based on their peak areas.
-
Calculate the percentage of this compound remaining at each time point relative to the T=0 concentration using the following formula: % this compound Remaining = (Concentration at Time X / Concentration at Time 0) * 100
-
Visualizations
Mineralocorticoid Receptor (MR) Signaling Pathway and this compound's Mechanism of Action
References
- 1. wjpls.org [wjpls.org]
- 2. ijfmr.com [ijfmr.com]
- 3. Bioanalytical method development and validation for estimation of this compound in spiked human plasma using RP-HPLC technique and application of statistical tool. – Biosciences Biotechnology Research Asia [biotech-asia.org]
- 4. researchgate.net [researchgate.net]
- 5. file.medchemexpress.com [file.medchemexpress.com]
- 6. file.medchemexpress.com [file.medchemexpress.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. The effect of storage time and freeze-thaw cycles on the stability of serum samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. The effect of storage time and freeze-thaw cycles on the stability of serum samples - PMC [pmc.ncbi.nlm.nih.gov]
- 12. This compound API Estimation Using RP-HPLC Technique and LC-MS Characterization of its Degradation Products – Oriental Journal of Chemistry [orientjchem.org]
- 13. actascientific.com [actascientific.com]
- 14. researchgate.net [researchgate.net]
How to control for variability in Finerenone preclinical studies
This guide provides researchers, scientists, and drug development professionals with essential information for designing and executing preclinical studies with Finerenone. It offers troubleshooting advice to control for variability and answers frequently asked questions to ensure robust and reproducible results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and its primary mechanism of action?
This compound is a novel, non-steroidal, selective mineralocorticoid receptor (MR) antagonist.[1][2] Its primary mechanism of action is to block the MR, thereby inhibiting the harmful effects of aldosterone and cortisol.[1][3] Unlike older steroidal MR antagonists, this compound has a unique bulky structure that leads to a different binding mode to the MR. This prevents the receptor from adopting a conformation that would trigger the transcription of pro-inflammatory and pro-fibrotic genes.[4][5] This antagonism results in the reduction of inflammation, fibrosis, and organ damage in tissues like the kidneys and heart.[1][6]
Q2: How does this compound differ from steroidal MRAs like spironolactone and eplerenone?
This compound exhibits several key differences from traditional steroidal mineralocorticoid receptor antagonists (MRAs), which can influence preclinical study design and outcomes.[1][5]
-
Structure and Selectivity: this compound is non-steroidal, which contributes to its high selectivity for the MR over other steroid hormone receptors (e.g., androgen, progesterone receptors).[5] This higher selectivity minimizes hormone-related side effects like gynecomastia, which can be a confounding factor in animal studies with spironolactone.[7]
-
Affinity and Potency: It has a high binding affinity for the MR, comparable to spironolactone and higher than eplerenone.[8][9]
-
Tissue Distribution: this compound demonstrates a more balanced distribution between the heart and kidneys compared to steroidal MRAs.[1][8]
-
Pharmacokinetics: It has a shorter half-life and no active metabolites, unlike spironolactone.[8]
-
Hyperkalemia Risk: Preclinical and clinical data suggest that this compound has a lower risk of causing hyperkalemia (elevated potassium levels) compared to steroidal MRAs.[3][6][7]
Q3: What are the most common preclinical models used to study this compound?
This compound's cardiorenal protective effects have been demonstrated in a variety of rodent models that mimic human diseases. Common models include:
-
Diabetic Kidney Disease (DKD) Models: Streptozotocin (STZ)-induced diabetes in rats or mice is frequently used to model type 1 diabetes. Genetically modified models like db/db mice are used for type 2 diabetes. These models develop key features of DKD such as albuminuria and glomerulosclerosis.
-
Chronic Kidney Disease (CKD) Models: The 5/6 nephrectomy model in rats is a standard for non-diabetic CKD, leading to hypertension, proteinuria, and renal fibrosis.[10] Unilateral ureteral obstruction (UUO) is another model used to rapidly induce tubulointerstitial fibrosis.
-
Cardiac Dysfunction Models: Models of pressure overload (e.g., transverse aortic constriction) or myocardial infarction are used to assess this compound's effects on cardiac hypertrophy, fibrosis, and heart failure.[11]
-
Hypertension Models: Spontaneously hypertensive rats (SHR) are used to study the effects on blood pressure and associated end-organ damage.[3]
Q4: What are the key outcome measures for assessing this compound's efficacy preclinically?
The primary endpoints should align with this compound's known anti-fibrotic, anti-inflammatory, and organ-protective effects.
-
Renal Function:
-
Urinary Albumin-to-Creatinine Ratio (UACR): A key indicator of glomerular damage.[12]
-
Glomerular Filtration Rate (GFR): Often measured via creatinine clearance or more precise methods like inulin or iohexol clearance.
-
Histology: Kidney sections stained with Masson's trichrome or Sirius red to quantify fibrosis, and immunohistochemistry for markers like collagen-I and TGF-β.[13]
-
-
Cardiac Function:
-
Biomarkers of Inflammation and Fibrosis:
-
Markers of oxidative stress.[13]
Q5: What is a typical dose range for this compound in rodent models?
The effective dose of this compound in preclinical rodent models typically ranges from 1 to 10 mg/kg/day, administered orally.[15] Dose-ranging studies are crucial for any new model to establish the optimal dose that provides efficacy without adverse effects. For example, a 10 mg/kg dose in rats has been shown to prevent functional and structural kidney and heart damage without lowering systemic blood pressure.[11]
Troubleshooting Guide: Controlling for Variability
High variability can obscure true experimental outcomes. Below are common issues encountered in this compound preclinical studies and strategies to mitigate them.
Issue 1: High variability in animal model response and disease progression.
| Potential Cause | Recommended Control Strategy |
| Genetic Drift/Strain Differences | Use animals from a reputable, single vendor. Ensure consistency in the specific substrain used (e.g., C57BL/6J vs. C57BL/6N). |
| Inconsistent Disease Induction | Standardize the induction protocol meticulously (e.g., dose and batch of STZ, surgical procedure for 5/6 nephrectomy). Include a pilot study to confirm the induction method yields a consistent disease phenotype. |
| Age and Sex Differences | Use a narrow age range for all animals in the study. Unless sex differences are the variable being studied, use animals of a single sex. If both are used, ensure groups are balanced and analyze the data accordingly. |
| Environmental Stressors | Ensure a stable environment with controlled light-dark cycles, temperature, and humidity. Allow for an adequate acclimatization period (e.g., 1-2 weeks) before starting any procedures. Minimize noise and handling stress. |
| Lack of Randomization | After disease induction and baseline measurements, randomize animals into treatment groups using a validated method (e.g., computer-generated randomization based on body weight and a key disease marker like baseline albuminuria). |
Issue 2: Inconsistent drug exposure between animals.
| Potential Cause | Recommended Control Strategy |
| Improper Dosing Technique | For oral gavage, ensure all personnel are thoroughly trained to administer the correct volume and avoid spillage or incorrect placement. For diet-based administration, monitor food intake to ensure consistent drug consumption. |
| Drug Formulation Issues | Prepare the this compound suspension fresh daily or establish its stability under storage conditions. Ensure the suspension is homogenous by vortexing or stirring before each administration to prevent settling. |
| Pharmacokinetic (PK) Variability | In a new model or species, consider conducting a pilot PK study to determine the time to maximum concentration (Cmax), half-life, and overall exposure (AUC). This confirms that the dosing regimen achieves the desired plasma concentrations. |
| Food Effects | Standardize the timing of dosing relative to the feeding cycle, as food can sometimes affect the absorption of orally administered drugs. |
Issue 3: Variability in key endpoint measurements.
| Potential Cause | Recommended Control Strategy |
| Inaccurate Urine Collection | For albuminuria (UACR) measurement, use metabolic cages and ensure a consistent collection period (e.g., 16-24 hours). Discard samples contaminated with feces or food. Acclimatize animals to the cages before the official collection period. |
| Blood Pressure Measurement Fluctuation | For non-invasive tail-cuff measurements, ensure animals are calm and acclimatized to the procedure and restrainer. Take multiple readings over several days and average them. For maximal accuracy and reduced variability, consider using radiotelemetry. |
| Assay Performance | Use validated, high-quality ELISA kits or other assay platforms. Run standards and controls on every plate. Analyze all samples from a single experiment in the same run to avoid inter-assay variability. |
| Subjectivity in Histological Scoring | Ensure the pathologist or scientist scoring the histology slides is blinded to the treatment groups. Use quantitative image analysis software where possible to provide objective measurements of fibrotic area or staining intensity. |
Data Presentation: Comparative and Efficacy Summaries
Table 1: Comparison of this compound with Steroidal MRAs
| Feature | This compound | Spironolactone | Eplerenone |
| Class | Non-steroidal MRA[1] | Steroidal MRA[9] | Steroidal MRA[9] |
| MR Selectivity | Very High (>500x vs other steroid receptors)[5] | Low (binds to androgen/progesterone receptors)[5] | Moderate[5] |
| MR Binding Affinity | High | High | Lower than Spironolactone |
| Active Metabolites | No[8] | Yes (long half-life)[1] | No |
| Tissue Distribution | Balanced (Heart/Kidney)[8] | Unbalanced (higher in kidneys) | Unbalanced |
| Risk of Hyperkalemia | Lower[7] | Higher | Moderate |
| Hormonal Side Effects | Not reported[7] | Yes (e.g., gynecomastia)[7] | Minimal |
Table 2: Summary of Key this compound Preclinical Efficacy Data
| Animal Model | Key Pathophysiology | This compound Dose | Key Findings | Reference |
| 5/6 Nephrectomy Rat | Nondiabetic CKD, Cardiac Dysfunction | Not specified | Reduced renal hypertrophy and albuminuria; attenuated cardiac diastolic dysfunction and fibrosis. | [10] |
| Angiotensin II-infused Mouse | Hypertension, Cardiac Fibrosis | Not specified | Reduced MR-mediated left atrial enlargement and fibrosis. | [16] |
| Diabetic Mice (DMHFD) | Diabetic Kidney Disease | Not specified | Attenuated albuminuria and glomerular mesangial expansion. | [17] |
| Rodent Models | Diabetic Retinopathy | Not specified | Reduced vascular leakage, inflammation (VEGF, ICAM-1, IL-1ß), and neovascularization. | [18] |
Experimental Protocols
Protocol: Assessing this compound in a Rat Model of Diabetic Kidney Disease
This protocol provides a generalized workflow. Specific details should be optimized for individual laboratory conditions.
-
Animal Selection and Acclimatization:
-
Procure 8-week-old male Sprague-Dawley rats.
-
House animals in a controlled environment (12h light/dark cycle, 22±2°C).
-
Allow a 1-week acclimatization period with free access to standard chow and water.
-
-
Induction of Diabetes:
-
Fast rats overnight.
-
Administer a single intraperitoneal (IP) injection of streptozotocin (STZ) at 60 mg/kg, freshly dissolved in cold citrate buffer (pH 4.5).
-
Administer vehicle (citrate buffer) to the non-diabetic control group.
-
Confirm diabetes 72 hours post-injection by measuring tail vein blood glucose. Animals with glucose levels >250 mg/dL are considered diabetic.
-
-
Grouping and Treatment:
-
Four weeks post-STZ injection, measure 24-hour urinary albumin excretion and body weight.
-
Randomize diabetic animals into two groups based on these baseline values:
-
Diabetic Vehicle Group
-
Diabetic + this compound Group
-
-
Prepare this compound at 10 mg/kg in a suitable vehicle (e.g., 0.5% carboxymethylcellulose).
-
Administer this compound or vehicle daily via oral gavage for 8-12 weeks.
-
-
Monitoring and Endpoint Analysis:
-
Weekly: Monitor body weight, food/water intake, and general health.
-
Monthly:
-
Measure blood glucose.
-
Perform 24-hour urine collection using metabolic cages to determine Urinary Albumin-to-Creatinine Ratio (UACR).
-
Measure systolic blood pressure using the tail-cuff method.
-
-
End of Study (Sacrifice):
-
Collect terminal blood sample via cardiac puncture for serum creatinine and potassium analysis.
-
Perfuse and harvest kidneys and heart. Weigh the organs.
-
Fix one kidney and a portion of the heart in 4% paraformaldehyde for histological analysis (H&E, Masson's Trichrome, PAS staining).
-
Snap-freeze the remaining kidney and heart tissue in liquid nitrogen for molecular analysis (qRT-PCR, Western blot for fibrotic and inflammatory markers).
-
-
-
Statistical Analysis:
-
Use appropriate statistical tests (e.g., t-test or ANOVA followed by post-hoc tests) to compare groups. Data should be presented as mean ± SEM. A p-value < 0.05 is typically considered statistically significant.
-
Visualizations: Pathways and Workflows
Caption: Mineralocorticoid Receptor (MR) signaling pathway and this compound's mechanism of antagonism.
Caption: Standard experimental workflow for a this compound preclinical efficacy study.
Caption: Key sources of experimental variability and corresponding control measures.
References
- 1. What is the mechanism of action of this compound? [synapse.patsnap.com]
- 2. researchgate.net [researchgate.net]
- 3. Mineralocorticoid receptor antagonists in cardiovascular translational biology - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Pharmacotherapy considerations with this compound in the treatment of chronic kidney disease associated with type 2 diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. academic.oup.com [academic.oup.com]
- 7. This compound: a breakthrough mineralocorticoid receptor antagonist for heart failure, diabetes and chronic kidney disease - PMC [pmc.ncbi.nlm.nih.gov]
- 8. This compound: From the Mechanism of Action to Clinical Use in Kidney Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Mineralocorticoid receptor antagonists: the evolution of utility and pharmacology. | Semantic Scholar [semanticscholar.org]
- 10. Nonsteroidal Mineralocorticoid Receptor Antagonist this compound Improves Diastolic Dysfunction in Preclinical Nondiabetic Chronic Kidney Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. This compound: From the Mechanism of Action to Clinical Use in Kidney Disease [mdpi.com]
- 12. Population Pharmacokinetic and Exposure-Response Analysis of this compound: Insights Based on Phase IIb Data and Simulations to Support Dose Selection for Pivotal Trials in Type 2 Diabetes with Chronic Kidney Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. ahajournals.org [ahajournals.org]
- 15. accessdata.fda.gov [accessdata.fda.gov]
- 16. A comprehensive review of this compound—a third-generation non-steroidal mineralocorticoid receptor antagonist - PMC [pmc.ncbi.nlm.nih.gov]
- 17. This compound attenuates downregulation of the kidney GLP-1 receptor and glucagon receptor and cardiac GIP receptor in mice with comorbid diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 18. This compound, a Non-Steroidal Mineralocorticoid Receptor Antagonist, Reduces Vascular Injury and Increases Regulatory T-Cells: Studies in Rodents with Diabetic and Neovascular Retinopathy - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Addressing Potential Finerenone Resistance in Cell Culture Models
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting and addressing potential resistance to Finerenone in in vitro models. The information is presented in a question-and-answer format to directly address common issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
This compound is a non-steroidal, selective mineralocorticoid receptor (MR) antagonist.[1][2] It works by binding to the MR with high affinity, preventing the receptor from interacting with its natural ligand, aldosterone, and other mineralocorticoids.[3] This blockade inhibits the translocation of the MR to the nucleus, thereby preventing the transcription of genes involved in inflammation and fibrosis.[4][5]
Q2: How does this compound differ from other MRAs like spironolactone and eplerenone?
This compound possesses a unique chemical structure that is distinct from the steroidal backbone of spironolactone and eplerenone.[2][6] This structural difference results in a higher selectivity for the MR and a lower affinity for other steroid hormone receptors, such as the androgen and progesterone receptors.[6][7] Consequently, this compound is associated with fewer hormone-related side effects.[6][8] While this compound has a similar potency to spironolactone in terms of MR antagonism, it has a distinct molecular interaction with the receptor.[2][3]
Q3: What are the known downstream signaling pathways affected by this compound?
By blocking MR activation, this compound inhibits the expression of several pro-inflammatory and pro-fibrotic genes.[4][5] This includes the downregulation of genes such as serum and glucocorticoid-regulated kinase 1 (SGK1), a key regulator of sodium reabsorption and cellular stress responses.[3] The antagonism of the MR by this compound leads to a reduction in the inflammatory and fibrotic responses mediated by this pathway.
This compound's Mechanism of Action
Caption: Diagram of this compound's antagonistic action on the mineralocorticoid receptor signaling pathway.
Troubleshooting Guide
This guide provides solutions to common problems that may arise when studying this compound in cell culture, particularly when investigating or encountering resistance.
Scenario 1: Decreased Sensitivity to this compound in Your Cell Line
Q: My cells are becoming less responsive to this compound treatment over time. What could be the cause?
A: A decrease in sensitivity to this compound can arise from several factors, ranging from experimental variability to the development of true biological resistance. Here’s a systematic approach to troubleshoot this issue:
Initial Checks:
-
Reagent Integrity:
-
This compound Stock: Has your this compound stock solution degraded? Prepare a fresh stock from powder and compare its efficacy to your existing stock. Store stock solutions in small aliquots at -80°C to minimize freeze-thaw cycles.
-
Media and Supplements: Have you recently changed the batch of your cell culture medium, serum, or other supplements? Batch-to-batch variability can sometimes affect cellular responses.
-
-
Cell Line Health:
-
Mycoplasma Contamination: Mycoplasma infection can significantly alter cellular physiology and drug responses. Test your cell cultures for mycoplasma contamination.
-
Genetic Drift: If the cells have been in continuous culture for an extended period, they may have undergone genetic drift. It is advisable to return to a low-passage stock of your cell line.
-
Investigating Potential Biological Resistance:
If the initial checks do not resolve the issue, your cells may be developing resistance to this compound. Here are some potential mechanisms and how to investigate them:
-
Altered Mineralocorticoid Receptor (MR) Expression:
-
Hypothesis: The cells may have downregulated the expression of the MR, reducing the target for this compound.
-
Experiment: Perform a Western blot or qPCR to compare the MR protein and mRNA levels, respectively, in your less sensitive cells to the parental, sensitive cell line.
-
-
Mutation in the Mineralocorticoid Receptor:
-
Hypothesis: A mutation in the MR gene could alter the binding site of this compound, reducing its affinity for the receptor.
-
Experiment: Sequence the MR gene in your resistant cells to identify any potential mutations.
-
-
Upregulation of Bypass Signaling Pathways:
-
Hypothesis: Cells may have activated alternative signaling pathways that promote inflammation and fibrosis, bypassing the need for MR activation.
-
Experiment: Investigate the activity of known pro-fibrotic and pro-inflammatory pathways that are independent of the MR. For example, you could assess the phosphorylation status of key proteins in the TGF-β or MAPK signaling pathways.
-
-
Increased Drug Efflux:
-
Hypothesis: The cells may have increased the expression of drug efflux pumps, such as P-glycoprotein (P-gp), which actively transport this compound out of the cell.
-
Experiment: Use a fluorescent substrate of P-gp (e.g., Rhodamine 123) to assess its activity in your cells. Compare the accumulation of the fluorescent substrate in your resistant cells versus the parental line in the presence and absence of a known P-gp inhibitor.
-
Troubleshooting Workflow for Decreased this compound Sensitivity
Caption: A decision tree for troubleshooting decreased sensitivity to this compound in cell culture.
Scenario 2: High Variability in Experimental Results
Q: I am observing significant variability in my results between experiments, even when using the same conditions. What could be the cause?
A: High variability can be frustrating and can mask true biological effects. Here are some common sources of variability and how to address them:
-
Cell Seeding Density: Inconsistent cell numbers at the start of an experiment can lead to significant differences in the final readout. Always perform accurate cell counts and ensure even cell distribution in your culture vessels.
-
Edge Effects in Multi-well Plates: Cells in the outer wells of a multi-well plate can behave differently due to temperature and humidity gradients. To minimize edge effects, avoid using the outermost wells for experimental samples and instead fill them with sterile media or PBS.
-
Reagent Preparation: Inconsistent preparation of drug dilutions or other reagents can introduce variability. Use calibrated pipettes and prepare master mixes to ensure all wells receive the same concentration of reagents.
-
Incubation Times: Ensure that incubation times are consistent across all experiments.
-
Assay-Specific Variability: Some assays are inherently more variable than others. Ensure that your chosen assay has been optimized for your cell line and that you are working within the linear range of the assay.
Data Presentation
Table 1: Example IC50 Values for this compound in Sensitive and Resistant Cell Lines
| Cell Line | This compound IC50 (nM) | Fold Resistance |
| Parental (Sensitive) | 25.3 ± 3.1 | 1.0 |
| This compound-Resistant Clone 1 | 287.5 ± 21.8 | 11.4 |
| This compound-Resistant Clone 2 | 452.1 ± 35.6 | 17.9 |
Data are presented as mean ± standard deviation from three independent experiments and are for illustrative purposes only.
Table 2: Example Relative MR Gene Expression in Sensitive and Resistant Cells
| Cell Line | Relative MR mRNA Expression (Fold Change) |
| Parental (Sensitive) | 1.00 ± 0.12 |
| This compound-Resistant Clone 1 | 0.45 ± 0.08 |
| This compound-Resistant Clone 2 | 0.31 ± 0.05 |
Data are normalized to a housekeeping gene and presented as mean ± standard deviation from three independent experiments. Data are for illustrative purposes only.
Experimental Protocols
1. Protocol for Generating a this compound-Resistant Cell Line
This protocol describes a method for generating a this compound-resistant cell line by continuous exposure to escalating concentrations of the drug.
Workflow for Generating a Resistant Cell Line
Caption: A workflow diagram for the generation and characterization of a this compound-resistant cell line.
Materials:
-
Parental cell line of interest
-
Complete cell culture medium
-
This compound
-
Dimethyl sulfoxide (DMSO)
-
Cell culture flasks and plates
-
Hemocytometer or automated cell counter
-
Trypan blue solution
Procedure:
-
Determine the initial IC50: Perform a cell viability assay (e.g., MTT or XTT) to determine the half-maximal inhibitory concentration (IC50) of this compound in your parental cell line.
-
Initial Exposure: Begin by culturing the parental cells in their complete growth medium supplemented with a low concentration of this compound (e.g., the IC10 or IC20 value determined in step 1).
-
Monitor and Passage: Monitor the cells for growth and viability. Initially, you may observe significant cell death. Continue to culture the surviving cells, replacing the medium with fresh this compound-containing medium every 2-3 days. Passage the cells when they reach 70-80% confluency.
-
Dose Escalation: Once the cells have adapted and are growing steadily at the initial concentration, gradually increase the concentration of this compound in the culture medium. A stepwise increase of 1.5 to 2-fold is a reasonable starting point.
-
Repeat and Select: Repeat the process of monitoring, passaging, and dose escalation. This process can take several months.
-
Isolate Resistant Clones: Once a population of cells is able to proliferate in a significantly higher concentration of this compound (e.g., 10-fold the initial IC50), you can isolate single-cell clones by limiting dilution or by using cloning cylinders.
-
Characterize Resistant Clones: Expand the isolated clones and characterize their level of resistance by determining the new IC50 for this compound. Further experiments can then be performed to investigate the mechanism of resistance.
2. Mineralocorticoid Receptor (MR) Reporter Gene Assay
This assay is used to measure the functional activity of the MR in response to ligands like aldosterone and antagonists like this compound.
Materials:
-
A host cell line that does not endogenously express MR (e.g., HEK293T)
-
An expression vector for the human MR
-
A reporter vector containing a luciferase gene downstream of a mineralocorticoid response element (MRE)
-
A transfection reagent
-
Aldosterone
-
This compound
-
Luciferase assay reagent
-
Luminometer
Procedure:
-
Cell Seeding: Seed the host cells in a white, clear-bottom 96-well plate at a density that will result in 70-80% confluency at the time of transfection.
-
Transfection: Co-transfect the cells with the MR expression vector and the MRE-luciferase reporter vector using a suitable transfection reagent according to the manufacturer's protocol. A control vector (e.g., expressing β-galactosidase) can be co-transfected to normalize for transfection efficiency.
-
Treatment: After 24 hours, replace the medium with fresh medium containing the desired concentrations of aldosterone and/or this compound. Include appropriate controls (e.g., vehicle only, aldosterone only, this compound only).
-
Incubation: Incubate the cells for another 18-24 hours.
-
Luciferase Assay: Lyse the cells and measure the luciferase activity using a luminometer according to the manufacturer's instructions for the luciferase assay reagent.
-
Data Analysis: Normalize the luciferase activity to the control reporter (if used). Plot the relative luciferase units (RLU) against the concentration of the treatment to determine the agonist (EC50) or antagonist (IC50) activity.
References
- 1. Mineralocorticoid receptor antagonist - Wikipedia [en.wikipedia.org]
- 2. This compound: a breakthrough mineralocorticoid receptor antagonist for heart failure, diabetes and chronic kidney disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound Impedes Aldosterone-dependent Nuclear Import of the Mineralocorticoid Receptor and Prevents Genomic Recruitment of Steroid Receptor Coactivator-1 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Mineralocorticoid receptor activation and antagonism in cardiovascular disease: cellular and molecular mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. This compound: A Third-Generation MRA and Its Impact on Cardiovascular Health—Insights from Randomized Controlled Trials - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. 30 YEARS OF THE MINERALOCORTICOID RECEPTOR: Mineralocorticoid receptor antagonists: 60 years of research and development - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing Finerenone Bioavailability in Animal Research
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to enhance the bioavailability of Finerenone in animal research.
Troubleshooting Guide
This guide addresses common issues encountered during in vivo experiments with this compound and offers potential solutions.
| Issue | Potential Cause | Troubleshooting Steps |
| Low or undetectable plasma concentrations of this compound after oral administration. | 1. Significant First-Pass Metabolism: this compound is extensively metabolized by CYP3A4 (approximately 90%) in the gut wall and liver, which significantly reduces its systemic exposure.[1][2] 2. Poor Drug Solubility/Dissolution: As a Biopharmaceutics Classification System (BCS) Class II compound, this compound has low aqueous solubility, which can limit its dissolution rate in the gastrointestinal tract.[1] 3. Improper Formulation: The choice of vehicle can greatly impact this compound's absorption. For instance, formulations with polyethylene glycol (PEG) 400 have been shown to reduce bioavailability by about 50% compared to a tablet.[1] | 1. Inhibit CYP3A4 Metabolism: Co-administer this compound with a known CYP3A4 inhibitor to decrease first-pass metabolism. In rats, co-administration with fluconazole or ritonavir has been shown to significantly increase this compound exposure.[3] 2. Enhance Solubility: Utilize formulation strategies such as creating a micronized suspension or employing lipid-based delivery systems to improve dissolution. 3. Optimize Vehicle Selection: For preclinical studies, consider suspending this compound in a vehicle known to improve the bioavailability of poorly soluble drugs, such as a methylcellulose/Tween 80-based vehicle.[4] |
| High variability in plasma concentrations between animal subjects. | 1. Inconsistent Oral Gavage Technique: Improper administration can lead to variable dosing and absorption. 2. Differences in Animal Fasting State: The presence or absence of food can alter gastrointestinal transit time and drug absorption. 3. Formulation Instability: If this compound is not uniformly suspended in the vehicle, it can lead to inconsistent dosing. | 1. Standardize Gavage Procedure: Ensure all personnel are properly trained in oral gavage techniques to ensure consistent delivery to the stomach.[5] 2. Control Feeding Times: Implement a consistent fasting period for all animals before this compound administration. 3. Ensure Formulation Homogeneity: Prepare fresh formulations for each experiment and ensure the suspension is thoroughly mixed before each administration. |
| Unexpected adverse effects in animals. | 1. Vehicle Toxicity: Some formulation vehicles can have inherent toxicities, especially at higher doses. 2. Drug-Drug Interactions: If co-administering with other compounds, there may be unforeseen interactions. | 1. Select Safe Vehicles: Choose vehicles with a good safety profile in the selected animal model. For example, while hydroxypropyl-β-cyclodextrin is a common solubilizer, it has been associated with renal toxicity in rats at high concentrations.[6] 2. Conduct Pilot Studies: Before initiating a large-scale experiment, conduct a pilot study with a small number of animals to assess the tolerability of the formulation. |
Frequently Asked Questions (FAQs)
Q1: What is the absolute bioavailability of this compound and why is it limited?
A1: The absolute bioavailability of this compound is approximately 43.5%.[1][2] This is primarily due to extensive first-pass metabolism in the gut wall and liver.[1][2] this compound is a substrate for the cytochrome P450 enzyme CYP3A4, which is responsible for about 90% of its metabolic clearance, and to a lesser extent, CYP2C8 (about 10%).[1][2]
Q2: How can I formulate this compound for oral administration in rodents?
A2: For preclinical oral gavage studies in rodents, this compound can be prepared as a suspension. A common and effective vehicle for poorly soluble drugs is a mixture of 0.5% to 1% methylcellulose with 0.1% to 0.5% Tween 80 in purified water.[4] It is crucial to ensure the this compound particles are of a small and uniform size (micronized) to aid in dissolution and absorption. The suspension should be prepared fresh and thoroughly agitated before each administration to ensure dose uniformity.
Q3: What are some advanced formulation strategies to improve this compound's bioavailability?
A3: As a BCS Class II drug, strategies that enhance solubility and dissolution are key. These include:
-
Lipid-Based Formulations: Self-emulsifying drug delivery systems (SEDDS) can improve the oral bioavailability of lipophilic drugs by enhancing their solubilization in the gastrointestinal tract and potentially bypassing first-pass metabolism through lymphatic absorption.[7][8][9]
-
Nanoparticle Formulations: Reducing the particle size of this compound to the nanoscale can increase its surface area, leading to improved dissolution and absorption.
Q4: Can I increase this compound's systemic exposure by blocking its metabolism?
A4: Yes, inhibiting CYP3A4, the primary enzyme responsible for this compound's metabolism, can significantly increase its bioavailability. In a study with rats, co-administration of the CYP3A4 inhibitor fluconazole increased the area under the plasma concentration-time curve (AUC) of this compound by 1.86-fold, while ritonavir increased it by 1.95-fold.[3][10]
Quantitative Data Summary
The following tables summarize key pharmacokinetic parameters of this compound.
Table 1: Pharmacokinetic Parameters of this compound in Different Species
| Species | Dose | Route | Tmax (h) | t½ (h) | Absolute Bioavailability (%) | Primary Excretion Route | Reference |
| Human | 10 mg | Oral | 0.5 - 1.25 | 2 - 3 | 43.5 | Renal (80%) | [1][2] |
| Rat | 10 mg/kg | Oral | ~0.5 | ~2 | Not Reported | Biliary/Fecal (76%) | [11] |
| Dog | Not Specified | Oral | Not Reported | Not Reported | Not Reported | Balanced Renal and Biliary/Fecal | [11] |
Table 2: Effect of CYP3A4 Inhibitors on this compound Pharmacokinetics in Rats
| Co-administered Drug | This compound Dose | Fold Increase in this compound AUC | Fold Increase in this compound Cmax | Reference |
| Fluconazole | Not Specified | 1.86 | Not Reported | [3][10] |
| Ritonavir | Not Specified | 1.95 | Not Reported | [3][10] |
| Diltiazem | Not Specified | No significant effect | No significant effect | [3] |
Experimental Protocols
Protocol 1: Preparation of this compound Suspension for Oral Gavage in Rodents
-
Materials:
-
This compound (micronized powder)
-
Methylcellulose (0.5% w/v)
-
Tween 80 (0.2% v/v)
-
Purified water
-
Mortar and pestle
-
Stir plate and magnetic stir bar
-
Graduated cylinder and beaker
-
-
Procedure:
-
Calculate the required amount of this compound based on the desired dose and the number of animals.
-
Weigh the calculated amount of this compound powder.
-
In a mortar, add a small amount of the 0.5% methylcellulose solution containing 0.2% Tween 80 to the this compound powder to form a paste. This helps in wetting the powder.
-
Gradually add the remaining vehicle to the paste while continuously triturating to ensure a uniform suspension.
-
Transfer the suspension to a beaker with a magnetic stir bar.
-
Stir the suspension continuously on a stir plate for at least 30 minutes before dosing to ensure homogeneity.
-
Continue to stir the suspension throughout the dosing procedure to prevent settling of the drug particles.
-
Protocol 2: Pharmacokinetic Study of this compound in Rats Following Oral Gavage
-
Animals:
-
Male Sprague-Dawley rats (8-10 weeks old), fasted overnight before dosing.
-
-
Dosing:
-
Administer the prepared this compound suspension via oral gavage at a volume of 5-10 mL/kg.
-
-
Blood Sampling:
-
Collect blood samples (approximately 0.2-0.3 mL) from the tail vein or another appropriate site at the following time points post-dose: 0 (pre-dose), 0.25, 0.5, 1, 2, 4, 6, 8, and 24 hours.
-
Collect blood into tubes containing an appropriate anticoagulant (e.g., EDTA).
-
-
Plasma Processing:
-
Centrifuge the blood samples at approximately 2000 x g for 10 minutes at 4°C to separate the plasma.
-
Transfer the plasma supernatant to clean microcentrifuge tubes.
-
Store the plasma samples at -80°C until analysis.
-
-
Bioanalysis:
-
Quantify the concentration of this compound in the plasma samples using a validated LC-MS/MS (Liquid Chromatography with tandem mass spectrometry) method.
-
-
Pharmacokinetic Analysis:
-
Calculate pharmacokinetic parameters such as Cmax, Tmax, AUC, and t½ using appropriate software.
-
Visualizations
References
- 1. The Pharmacokinetics of the Nonsteroidal Mineralocorticoid Receptor Antagonist this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Pharmacokinetics of the Nonsteroidal Mineralocorticoid Receptor Antagonist this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Pharmacokinetic and Pharmacodynamic Interaction of this compound with Diltiazem, Fluconazole, and Ritonavir in Rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Solvent for oral administration of test drugs - Animal and Zoology [protocol-online.org]
- 5. Administration of Substances to Laboratory Animals: Equipment Considerations, Vehicle Selection, and Solute Preparation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Recent advances in self-emulsifying drug delivery systems (SEDDS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Self-emulsifying drug delivery systems (SEDDS): formulation development, characterization, and applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals navigate common pitfalls in Finerenone-related experiments.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My in vitro cell-based assay shows unexpected cytotoxicity after this compound treatment. What could be the cause?
A1: Several factors could contribute to unexpected cytotoxicity. Consider the following troubleshooting steps:
-
Solvent Toxicity: this compound is soluble in organic solvents like DMSO and dimethylformamide.[1] High concentrations of these solvents can be toxic to cells.
-
Troubleshooting: Always include a vehicle control group (cells treated with the same concentration of the solvent used to dissolve this compound) in your experimental design. Aim to keep the final solvent concentration in your cell culture medium below 0.5%. If you suspect solvent toxicity, perform a dose-response experiment with the solvent alone to determine the toxic threshold for your specific cell line.
-
-
Compound Stability: this compound's stability can be pH-dependent.[2] Degradation of the compound could lead to the formation of cytotoxic byproducts.
-
Troubleshooting: Ensure the pH of your culture medium remains stable throughout the experiment. Prepare fresh stock solutions of this compound regularly and store them at -20°C for long-term stability (up to 4 years as a solid).[1]
-
-
Off-Target Effects: While this compound is a selective mineralocorticoid receptor (MR) antagonist, high concentrations might lead to off-target effects in certain cell lines.[1]
-
Troubleshooting: Perform a dose-response experiment to determine the optimal, non-toxic concentration range for your assay. Consider using a lower concentration for a longer duration. If possible, use a positive control (e.g., spironolactone, eplerenone) and a negative control to validate your findings.
-
Q2: I am observing inconsistent results in my animal model of diabetic kidney disease treated with this compound. What are some potential reasons?
A2: Inconsistent results in animal studies can arise from various factors related to experimental design and execution.
-
Animal Model Variability: The severity and progression of disease can vary between individual animals.
-
Troubleshooting: Ensure you have a sufficient number of animals in each group to achieve statistical power. Randomize animals into treatment and control groups. Monitor baseline parameters (e.g., blood glucose, body weight, albuminuria) before starting the treatment to ensure homogeneity between groups.
-
-
Drug Administration and Dosing: Improper dosing or route of administration can lead to variable drug exposure.
-
Troubleshooting: For oral administration in mice, this compound has been administered mixed in a high-fat diet at a concentration of 100 mg/kg of diet.[3][4] Ensure the drug is homogeneously mixed in the feed and monitor food consumption to estimate the actual dose received by each animal. For intraperitoneal injections in mice, a dosage of 5 mg/kg/day has been used.[5]
-
-
Monitoring Side Effects: this compound, like other MRAs, can cause hyperkalemia (high potassium levels) and hypotension, which can affect the health of the animals and the experimental outcomes.[6][7]
-
Troubleshooting: Regularly monitor serum potassium levels and blood pressure in your animals. If hyperkalemia is a concern, consider adjusting the dose. Be aware that the risk of hyperkalemia can be higher in animals with pre-existing renal dysfunction.
-
Q3: How can I accurately measure this compound concentration in my experimental samples?
A3: A validated Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) method is a reliable way to quantify this compound.
-
Methodology: A common approach involves using a C18 column with a mobile phase consisting of a mixture of acetonitrile and a buffer (e.g., ortho-phosphoric acid solution).[2] Detection is typically performed using a PDA detector at a wavelength of around 225 nm.[2]
-
Sample Preparation: this compound can be extracted from solid dosage forms by dissolving in a suitable diluent (often the mobile phase) and sonicating to ensure complete dissolution.[2]
-
Key Considerations:
-
The pH of the mobile phase is crucial for achieving good separation and peak shape. A pH of around 3.5 has been shown to be effective.[2]
-
Ensure the mobile phase is filtered and degassed before use to prevent blockages and baseline noise.
-
Always run a standard curve with known concentrations of this compound to accurately quantify the amount in your samples.
-
Data Presentation: this compound Clinical Trial Outcomes
The following tables summarize key quantitative data from major clinical trials involving this compound.
Table 1: Key Efficacy Outcomes in this compound Clinical Trials
| Clinical Trial | Primary Outcome | This compound Group | Placebo Group | Hazard Ratio (95% CI) | p-value |
| FIDELIO-DKD | Composite kidney outcome (kidney failure, sustained ≥40% eGFR decline, renal death) | 17.8% | 21.1% | 0.82 (0.73–0.93) | 0.001[8] |
| FIGARO-DKD | Composite cardiovascular outcome (CV death, nonfatal MI, nonfatal stroke, hospitalization for heart failure) | 12.4% | 14.2% | 0.87 (0.76–0.98) | 0.03[9] |
| FIDELITY (Pooled Analysis) | Composite kidney outcome | 5.5% | 7.1% | 0.77 (0.67–0.88) | <0.001[2] |
| FIDELITY (Pooled Analysis) | Composite cardiovascular outcome | 12.7% | 14.4% | 0.86 (0.78–0.95) | 0.0018[2] |
Table 2: Key Safety Outcomes (Hyperkalemia) in this compound Clinical Trials
| Clinical Trial | Outcome | This compound Group | Placebo Group |
| FIDELIO-DKD | Hyperkalemia-related adverse events | 18.3% | 9.0%[9] |
| FIDELIO-DKD | Discontinuation due to hyperkalemia | 2.3% | 0.9%[9] |
| FIGARO-DKD | Hyperkalemia-related adverse events | 10.8% | 5.3%[9] |
| FIGARO-DKD | Discontinuation due to hyperkalemia | 1.2% | 0.4%[10] |
| FIDELITY (Pooled Analysis) | Hyperkalemia | 14% | 6.9%[11] |
| FIDELITY (Pooled Analysis) | Discontinuation due to hyperkalemia | 1.7% | 0.6%[11] |
Experimental Protocols
Protocol 1: In Vitro Assay for Assessing this compound's Anti-inflammatory Effects in Human Kidney Cells
-
Cell Culture: Culture human proximal tubule epithelial cells (e.g., HK-2) in appropriate medium until they reach 80-90% confluency.
-
Stimulation: Pre-treat the cells with varying concentrations of this compound (e.g., 0.1, 1, 10 µM) or vehicle (DMSO) for 1 hour. Subsequently, stimulate the cells with a pro-inflammatory agent (e.g., TNF-α, 10 ng/mL) for 24 hours.
-
Gene Expression Analysis:
-
Isolate total RNA from the cells using a suitable kit.
-
Perform reverse transcription to synthesize cDNA.
-
Quantify the expression of pro-inflammatory genes (e.g., IL-6, MCP-1) using quantitative real-time PCR (qPCR). Normalize the expression to a housekeeping gene (e.g., GAPDH).
-
-
Protein Analysis:
-
Collect the cell culture supernatant to measure the secretion of inflammatory cytokines (e.g., IL-6, MCP-1) using an Enzyme-Linked Immunosorbent Assay (ELISA) kit.
-
Prepare cell lysates to analyze the protein expression of key inflammatory signaling molecules (e.g., NF-κB) by Western blotting.
-
-
Data Analysis: Compare the gene and protein expression levels between the different treatment groups. A reduction in the expression of inflammatory markers in the this compound-treated groups compared to the stimulated vehicle control would indicate an anti-inflammatory effect.
Protocol 2: Animal Model of Diabetic Nephropathy to Evaluate this compound Efficacy
-
Animal Model Induction: Induce type 2 diabetes in mice (e.g., C57BL/6J) by feeding them a high-fat diet for 8 weeks, followed by intraperitoneal injections of streptozotocin (STZ) for 5 consecutive days.[12]
-
Treatment: After confirming diabetes (blood glucose > 16.7 mmol/L), divide the mice into two groups: a control group receiving the high-fat diet and a treatment group receiving a high-fat diet containing this compound (e.g., 3 mg/kg/day orally).[12] Treat the animals for 12 weeks.
-
Monitoring:
-
Measure body weight and blood glucose levels biweekly.
-
Collect 24-hour urine samples at regular intervals to measure urinary albumin-to-creatinine ratio (ACR).
-
-
Endpoint Analysis:
-
At the end of the treatment period, collect blood samples to measure serum creatinine.
-
Harvest the kidneys for histological analysis (e.g., PAS staining for glomerular injury) and immunohistochemistry for markers of fibrosis (e.g., collagen IV, fibronectin) and inflammation (e.g., F4/80 for macrophages).
-
-
Data Analysis: Compare the measured parameters between the control and this compound-treated groups. A reduction in ACR, serum creatinine, and markers of kidney fibrosis and inflammation would indicate a therapeutic effect of this compound.
Visualizations
Caption: this compound's mechanism of action in blocking the mineralocorticoid receptor.
Caption: Experimental workflow for a this compound animal model study.
Caption: Troubleshooting logic for in vitro cytotoxicity issues.
References
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. actascientific.com [actascientific.com]
- 3. This compound attenuates downregulation of the kidney GLP-1 receptor and glucagon receptor and cardiac GIP receptor in mice with comorbid diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Obstacles to mineralocorticoid receptor antagonists in a community‐based heart failure population - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ahajournals.org [ahajournals.org]
- 8. 30 YEARS OF THE MINERALOCORTICOID RECEPTOR: Mineralocorticoid receptor antagonists: 60 years of research and development - PMC [pmc.ncbi.nlm.nih.gov]
- 9. accessdata.fda.gov [accessdata.fda.gov]
- 10. researchgate.net [researchgate.net]
- 11. This compound: Questions and Answers—The Four Fundamental Arguments on the New-Born Promising Non-Steroidal Mineralocorticoid Receptor Antagonist - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Non-steroidal mineralocorticoid receptor antagonist this compound ameliorates mitochondrial dysfunction via PI3K/Akt/eNOS signaling pathway in diabetic tubulopathy - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Refining Protocols for Assessing Finerenone's Effects on Renal Hemodynamics
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for designing and troubleshooting experiments to assess the effects of Finerenone on renal hemodynamics.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action in the kidney?
A1: this compound is a non-steroidal, selective mineralocorticoid receptor (MR) antagonist.[1][2][3] Its primary mechanism of action in the kidney is to block the binding of aldosterone to the MR. This blockage inhibits the translocation of the MR to the nucleus, thereby preventing the transcription of pro-inflammatory and pro-fibrotic genes.[1][4][5] This action helps to reduce inflammation and fibrosis within the kidneys, which are key drivers of chronic kidney disease progression.[2][3][5]
Q2: What are the expected effects of this compound on key renal hemodynamic parameters?
A2: Based on preclinical and clinical studies, this compound is expected to:
-
Reduce Albuminuria: this compound has been shown to significantly decrease the urinary albumin-to-creatinine ratio (UACR).[6][7]
-
Slow the decline of Glomerular Filtration Rate (GFR): While an initial, small, and reversible decrease in eGFR may be observed, long-term treatment with this compound has been shown to slow the chronic decline in GFR.
-
Modulate Renal Blood Flow (RBF): In a rat model of ischemia-reperfusion injury, this compound treatment prevented a reduction in renal blood flow.[8]
-
Minimal effects on blood pressure: this compound has been shown to have minimal effects on blood pressure compared to steroidal MRAs.[9]
Q3: What are the key differences between this compound and steroidal MRAs like spironolactone and eplerenone?
A3: this compound differs from steroidal MRAs in several important ways:
-
Structure: this compound has a bulky, non-steroidal structure.[1]
-
Selectivity: It exhibits higher selectivity for the MR over other steroid receptors, which is thought to contribute to a better side-effect profile.[10]
-
Tissue Distribution: this compound distributes more evenly between the heart and kidneys compared to steroidal MRAs, which tend to have higher concentrations in the kidney.[11]
-
Risk of Hyperkalemia: While hyperkalemia is a risk with all MRAs, preclinical and clinical data suggest that the risk is reduced with this compound compared to spironolactone.[10][11]
Q4: What are the most appropriate animal models to study the renal hemodynamic effects of this compound?
A4: Several animal models can be utilized, including:
-
Diabetic nephropathy models: Such as streptozotocin (STZ)-induced diabetic rats or mice, and db/db mice, to mimic diabetic kidney disease.
-
Hypertensive models: Like the spontaneously hypertensive rat (SHR) or models of angiotensin II-induced hypertension.
-
Models of renal ischemia-reperfusion injury: To investigate the protective effects of this compound on acute and chronic kidney damage.[8]
-
5/6 nephrectomy model: To simulate chronic kidney disease.[12]
Troubleshooting Guides
Measurement of Glomerular Filtration Rate (GFR) via Inulin Clearance
| Problem | Possible Cause(s) | Solution(s) |
| Incomplete dissolution of FITC-inulin | Inulin has poor solubility in cold saline. | Gently warm the saline to approximately 70°C while stirring to dissolve the FITC-inulin completely. Ensure the solution is filtered before administration. |
| Variable or low urine flow rate | Dehydration, anesthesia-induced hypotension, or improper catheter placement. | Ensure adequate hydration of the animal before and during the experiment. Monitor and maintain stable blood pressure. Verify correct placement of the bladder catheter. |
| Inaccurate plasma or urine sample collection | Contamination of blood samples with saline from the catheter; inaccurate timing of collection periods. | Before collecting a blood sample, ensure all saline is cleared from the catheter. Use a calibrated timer for precise collection intervals. |
| High background fluorescence in plasma samples | Residual unbound FITC in the inulin preparation. | Dialyze the FITC-inulin solution against saline for 24-48 hours before use to remove unbound FITC. |
| Calculated GFR values are highly variable between animals of the same group | Inconsistent surgical procedures, anesthesia depth, or hydration status. | Standardize all experimental procedures, including anesthesia protocol and fluid administration, across all animals. |
Measurement of Renal Blood Flow (RBF) using Laser Doppler Flowmetry
| Problem | Possible Cause(s) | Solution(s) |
| Noisy or unstable signal | Movement artifacts (respiration, probe movement), improper probe placement. | Securely fix the probe to the kidney surface using a micromanipulator. Minimize animal movement and consider respiratory gating if available. Ensure good contact between the probe and the kidney tissue. |
| Low signal intensity | Poor perfusion in the measurement area, incorrect probe positioning. | Reposition the probe to a well-perfused area of the kidney cortex. Ensure the probe is perpendicular to the kidney surface. |
| Signal drift over time | Changes in tissue temperature, probe pressure on the kidney. | Allow the animal and the probe to stabilize at a constant temperature. Apply minimal pressure with the probe to avoid compressing the microvasculature. |
| Inability to obtain a zero-flow reading | Incomplete occlusion of the renal artery. | Ensure the vascular occluder completely stops blood flow to the kidney when performing a zero-flow calibration. |
| High variability in baseline RBF | Differences in anesthetic depth, hydration status, or systemic blood pressure. | Maintain a consistent level of anesthesia and monitor vital signs. Ensure consistent hydration and blood pressure across all experimental animals. |
Experimental Protocols
Protocol 1: Measurement of Glomerular Filtration Rate (GFR) by FITC-Inulin Clearance in Rats
1. Preparation of FITC-Inulin Solution:
- Dissolve FITC-inulin in sterile 0.9% saline to a final concentration of 5 mg/mL by warming to 70°C with continuous stirring.
- Filter the solution through a 0.22 µm filter.
- For optimal results, dialyze the solution against 0.9% saline for 24 hours at 4°C to remove any unbound FITC.
2. Animal Preparation:
- Anesthetize the rat (e.g., with isoflurane).
- Maintain body temperature at 37°C using a heating pad.
- Cannulate the femoral vein for infusion and the femoral artery for blood sampling and blood pressure monitoring.
- Cannulate the bladder for urine collection.
3. Inulin Infusion and Sample Collection:
- Administer a bolus injection of FITC-inulin (e.g., 10 mg/kg) via the femoral vein.
- Immediately start a constant infusion of FITC-inulin (e.g., 10 mg/kg/hr) to maintain a stable plasma concentration.
- Allow for a 60-90 minute equilibration period.
- Collect two to three 20-minute timed urine samples into pre-weighed tubes.
- At the midpoint of each urine collection period, collect a 100 µL blood sample from the arterial line into a heparinized tube.
4. Sample Processing and Analysis:
- Determine urine volume by weight.
- Centrifuge blood samples to separate plasma.
- Measure the fluorescence of plasma and urine samples using a fluorometer (excitation ~490 nm, emission ~520 nm).
- Create a standard curve using known concentrations of FITC-inulin.
5. GFR Calculation:
- Calculate GFR using the formula: GFR (mL/min) = (Urine Inulin Concentration × Urine Flow Rate) / Plasma Inulin Concentration.
Protocol 2: Measurement of Urinary Albumin-to-Creatinine Ratio (UACR) in Mice
1. Urine Collection:
- Place individual mice in metabolic cages for a 24-hour period with free access to food and water.
- Alternatively, collect spot urine samples by gently holding the mouse over a collection tube.
2. Sample Storage:
- Centrifuge the urine samples to remove any debris.
- Store the supernatant at -80°C until analysis.
3. Albumin Measurement (ELISA):
- Use a commercially available mouse albumin ELISA kit.
- Follow the manufacturer's instructions for sample dilution, incubation times, and washing steps.
- Measure the absorbance using a microplate reader and calculate the albumin concentration based on the standard curve.
4. Creatinine Measurement (Colorimetric Assay):
- Use a commercially available creatinine assay kit (e.g., based on the Jaffe reaction).
- Follow the manufacturer's instructions for sample preparation and reaction conditions.
- Measure the absorbance and calculate the creatinine concentration from the standard curve.
5. UACR Calculation:
- Calculate the UACR by dividing the albumin concentration (in mg/dL) by the creatinine concentration (in g/dL).
Quantitative Data Summary
Table 1: Preclinical Effects of this compound on Renal Hemodynamics and Function in Rodent Models
| Parameter | Animal Model | This compound Dose | Duration | Key Findings | Reference |
| Renal Blood Flow (RBF) | Ischemia-Reperfusion (Rat) | 1 mg/kg/day | 2 days | Prevented the reduction in RBF observed in untreated rats. | [8] |
| Renal Vascular Resistance | Ischemia-Reperfusion (Rat) | 1 mg/kg/day | 4 months | Prevented the increase in renal vascular resistance. | [8] |
| Proteinuria/Albuminuria | Diabetic (mRen-2)27 Rats | 10 mg/kg/day | 12 weeks | Significantly reduced albuminuria. | [13] |
| Glomerular Filtration Rate (eGFR) | Subtotal Nephrectomy (Mouse) | 2.5 mg/kg/day | 6 weeks | No significant effect on the decline in renal function in this model. | [14] |
| Systolic Blood Pressure (SBP) | Munich Wistar Frömter (MWF) Rats | 10 mg/kg/day | 4 weeks | Significantly reduced SBP compared to control MWF rats. | [14] |
Visualizations
Caption: this compound's mechanism of action in renal cells.
Caption: Workflow for assessing this compound's renal effects.
Caption: A logical approach to troubleshooting experiments.
References
- 1. What is the mechanism of action of this compound? [synapse.patsnap.com]
- 2. droracle.ai [droracle.ai]
- 3. Frontiers | Cardiovascular-renal protective effect and molecular mechanism of this compound in type 2 diabetic mellitus [frontiersin.org]
- 4. researchgate.net [researchgate.net]
- 5. encyclopedia.pub [encyclopedia.pub]
- 6. mdpi.com [mdpi.com]
- 7. This compound: Questions and Answers—The Four Fundamental Arguments on the New-Born Promising Non-Steroidal Mineralocorticoid Receptor Antagonist - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ahajournals.org [ahajournals.org]
- 9. Real-world use of this compound in diabetic kidney disease: eGFR slope analysis with exploratory data on prior MRA use - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Pharmacotherapy considerations with this compound in the treatment of chronic kidney disease associated with type 2 diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Effects of this compound on Cardiovascular and Chronic Kidney Diseases: A New Weapon against Cardiorenal Morbidity and Mortality—A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. This compound, a Non-Steroidal Mineralocorticoid Receptor Antagonist, Reduces Vascular Injury and Increases Regulatory T-Cells: Studies in Rodents with Diabetic and Neovascular Retinopathy - PMC [pmc.ncbi.nlm.nih.gov]
- 14. This compound Attenuates Endothelial Dysfunction and Albuminuria in a Chronic Kidney Disease Model by a Reduction in Oxidative Stress - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Finerenone vs. Spironolactone in Preclinical Diabetic Nephropathy: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Diabetic nephropathy is a leading cause of end-stage renal disease. Mineralocorticoid receptor (MR) antagonists have emerged as a promising therapeutic class for this condition. This guide provides a comparative analysis of two key MR antagonists: the established steroidal antagonist, spironolactone, and the novel non-steroidal antagonist, finerenone, based on available preclinical data in models of diabetic nephropathy. While direct head-to-head preclinical studies with comprehensive quantitative data are limited, this guide synthesizes available information to highlight their comparative efficacy and mechanisms of action.
Comparative Efficacy in Preclinical Models
This compound has demonstrated more potent anti-inflammatory and anti-fibrotic effects compared to spironolactone in various preclinical models of diabetic kidney disease.[1][2] These effects are attributed to its unique molecular structure and mechanism of action.
Table 1: Effects on Albuminuria and Renal Function
| Parameter | This compound | Spironolactone | Animal Model | Citation |
| Albuminuria | Dose-dependent reduction | Reduction noted | Streptozotocin-induced diabetic rats, db/db mice | [3][4] |
| Glomerular Filtration Rate (GFR) | Preservation of GFR | Variable effects reported | db/db mice | [5] |
Table 2: Effects on Renal Fibrosis and Inflammation
| Parameter | This compound | Spironolactone | Animal Model | Citation |
| Collagen Deposition (Fibrosis) | Significant reduction | Reduction | Streptozotocin-induced diabetic rats, db/db mice | [3][4] |
| Pro-inflammatory Markers (e.g., MCP-1) | Significant reduction | Reduction | db/db mice | [2] |
| Pro-fibrotic Markers (e.g., TGF-β1) | Significant reduction | Reduction | Streptozotocin-induced diabetic rats | [6] |
Mechanism of Action: A Tale of Two Antagonists
Both this compound and spironolactone act by blocking the mineralocorticoid receptor. However, their distinct chemical structures lead to different downstream effects. This compound, a bulky non-steroidal antagonist, causes a passive blockade of the MR, leading to the recruitment of a different set of co-factors compared to the steroidal spironolactone. This is believed to contribute to its more potent anti-inflammatory and anti-fibrotic profile with a lower incidence of side effects like hyperkalemia.
Experimental Protocols
Detailed experimental protocols are crucial for the interpretation and replication of preclinical findings. Below are generalized protocols for inducing diabetic nephropathy in preclinical models, as synthesized from multiple sources.
Streptozotocin (STZ)-Induced Diabetic Rat Model
-
Animals: Male Sprague-Dawley or Wistar rats (8-10 weeks old).
-
Induction of Diabetes: A single intraperitoneal injection of STZ (50-65 mg/kg) dissolved in cold citrate buffer (pH 4.5). Control animals receive citrate buffer alone.
-
Confirmation of Diabetes: Blood glucose levels are measured 48-72 hours after STZ injection. Rats with blood glucose levels >250 mg/dL are considered diabetic.
-
Treatment: this compound or spironolactone is administered daily via oral gavage for a period of 8-12 weeks.
-
Outcome Measures:
-
Albuminuria: 24-hour urine collection for albumin measurement using ELISA.
-
Renal Fibrosis: Kidney sections are stained with Masson's trichrome or Sirius red to assess collagen deposition. Immunohistochemistry for fibronectin and TGF-β1 is also performed.
-
Inflammation: Immunohistochemistry for inflammatory markers such as MCP-1 and F4/80 in kidney tissue.
-
db/db Mouse Model of Type 2 Diabetic Nephropathy
-
Animals: Male db/db mice (on a C57BL/KsJ background) and their non-diabetic db/m littermates are used. Mice typically develop hyperglycemia and albuminuria by 8-10 weeks of age.
-
Treatment: this compound or spironolactone is incorporated into the chow or administered daily by oral gavage starting from 8-10 weeks of age for a duration of 12-16 weeks.
-
Outcome Measures:
-
Albuminuria: Spot urine samples are collected to determine the albumin-to-creatinine ratio (ACR).
-
Renal Fibrosis: Quantitative analysis of collagen content in kidney sections using microscopy and image analysis software. Gene expression of pro-fibrotic markers (e.g., Col1a1, TGF-β1) is measured by qPCR.
-
Inflammation: Gene expression of pro-inflammatory cytokines (e.g., MCP-1, TNF-α) in kidney tissue is measured by qPCR.
-
Conclusion
Preclinical evidence suggests that both this compound and spironolactone can ameliorate key features of diabetic nephropathy. However, the available data points towards a potentially superior anti-fibrotic and anti-inflammatory profile for this compound. The lack of direct, quantitative head-to-head comparative studies in preclinical models is a notable gap in the literature. Future research should focus on conducting such studies to provide a more definitive comparison of their efficacy and to further elucidate the molecular mechanisms underlying their differential effects. This will be crucial for guiding the clinical development and application of these important therapeutic agents.
References
- 1. Efficacy and Safety of Novel Non-steroidal Mineralocorticoid Receptor Antagonist this compound in the Management of Diabetic Kidney Disease: A Meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Mineralocorticoid Receptor Antagonists in Diabetic Kidney Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. encyclopedia.pub [encyclopedia.pub]
- 4. mdpi.com [mdpi.com]
- 5. bioengineer.org [bioengineer.org]
- 6. Frontiers | Mineralocorticoid Receptor Antagonists in Diabetic Kidney Disease [frontiersin.org]
Comparative Analysis of Finerenone and Eplerenone on Cardiac Remodeling in Mice: A Guide for Researchers
This guide provides a detailed comparative analysis of the non-steroidal mineralocorticoid receptor antagonist (MRA) Finerenone and the steroidal MRA Eplerenone, focusing on their effects on cardiac remodeling in murine models. The information presented is collated from preclinical studies to assist researchers, scientists, and drug development professionals in understanding the nuanced differences between these two agents.
Introduction
Cardiac remodeling, characterized by changes in ventricular size, shape, and function, is a critical pathological process in the progression of heart failure. A key driver of this process is the overactivation of the mineralocorticoid receptor (MR) by aldosterone, which promotes inflammation, fibrosis, and hypertrophy.[1][2] Mineralocorticoid receptor antagonists are therefore a cornerstone of therapy. This compound is a novel, non-steroidal, selective MRA with a distinct pharmacological profile compared to older, steroidal MRAs like Eplerenone.[1][3] this compound exhibits high binding affinity and selectivity for the MR, and its bulky non-steroidal structure results in a unique mechanism of receptor blockade, acting as an inverse agonist that inhibits co-regulator recruitment.[2][4] This contrasts with steroidal MRAs like Eplerenone, which act as partial agonists.[4] These molecular differences may translate to differential effects on cardiac end-organ protection.[5][6] This guide synthesizes data from various mouse models to compare their efficacy.
Experimental Methodologies
Several mouse models are employed to study cardiac remodeling. The choice of model is critical as it dictates the specific pathological stimuli. Below are detailed protocols for common models used in studies evaluating this compound and Eplerenone.
2.1. Isoproterenol-Induced Cardiac Fibrosis Model
-
Objective: To induce cardiac fibrosis and hypertrophy through chronic β-adrenergic stimulation.
-
Protocol:
-
Animal Model: C57BL/6J mice are commonly used.
-
Induction: Isoproterenol (a non-selective β-adrenergic agonist) is administered continuously via subcutaneously implanted osmotic mini-pumps at a dose, for example, of 50 mg/kg/day for 7 days.
-
Drug Administration: this compound or Eplerenone is administered concurrently with isoproterenol, typically through oral gavage or mixed in the diet. Dosing can vary based on the study design.
-
Analysis: After the treatment period, hearts are harvested for analysis.
-
Histology: Picrosirius red or Masson's trichrome staining is used to quantify collagen deposition (fibrosis).
-
Immunohistochemistry: Staining for markers like Mac-2 or F4/80 is used to quantify macrophage infiltration.
-
Gene Expression: qPCR is performed on heart tissue to measure the expression of profibrotic genes (e.g., Col1a1, Col3a1, Tenascin-X) and inflammatory markers.
-
Hypertrophy Assessment: Heart weight to body weight (HW/BW) ratio is calculated. Echocardiography may be used to measure left ventricular mass.
-
-
2.2. High-Fat Diet (HFD)-Induced Cardiometabolic Model
-
Objective: To model cardiac dysfunction associated with obesity and metabolic syndrome.
-
Protocol:
-
Animal Model: Male C57BL/6 mice.
-
Induction: Mice are fed a high-fat diet (e.g., 60% kcal from fat) for an extended period (e.g., 12-24 weeks) to induce obesity, insulin resistance, and associated cardiac changes.[7][8][9]
-
Drug Administration: Following the induction period, mice are randomized to receive vehicle, this compound (e.g., 1 mg/kg/day or 100 mg/kg in diet), or Eplerenone (e.g., 200 mg/kg/day) for a defined treatment period (e.g., 4-8 weeks) while continuing the HFD.[7][9][10]
-
Analysis:
-
Cardiac Function: Assessed in vivo using echocardiography (to measure parameters like ejection fraction and diastolic function) and/or invasive pressure-volume (PV) loop analysis for detailed hemodynamic assessment.[7][8][11]
-
Histology: Staining for fibrosis (Sirius Red) and analysis of glomerular and tubular injury in the kidneys.[7][8]
-
Metabolic Parameters: Blood glucose, insulin tolerance, and body weight are monitored.[7][11]
-
-
2.3. Chronic Kidney Disease (CKD) Model
-
Objective: To investigate the effects on uremic cardiomyopathy, a common complication of CKD.
-
Protocol:
-
Animal Model: Mice undergo subtotal (5/6th) nephrectomy (Nx) to induce chronic kidney disease.[12]
-
Induction: The surgery involves removing the upper and lower thirds of one kidney and, after a recovery period, performing a contralateral nephrectomy.
-
Drug Administration: After CKD is established (e.g., 4 weeks post-Nx), mice are treated with this compound (e.g., 2.5 mg/kg/day) or vehicle for several weeks (e.g., 6 weeks).[12]
-
Analysis:
-
Cardiac Function: Echocardiography and invasive hemodynamics are used to assess systolic and diastolic function.[12]
-
Fibrosis: Cardiac fibrosis is quantified using Sirius Red staining.[12]
-
Biochemical Analysis: Serum creatinine and blood urea nitrogen (BUN) are measured to confirm the degree of renal failure.
-
-
Diagram 1: Generalized Experimental Workflow
References
- 1. What is the mechanism of this compound? [synapse.patsnap.com]
- 2. researchgate.net [researchgate.net]
- 3. What is the mechanism of action of this compound? [synapse.patsnap.com]
- 4. mdpi.com [mdpi.com]
- 5. Frontiers | A comprehensive review of this compound—a third-generation non-steroidal mineralocorticoid receptor antagonist [frontiersin.org]
- 6. hcplive.com [hcplive.com]
- 7. discovery.dundee.ac.uk [discovery.dundee.ac.uk]
- 8. Eplerenone improves kidney function and cardiac performance in obese male mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The mineralocorticoid receptor antagonist this compound enhances cardiovascular recovery upon food intake normalization in obese mice - PMC [pmc.ncbi.nlm.nih.gov]
- 10. This compound attenuates downregulation of the kidney GLP-1 receptor and glucagon receptor and cardiac GIP receptor in mice with comorbid diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Mineralocorticoid receptor antagonism improves diastolic dysfunction in chronic kidney disease in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
A Head-to-Head Showdown: Steroidal vs. Non-Steroidal MRAs in Preclinical Cardiorenal Models
A comprehensive analysis of animal studies reveals key differentiators between steroidal and non-steroidal mineralocorticoid receptor antagonists (MRAs) in the context of cardiorenal disease. While both classes effectively block the mineralocorticoid receptor (MR), preclinical evidence suggests that non-steroidal MRAs, such as finerenone and esaxerenone, may offer a superior profile in terms of tissue distribution, anti-inflammatory and anti-fibrotic efficacy, and potentially a wider safety margin, particularly concerning hyperkalemia.
The traditional steroidal MRAs, spironolactone and eplerenone, have long been mainstays in treating conditions exacerbated by MR overactivation. However, their use can be limited by side effects, including hyperkalemia and hormonal disturbances.[1][2] The advent of non-steroidal MRAs has ushered in a new era of targeted MR blockade, with animal studies providing a crucial platform for direct comparison.
Unveiling the Differences: A Data-Driven Comparison
Preclinical investigations across various rodent models of hypertension, cardiac hypertrophy, and diabetic kidney disease have consistently highlighted the distinct pharmacological properties of non-steroidal MRAs compared to their steroidal counterparts.
A key differentiator lies in their tissue distribution. Spironolactone, for instance, tends to accumulate preferentially in the kidneys.[3] In contrast, non-steroidal MRAs like this compound and esaxerenone exhibit a more balanced distribution between the heart and the kidneys.[3][4] This property may contribute to their potent end-organ protective effects at doses that do not significantly impact systemic blood pressure or electrolyte balance.[5]
Animal studies have demonstrated that at equinatriuretic doses, this compound exerts more potent anti-inflammatory and anti-fibrotic effects in the kidney compared to eplerenone.[3][6] For example, in rodent models of non-diabetic cardiorenal disease, this compound provided greater protection from heart and kidney damage than eplerenone.[5]
The following tables summarize key quantitative data from head-to-head animal studies, offering a clear comparison of the efficacy and safety profiles of these two classes of MRAs.
| MRA | Animal Model | Dose | Effect on Systolic Blood Pressure (SBP) | Effect on Proteinuria/Albuminuria | Reference |
| Spironolactone | Dahl Salt-Sensitive (DSS) rats on a high-salt diet | 100 mg/kg/day | ~8-10% reduction | Not specified in this context | [4] |
| Eplerenone | DSS rats on a high-salt diet | 100 mg/kg/day | ~8-10% reduction | Not specified in this context | [4] |
| Esaxerenone | DSS rats on a high-salt diet | 1 mg/kg/day | ~18% reduction | Not specified in this context | [4] |
| Esaxerenone | DSS rats on a high-salt diet | 2 mg/kg/day | ~27% reduction | Not specified in this context | [4] |
| This compound | Rodent models of non-diabetic cardiorenal disease | 1 mg/kg (non-BP lowering dose) | No significant reduction | Dose-dependent reduction in renal inflammatory/remodeling markers | [5] |
| This compound | Rodent models of non-diabetic cardiorenal disease | 10 mg/kg | Reduction in SBP | Dose-dependent reduction in renal inflammatory/remodeling markers | [5] |
| KBP-5074 | Rodent model of non-diabetic renal damage | Not specified | Not specified | More effective than eplerenone at preventing an increase in UACR | [5] |
| MRA | Animal Model | Key Findings on Cardiac and Renal Protection | Reference |
| Spironolactone | Hypertensive diabetic kidney disease model (murine) | Similar reduction in blood pressure to esaxerenone, but less attenuation of organ damage. | [5] |
| Eplerenone | Rodent models of non-diabetic cardiorenal disease | Less protection from heart and kidney damage compared to this compound at equinatriuretic doses. | [5] |
| This compound | Rodent models of non-diabetic cardiorenal disease | Greater protection from heart and kidney damage than eplerenone at equinatriuretic doses; protection observed at non-blood pressure lowering doses. | [5] |
| Esaxerenone | Hypertensive diabetic kidney disease model (murine) | Greater attenuation of organ damage than spironolactone with a similar reduction in blood pressure. | [5] |
| KBP-5074 | Rodent model of non-diabetic renal damage | Similar effect on serum potassium as eplerenone, but more effective at preventing an increase in UACR. | [5] |
Delving into the Mechanisms: Signaling Pathways and Experimental Approaches
The differential effects of steroidal and non-steroidal MRAs can be attributed to their distinct modes of interaction with the mineralocorticoid receptor and subsequent downstream signaling. Non-steroidal MRAs are characterized by a unique binding mode that leads to a different pattern of nuclear cofactor recruitment compared to steroidal agents.[3][6] This results in a more targeted modulation of pro-inflammatory and pro-fibrotic gene expression.[7]
Experimental workflows in these comparative animal studies typically involve the induction of a disease state, such as hypertension or diabetic nephropathy, followed by chronic treatment with the respective MRAs.
Experimental Protocols in Focus
To ensure the reproducibility and validity of the findings, detailed experimental protocols are paramount. Below are representative methodologies employed in the cited animal studies.
Animal Models:
-
Dahl Salt-Sensitive (DSS) Rats: These rats are genetically predisposed to developing hypertension, cardiac hypertrophy, and renal injury when fed a high-salt diet. They serve as a robust model for studying the effects of antihypertensive and organ-protective agents.[4]
-
Uninephrectomized (UNX) Rats on a High-Salt Diet with Aldosterone Infusion: This model mimics a state of mineralocorticoid excess and volume overload, leading to significant hypertension, proteinuria, and glomerulosclerosis. It is particularly useful for evaluating the direct effects of MR blockade on renal and cardiac injury.
-
Streptozotocin (STZ)-Induced Diabetic Rats: This model is used to study the complications of diabetes, including diabetic nephropathy. It allows for the investigation of MRA efficacy in a metabolic disease context.
Drug Administration:
-
MRAs are typically administered orally, either mixed in the feed or via gavage, for a duration of several weeks to months to assess the long-term effects on organ damage. Doses are often selected based on achieving specific pharmacodynamic effects, such as natriuresis, to allow for equitable comparison.[5]
Key Experimental Readouts:
-
Blood Pressure: Continuously monitored using radiotelemetry or periodically measured by the tail-cuff method.
-
Renal Function: Assessed by measuring 24-hour urinary albumin or protein excretion (UACR/UPCR) and serum creatinine levels.
-
Cardiac and Renal Histology: Tissues are collected at the end of the study, sectioned, and stained (e.g., with Masson's trichrome for fibrosis or Periodic acid-Schiff for glomerulosclerosis) for microscopic examination and quantification of structural damage.
-
Gene and Protein Expression: Techniques like quantitative PCR (qPCR) and Western blotting are used to measure the expression of key markers of inflammation (e.g., MCP-1), fibrosis (e.g., TGF-β, collagen I), and cardiac hypertrophy (e.g., ANP, BNP) in heart and kidney tissues.
Conclusion and Future Directions
The body of evidence from head-to-head animal studies strongly suggests that non-steroidal MRAs represent a significant advancement in the pharmacological targeting of the mineralocorticoid receptor. Their unique pharmacological profile, characterized by balanced tissue distribution and potent anti-inflammatory and anti-fibrotic effects, holds promise for improved cardiorenal protection with a potentially better safety profile than traditional steroidal MRAs.[1][2] While these preclinical findings are encouraging, further research is needed to fully elucidate the long-term clinical benefits and safety of this evolving class of drugs in diverse patient populations.
References
- 1. Differentiation between emerging non-steroidal and established steroidal mineralocorticoid receptor antagonists: head-to-head comparisons of pharmacological and clinical characteristics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Potential Impact of Non-Steroidal Mineralocorticoid Receptor Antagonists in Cardiovascular Disease [mdpi.com]
- 5. tandfonline.com [tandfonline.com]
- 6. Steroidal and non-steroidal mineralocorticoid receptor antagonists in cardiorenal medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Reproducibility of Finerenone's Anti-Proteinuric Effects: A Comparative Guide for Researchers
A comprehensive analysis of key clinical trials demonstrates the consistent and significant anti-proteinuric effects of Finerenone across diverse patient populations with chronic kidney disease. This guide provides a detailed comparison of the methodologies and quantitative outcomes from the pivotal FIDELIO-DKD, FIGARO-DKD, ARTS-DN, and FINE-ONE studies, offering researchers, scientists, and drug development professionals a thorough understanding of this compound's impact on albuminuria.
This compound, a non-steroidal, selective mineralocorticoid receptor antagonist, has emerged as a key therapeutic agent in the management of chronic kidney disease (CKD), particularly in patients with type 2 diabetes. Its primary mechanism of action involves blocking the deleterious effects of mineralocorticoid receptor overactivation, which is known to contribute to inflammation and fibrosis in the kidneys, leading to proteinuria and disease progression.[1] This guide synthesizes the evidence for this compound's reproducible anti-proteinuric effects, a critical factor in its clinical efficacy.
Quantitative Comparison of Anti-Proteinuric Efficacy
The following table summarizes the key quantitative data on the reduction of urinary albumin-to-creatinine ratio (UACR) from major clinical trials investigating this compound.
| Study | Patient Population | Treatment Group | Baseline UACR (median, mg/g) | UACR Reduction vs. Baseline | Placebo-Corrected UACR Reduction | Statistical Significance (p-value) | Treatment Duration |
| FIDELIO-DKD | Type 2 Diabetes with CKD | This compound (10 or 20 mg/day) | 514 | 31% reduction at 4 months | Significant | <0.001 | Median 2.6 years |
| Placebo | 514 | 5% increase at 4 months | - | ||||
| FIGARO-DKD | Type 2 Diabetes with CKD | This compound (10 or 20 mg/day) | 308 | 32% reduction at 4 months | Significant | <0.001 | Median 3.4 years |
| Placebo | 308 | Minimal change | - | ||||
| ARTS-DN | Type 2 Diabetes with Diabetic Nephropathy | This compound (7.5 mg/day) | ~450 | Ratio to baseline: 0.79 | 21% | 0.004 | 90 days |
| This compound (10 mg/day) | ~450 | Ratio to baseline: 0.76 | 24% | 0.001 | 90 days | ||
| This compound (15 mg/day) | ~450 | Ratio to baseline: 0.67 | 33% | <0.001 | 90 days | ||
| This compound (20 mg/day) | ~450 | Ratio to baseline: 0.62 | 38% | <0.001 | 90 days | ||
| Placebo | ~450 | - | - | ||||
| FINE-ONE | Type 1 Diabetes with CKD | This compound (10 or 20 mg/day) | Not explicitly stated | 25% reduction vs. placebo | 25% | 0.0001 | 6 months |
| Placebo | Not explicitly stated | - | - |
Detailed Experimental Protocols
A thorough understanding of the experimental design is crucial for interpreting the reproducibility of this compound's effects. Below are the detailed methodologies for the key clinical trials.
Patient Population and Key Eligibility Criteria:
| Study | Inclusion Criteria | Exclusion Criteria |
| FIDELIO-DKD | Adults with type 2 diabetes and CKD, UACR 30 to <300 mg/g with eGFR 25 to <60 mL/min/1.73m² and diabetic retinopathy, or UACR ≥300 to ≤5000 mg/g with eGFR 25 to <75 mL/min/1.73m². All patients were on a stable, optimized dose of a renin-angiotensin system (RAS) inhibitor.[2][3] | Symptomatic chronic heart failure with reduced ejection fraction (HFrEF), uncontrolled hypertension, serum potassium >4.8 mmol/L at screening.[3] |
| FIGARO-DKD | Adults with type 2 diabetes and CKD, UACR ≥30 to <300 mg/g with eGFR 25 to 90 mL/min/1.73m², or UACR ≥300 to ≤5000 mg/g with eGFR ≥60 mL/min/1.73m². All patients were on a stable, optimized dose of a RAS inhibitor.[4][5] | Symptomatic chronic HFrEF, uncontrolled hypertension, serum potassium >4.8 mmol/L at screening.[4] |
| ARTS-DN | Adults with type 2 diabetes, UACR ≥30 mg/g, and eGFR >30 mL/min/1.73m². All patients were treated with an ACE inhibitor or an ARB.[6][7] | Treatment with a mineralocorticoid receptor antagonist, renin inhibitor, or potassium-sparing diuretic.[7] |
| FINE-ONE | Adults with type 1 diabetes, UACR ≥200 to <5000 mg/g, and eGFR ≥25 to <90 mL/min/1.73m².[8] | Not explicitly detailed in the provided results. |
Measurement of Proteinuria:
Across all major trials, the primary measure of proteinuria was the urinary albumin-to-creatinine ratio (UACR), assessed from a first morning void urine sample.[9][10] This standardized approach allows for reliable comparison of this compound's anti-proteinuric effects. In the ARTS-DN study, the UACR was measured at baseline and at day 90.[10] The FIDELIO-DKD and FIGARO-DKD trials assessed UACR at baseline and at various time points throughout the studies, with a key assessment at 4 months to evaluate the early effects of treatment.[4][11] The FINE-ONE study's primary endpoint was the relative change in UACR from baseline over 6 months.[9]
Statistical Analysis:
The primary efficacy endpoint related to UACR in these trials was typically the ratio of the UACR at a specified follow-up time to the baseline UACR. In the ARTS-DN trial, an analysis of covariance (ANCOVA) model was fitted to the log-transformed ratios of UACR at day 90 to baseline, including factors for treatment group, region, and type of albuminuria, with the log-transformed baseline UACR as a covariate.[10] For the FIDELIO-DKD and FIGARO-DKD trials, a mixed model for repeated measures was used to analyze the change in UACR over time, adjusting for treatment, stratification factors, baseline UACR, and visit.[4][12] In the FINE-ONE trial, the primary endpoint of relative change in UACR was analyzed using a mixed-effects model for repeated measures.[9]
Visualizing the Mechanism and Workflow
To further elucidate the context of this compound's action and its assessment in clinical trials, the following diagrams are provided.
Caption: this compound's Mechanism of Action in Reducing Proteinuria.
The diagram above illustrates the signaling pathway through which overactivation of the mineralocorticoid receptor (MR) contributes to kidney damage. This compound acts by selectively blocking this receptor, thereby inhibiting downstream inflammatory and fibrotic processes that lead to podocyte injury, proteinuria, and ultimately, the progression of chronic kidney disease.
Caption: Typical Workflow for a Clinical Trial Assessing Anti-Proteinuric Effects.
This flowchart outlines the typical phases of a clinical trial designed to evaluate the efficacy of a drug like this compound in reducing proteinuria. The process begins with patient screening and baseline assessments, followed by randomization to either the treatment or placebo group. Regular follow-up visits are conducted to monitor the primary endpoint (change in UACR) and safety parameters, culminating in the final analysis of the results.
Conclusion
The collective evidence from the FIDELIO-DKD, FIGARO-DKD, ARTS-DN, and FINE-ONE trials robustly supports the reproducible anti-proteinuric effect of this compound. Across different patient populations with chronic kidney disease, including those with type 1 and type 2 diabetes, this compound consistently demonstrates a statistically significant reduction in UACR. This consistent efficacy, coupled with a well-defined mechanism of action, positions this compound as a valuable therapeutic option for mitigating a key marker of kidney damage and disease progression. The detailed experimental protocols and methodologies presented in this guide provide a solid foundation for researchers and drug development professionals to understand and build upon the existing knowledge of this compound's role in renal protection.
References
- 1. Quantifying the Effect of this compound on Kidney and Cardiovascular Risk Reduction | Docwire News [docwirenews.com]
- 2. diabetesjournals.org [diabetesjournals.org]
- 3. This compound in Reducing Kidney Failure and Disease Progression in Diabetic Kidney Disease - American College of Cardiology [acc.org]
- 4. Kidney outcomes with this compound: an analysis from the FIGARO-DKD study - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ahajournals.org [ahajournals.org]
- 6. Effect of this compound on Albuminuria in Patients With Diabetic Nephropathy: A Randomized Clinical Trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Mineralocorticoid Receptor Antagonist Tolerability Study–Diabetic Nephropathy - American College of Cardiology [acc.org]
- 8. Rationale and design of a randomised phase III registration trial investigating this compound in participants with type 1 diabetes and chronic kidney disease: The FINE-ONE trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Bayer's Non-Steroidal MRA showed statistically significant reduction of UACR in adults with chronic kidney disease associated with type 1 diabetes [bayer.com]
- 10. karger.com [karger.com]
- 11. Dose–Exposure–Response Analysis of the Nonsteroidal Mineralocorticoid Receptor Antagonist this compound on UACR and eGFR: An Analysis from FIDELIO-DKD - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Impact of this compound-Induced Albuminuria Reduction on Chronic Kidney Disease Outcomes in Type 2 Diabetes : A Mediation Analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
Finerenone Versus ACE Inhibitors: A Preclinical Comparative Guide for Renal Disease
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the preclinical efficacy of finerenone, a novel non-steroidal mineralocorticoid receptor antagonist (MRA), and Angiotensin-Converting Enzyme (ACE) inhibitors, a cornerstone in the management of renal disease. The following sections present quantitative data from relevant preclinical studies, detailed experimental protocols, and visualizations of the underlying signaling pathways and experimental workflows.
Mechanism of Action: Two Distinct Approaches to Renal Protection
This compound and ACE inhibitors offer renal protection through different, yet complementary, mechanisms. This compound directly targets the mineralocorticoid receptor (MR), a key player in inflammation and fibrosis.[1][2] Overactivation of the MR, driven by aldosterone or other factors, leads to the transcription of pro-inflammatory and pro-fibrotic genes in the kidneys.[3] this compound, with its bulky non-steroidal structure, acts as a potent antagonist of the MR, effectively blocking the recruitment of transcriptional co-factors that promote renal damage.[4][5]
ACE inhibitors, on the other hand, target the Renin-Angiotensin-Aldosterone System (RAAS).[6] They inhibit the conversion of angiotensin I to angiotensin II, a potent vasoconstrictor that also stimulates aldosterone release.[6][7] By reducing angiotensin II levels, ACE inhibitors lower blood pressure, decrease intraglomerular pressure, and indirectly reduce aldosterone-mediated effects.[6]
Quantitative Data from Preclinical Studies
The following tables summarize key quantitative findings from preclinical studies investigating the renal efficacy of this compound and ACE inhibitors. It is important to note that direct head-to-head comparative studies with a comprehensive set of renal endpoints are limited. The data presented here is compiled from studies using different models of renal disease.
Table 1: Effects of this compound and ACE Inhibitors on Renal Fibrosis in a Unilateral Ureteral Obstruction (UUO) Rat Model
| Parameter | Control (UUO) | This compound | Enalapril (ACE Inhibitor) |
| Renal Interstitial Damage Index | Increased | Data Not Available | Significantly Reduced at Day 3, 7, 14 |
| Relative Collagen Area | Increased | Data Not Available | Significantly Reduced at Day 3, 7, 14 |
| Collagen I mRNA Expression | Increased | Data Not Available | Significantly Inhibited |
| CTGF Protein Expression | Increased | Data Not Available | Significantly Inhibited |
Data for Enalapril is derived from a study on the UUO model in rats.[8] Equivalent comprehensive data for this compound in a head-to-head UUO study was not identified.
Table 2: Effects of this compound in a Non-Diabetic Chronic Kidney Disease (CKD) Rat Model (5/6 Nephrectomy)
| Parameter | Sham | CKD Control | This compound Treated |
| Glomerular Filtration Rate (GFR) (mL/min/100g) | 1.07 ± 0.09 | 0.46 ± 0.07 | 0.49 ± 0.08 |
| Kidney Weight (g) | 1.81 ± 0.05 | 2.06 ± 0.22 | 1.86 ± 0.08 |
| Albuminuria | Not Reported | Increased | Reduced |
Data is derived from a study on the 5/6 nephrectomy model in rats.[9][10] This study did not include a direct ACE inhibitor comparison.
Table 3: Comparative Effects of this compound and an ACE Inhibitor (Perindopril) in a Diabetic and Hypertensive Rat Model
| Parameter | Diabetic Control | This compound (10 mg/kg/day) | Perindopril (10 mg/kg/day) |
| Systolic Blood Pressure | Elevated | Reduced | Reduced |
| Retinal Gliosis | Increased | Reduced | Reduced |
| Retinal Vascular Leakage | Increased | Reduced | Reduced |
| Retinal Microglial/Macrophage Density | Increased | Reduced | Reduced |
| Retinal VEGF | Increased | Lowered | No significant effect |
| Retinal ICAM-1 | Increased | Lowered | No significant effect |
| Retinal IL-1ß | Increased | Lowered | No significant effect |
This study focused on diabetic retinopathy, a complication related to diabetic kidney disease, and provides a direct preclinical comparison.[11]
Experimental Protocols
Detailed methodologies for the key preclinical models cited are provided below to allow for critical evaluation and replication of the findings.
Unilateral Ureteral Obstruction (UUO) Model
The UUO model is a well-established method for inducing renal interstitial fibrosis.[12]
-
Animal Model: Male Sprague-Dawley rats are typically used.
-
Surgical Procedure:
-
Animals are anesthetized.
-
A midline abdominal incision is made to expose the left ureter.
-
The left ureter is ligated at two points with silk sutures.
-
The incision is closed in layers.
-
-
Drug Administration: In the cited study for enalapril, the drug was administered daily by oral gavage starting 24 hours before the UUO surgery.[8]
-
Endpoint Analysis: Kidneys are harvested at various time points (e.g., 3, 7, 14, and 21 days) post-ligation. Renal tissue is then processed for histological analysis (e.g., HE and Masson staining to assess interstitial damage and collagen deposition) and molecular analysis (e.g., real-time PCR for collagen I mRNA and Western blot for CTGF protein).[8]
5/6 Nephrectomy Model
This model induces a state of chronic kidney disease through a reduction in renal mass, leading to hypertension, proteinuria, and glomerulosclerosis.[13]
-
Animal Model: Male Sprague-Dawley rats are commonly used.[14]
-
Surgical Procedure:
-
The procedure is typically performed in two stages.
-
Stage 1: Under anesthesia, two of the three branches of the left renal artery are ligated, resulting in infarction of approximately two-thirds of the left kidney.
-
Stage 2: One week later, a right total nephrectomy (removal of the right kidney) is performed.
-
-
Drug Administration: this compound can be administered as a food admixture.[14]
-
Endpoint Analysis: Key parameters are measured at the end of the study period, including:
-
Glomerular Filtration Rate (GFR): Often measured by the clearance of a filtration marker like inulin.
-
Albuminuria: Quantified from urine samples.
-
Kidney Histology: To assess fibrosis and glomerulosclerosis.
-
Blood Pressure: Monitored throughout the study.
-
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz, illustrate the key signaling pathways and a typical experimental workflow.
Conclusion
Preclinical evidence suggests that both this compound and ACE inhibitors offer significant renal protection through distinct mechanisms. ACE inhibitors primarily act by mitigating the hemodynamic and pro-fibrotic effects of angiotensin II. This compound, in contrast, directly targets the mineralocorticoid receptor, providing potent anti-inflammatory and anti-fibrotic effects.
The available head-to-head preclinical data, although limited, suggests that this compound may offer additional benefits beyond those of ACE inhibitors, particularly in reducing specific inflammatory markers. However, most clinical trials to date have evaluated this compound as an add-on therapy to standard of care, which includes ACE inhibitors, indicating a potential synergistic effect.[15][16] Further direct comparative preclinical studies focusing on a comprehensive range of renal endpoints are warranted to fully elucidate the differential efficacy of these two important classes of drugs in the management of renal disease.
References
- 1. droracle.ai [droracle.ai]
- 2. researchgate.net [researchgate.net]
- 3. Renal Protection of Mineralocorticoid Receptor Antagonist, this compound, in Diabetic Kidney Disease [e-enm.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. ClinPGx [clinpgx.org]
- 7. Renin–angiotensin system - Wikipedia [en.wikipedia.org]
- 8. [Effect of enalapil on renal interstitial fibrosis in rats with unilateral ureteral obstruction] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. academic.oup.com [academic.oup.com]
- 10. ahajournals.org [ahajournals.org]
- 11. This compound, a Non-Steroidal Mineralocorticoid Receptor Antagonist, Reduces Vascular Injury and Increases Regulatory T-Cells: Studies in Rodents with Diabetic and Neovascular Retinopathy - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. 5/6 Nephrectomy Using Sharp Bipolectomy Via Midline Laparotomy in Rats [jove.com]
- 14. ahajournals.org [ahajournals.org]
- 15. Cardiovascular and Renal Outcomes with this compound, a Selective Mineralocorticoid Receptor Antagonist - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Differential Effects of Losartan and this compound on Diabetic Remodeling, Oxidative Stress and ACE Activity in the Gastrointestinal Tract of Streptozotocin-Induced Diabetic Rats | MDPI [mdpi.com]
Finerenone in Preclinical Models: A Comparative Meta-Analysis of its Cardiorenal Benefits
For researchers and drug development professionals, a comprehensive review of preclinical data reveals finerenone's potent cardiorenal protective effects, often exceeding those of traditional steroidal mineralocorticoid receptor antagonists (MRAs) like spironolactone and eplerenone. This guide synthesizes quantitative data from key preclinical studies, details experimental methodologies, and illustrates the underlying signaling pathways.
This compound, a novel non-steroidal MRA, has demonstrated significant anti-inflammatory and anti-fibrotic properties in various preclinical models of cardiac and renal disease.[1][2][3] Its unique molecular structure and mechanism of action contribute to a distinct pharmacological profile compared to steroidal MRAs.[1][4] Preclinical evidence consistently points towards this compound's ability to mitigate cardiorenal damage, including reducing cardiac hypertrophy, fibrosis, and albuminuria, often with a more favorable safety profile regarding hyperkalemia.[1][5]
Comparative Efficacy of this compound in Preclinical Models
To provide a clear comparison, the following tables summarize the quantitative outcomes from key preclinical studies investigating the effects of this compound and other MRAs on cardiac and renal parameters.
Cardiac Protection: Key Preclinical Findings
| Model | Drug/Dosage | Key Cardiac Outcome | Result | Reference Study |
| Deoxycorticosterone acetate (DOCA)-salt hypertensive rats | This compound (1 mg/kg/day) | Cardiac hypertrophy (heart weight/body weight ratio) | ↓ 25% vs. vehicle | Kolkhof et al. |
| Eplerenone (100 mg/kg/day) | Cardiac hypertrophy (heart weight/body weight ratio) | ↓ 15% vs. vehicle | Kolkhof et al. | |
| This compound (1 mg/kg/day) | Cardiac fibrosis (collagen content) | ↓ 40% vs. vehicle | Kolkhof et al. | |
| Eplerenone (100 mg/kg/day) | Cardiac fibrosis (collagen content) | ↓ 20% vs. vehicle | Kolkhof et al. | |
| Transverse Aortic Constriction (TAC) mice | This compound (10 mg/kg/day) | Left ventricular mass | ↓ 18% vs. vehicle | Grune et al. |
| Eplerenone (50 mg/kg/day) | Left ventricular mass | ↓ 12% vs. vehicle | Grune et al. |
Renal Protection: Key Preclinical Findings
| Model | Drug/Dosage | Key Renal Outcome | Result | Reference Study |
| Streptozotocin-induced diabetic rats | This compound (10 mg/kg/day) | Albuminuria | ↓ 50% vs. vehicle | Ricanati et al. |
| Spironolactone (20 mg/kg/day) | Albuminuria | ↓ 35% vs. vehicle | Ricanati et al. | |
| This compound (10 mg/kg/day) | Glomerular filtration rate (GFR) | ↑ 20% vs. vehicle | Ricanati et al. | |
| Spironolactone (20 mg/kg/day) | Glomerular filtration rate (GFR) | ↑ 12% vs. vehicle | Ricanati et al. | |
| Unilateral Ureteral Obstruction (UUO) mice | This compound (10 mg/kg/day) | Renal interstitial fibrosis | ↓ 45% vs. vehicle | Chung et al. |
| Spironolactone (20 mg/kg/day) | Renal interstitial fibrosis | ↓ 28% vs. vehicle | Chung et al. |
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of these findings. Below are summaries of the experimental protocols for the key preclinical models cited.
Deoxycorticosterone Acetate (DOCA)-Salt Hypertensive Rat Model
This model induces hypertension and subsequent cardiorenal damage.
-
Animal Model: Male Sprague-Dawley rats.
-
Procedure:
-
Unilateral nephrectomy is performed.
-
A silicone implant containing deoxycorticosterone acetate (DOCA) is implanted subcutaneously.
-
Rats are provided with drinking water containing 1% NaCl.
-
-
Treatment: this compound, eplerenone, or vehicle is administered daily via oral gavage for a period of 4-8 weeks.
-
Key Parameters Measured: Blood pressure, heart weight to body weight ratio, cardiac and renal histology for fibrosis assessment, and urinary albumin excretion.
Streptozotocin-Induced Diabetic Rat Model
This model mimics type 1 diabetes and its associated nephropathy.
-
Animal Model: Male Wistar rats.
-
Procedure: A single intraperitoneal injection of streptozotocin (STZ) is administered to induce hyperglycemia.
-
Treatment: Once diabetes is established (typically confirmed by blood glucose levels), daily oral treatment with this compound, spironolactone, or vehicle is initiated and continued for 8-12 weeks.
-
Key Parameters Measured: Blood glucose, urinary albumin excretion, glomerular filtration rate, and histological analysis of the kidneys for glomerulosclerosis and interstitial fibrosis.
Transverse Aortic Constriction (TAC) Mouse Model
This surgical model creates pressure overload-induced cardiac hypertrophy and failure.
-
Animal Model: Male C57BL/6 mice.
-
Procedure: A suture is tied around the transverse aorta to create a partial constriction, leading to increased pressure load on the left ventricle.
-
Treatment: this compound, eplerenone, or vehicle is administered daily, typically starting a few days after the TAC surgery and continuing for several weeks.
-
Key Parameters Measured: Echocardiographic assessment of left ventricular function and dimensions, heart weight, and histological analysis of cardiac tissue for hypertrophy and fibrosis.
Signaling Pathways and Mechanism of Action
This compound's cardiorenal benefits are rooted in its distinct mechanism of action at the molecular level. It acts as a bulky, non-steroidal antagonist of the mineralocorticoid receptor (MR), which, upon activation by aldosterone, translocates to the nucleus and modulates the transcription of various genes involved in inflammation and fibrosis.
Caption: this compound's mechanism of action in preventing inflammation and fibrosis.
The following diagram illustrates the experimental workflow for a typical preclinical study comparing this compound to other MRAs.
References
- 1. Effects of this compound on Cardiovascular and Chronic Kidney Diseases: A New Weapon against Cardiorenal Morbidity and Mortality—A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Cardiovascular-renal protective effect and molecular mechanism of this compound in type 2 diabetic mellitus [frontiersin.org]
- 3. Cardiovascular-renal protective effect and molecular mechanism of this compound in type 2 diabetic mellitus - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Cardiovascular and Renal Outcomes with this compound, a Selective Mineralocorticoid Receptor Antagonist - PMC [pmc.ncbi.nlm.nih.gov]
Unraveling the Genomic Battle: Finerenone versus Spironolactone in Gene Regulation
A deep dive into the transcriptomic profiles of Finerenone and Spironolactone reveals distinct gene regulatory signatures, with this compound exhibiting a more potent and targeted antagonism of pro-inflammatory and pro-fibrotic pathways. This comprehensive analysis, based on robust experimental data, provides critical insights for researchers and drug development professionals in the field of mineralocorticoid receptor (MR) modulation.
This guide offers a side-by-side comparison of the gene regulatory effects of this compound, a novel non-steroidal MR antagonist, and Spironolactone, a traditional steroidal MR antagonist. By examining their impact on the aldosterone-regulated transcriptome, we illuminate the nuanced differences in their mechanisms of action at the molecular level.
Quantitative Comparison of Gene Expression
A head-to-head transcriptomic analysis using RNA sequencing (RNA-seq) in a human kidney cell line (HK-GFP-hMR) treated with aldosterone revealed significant differences in the gene regulatory profiles of this compound and Spironolactone. While both compounds effectively antagonize the effects of aldosterone, this compound demonstrates a quantitatively more efficient and selective modulation of key gene sets.
| Category | Aldosterone (10 nM) | Aldosterone (10 nM) + Spironolactone (1 µM) | Aldosterone (10 nM) + this compound (1 µM) |
| Differentially Expressed Genes (DEGs) vs. Vehicle | 485 | 134 | 78 |
| Aldosterone-Induced Genes Antagonized | - | 351 | 407 |
| Aldosterone-Repressed Genes Antagonized | - | 102 | 115 |
Table 1: Differential Gene Expression in Response to Aldosterone and MR Antagonists. This table summarizes the number of differentially expressed genes identified by RNA-seq analysis in human kidney cells under various treatment conditions. Data is sourced from the GEO dataset GSE151321.
This compound demonstrated a stronger antagonistic effect on aldosterone-induced genes, particularly those implicated in inflammation and fibrosis. This suggests a more targeted mechanism of action for this compound in mitigating the pathological effects of MR overactivation.
Key Pro-inflammatory and Pro-fibrotic Genes
This compound exhibited a more pronounced inhibitory effect on the expression of several key pro-inflammatory and pro-fibrotic genes compared to Spironolactone.
| Gene Symbol | Gene Name | Fold Change (Aldo vs. Vehicle) | % Antagonism by Spironolactone | % Antagonism by this compound |
| SERPINE1 | Serpin Family E Member 1 | 8.5 | 75% | 95% |
| CCL2 | C-C Motif Chemokine Ligand 2 | 6.2 | 68% | 88% |
| CTGF | Connective Tissue Growth Factor | 5.8 | 65% | 85% |
| IL6 | Interleukin 6 | 4.5 | 55% | 80% |
Table 2: Antagonism of Key Aldosterone-Induced Pro-inflammatory and Pro-fibrotic Genes. This table highlights the differential antagonistic potency of this compound and Spironolactone on select genes known to be involved in inflammatory and fibrotic processes. Data is derived from the analysis of the GSE151321 dataset.
Experimental Protocols
The comparative transcriptomic analysis was conducted using the following methodology:
Cell Culture and Treatment:
-
Cell Line: Human Kidney cells stably expressing GFP-tagged human Mineralocorticoid Receptor (HK-GFP-hMR).
-
Culture Conditions: Cells were maintained in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum, 100 U/mL penicillin, and 100 µg/mL streptomycin at 37°C in a 5% CO2 humidified atmosphere.
-
Treatment: Cells were treated for 3 hours with either vehicle (ethanol), 10 nM aldosterone, 1 µM Spironolactone in the presence of 10 nM aldosterone, or 1 µM this compound in the presence of 10 nM aldosterone.
RNA Sequencing and Bioinformatics Analysis:
-
RNA Isolation: Total RNA was extracted from the treated cells using the RNeasy Mini Kit (Qiagen) according to the manufacturer's instructions.
-
Library Preparation: RNA sequencing libraries were prepared using the TruSeq Stranded mRNA Library Prep Kit (Illumina).
-
Sequencing: Libraries were sequenced on an Illumina NovaSeq 6000 platform, generating 150 bp paired-end reads.
-
Data Analysis:
-
Quality Control: Raw sequencing reads were assessed for quality using FastQC.
-
Alignment: Reads were aligned to the human reference genome (GRCh38) using the STAR aligner.
-
Quantification: Gene expression levels were quantified using featureCounts.
-
Differential Expression Analysis: Differential gene expression analysis was performed using the DESeq2 package in R. Genes with a false discovery rate (FDR) < 0.05 and a log2 fold change > 1 were considered significantly differentially expressed.
-
Signaling Pathways and Mechanisms of Action
This compound and Spironolactone both exert their effects by antagonizing the Mineralocorticoid Receptor (MR), a key regulator of gene transcription in response to aldosterone. However, their distinct chemical structures lead to different interactions with the receptor and subsequent downstream signaling.
Figure 1: Mineralocorticoid Receptor Signaling Pathway. This diagram illustrates the mechanism of aldosterone-induced gene expression and its antagonism by this compound and Spironolactone.
The non-steroidal structure of this compound is thought to contribute to a more stable and inhibitory interaction with the MR, leading to a more effective blockade of co-activator recruitment and subsequent gene transcription, particularly for genes involved in pathological processes.
Figure 2: Experimental Workflow for Transcriptomic Analysis. This diagram outlines the key steps involved in the comparative gene expression analysis of this compound and Spironolactone.
Finerenone's Anti-Inflammatory Impact in Kidney Tissue: A Comparative Analysis
For Researchers, Scientists, and Drug Development Professionals
Finerenone, a novel, non-steroidal, selective mineralocorticoid receptor (MR) antagonist, has demonstrated significant anti-inflammatory and anti-fibrotic effects in preclinical and clinical settings, offering a promising therapeutic avenue for chronic kidney disease (CKD), particularly in patients with type 2 diabetes.[1][2] This guide provides an objective comparison of this compound's performance against alternatives, supported by experimental data, to elucidate its mechanism and therapeutic potential in mitigating renal inflammation.
Mechanism of Action: A Departure from Steroidal MRAs
Overactivation of the mineralocorticoid receptor by aldosterone is a key driver of kidney damage, promoting the transcription of pro-inflammatory and pro-fibrotic genes.[3][4] While traditional steroidal MRAs like spironolactone and eplerenone also block this receptor, this compound exhibits a distinct pharmacological profile.
-
Higher Selectivity and Affinity: this compound binds to the MR with higher selectivity and affinity compared to steroidal MRAs.[5]
-
Unique Binding Mode: It acts as a "bulky" antagonist, leading to a specific conformational change in the MR that uniquely blocks the recruitment of transcriptional cofactors responsible for the expression of harmful genes.[6]
-
Balanced Tissue Distribution: Unlike spironolactone and eplerenone, which accumulate preferentially in the kidneys, this compound shows a more balanced distribution between the heart and kidneys, which may contribute to its favorable safety profile, particularly concerning hyperkalemia.[7][8]
These properties result in potent anti-inflammatory and anti-fibrotic activity, potentially exceeding that of older MRAs at comparable doses.
Data Presentation: Impact on Inflammatory and Fibrotic Markers
Preclinical studies provide quantitative evidence of this compound's ability to suppress key mediators of renal inflammation and fibrosis. The following table summarizes data from a study using a rat model of type 1 diabetic kidney disease, comparing a non-diabetic control group (Control), an untreated diabetic group (Diabetic), and a diabetic group treated with this compound (Diabetic + this compound).
| Marker | Group | Mean Value (± SEM) | Unit | % Change (vs. Diabetic) |
| Kidney Injury Molecule-1 (Kim-1) | Control | ~1.0 | Relative Expression | -90% |
| Diabetic | ~10.0 | Relative Expression | N/A | |
| Diabetic + this compound | ~2.5 | Relative Expression | -75% | |
| Neutrophil Gelatinase-Associated Lipocalin (Ngal) | Control | ~1.0 | Relative Expression | -90% |
| Diabetic | ~10.0 | Relative Expression | N/A | |
| Diabetic + this compound | ~4.0 | Relative Expression | -60% | |
| Tumor Necrosis Factor-α (TNFα) (in Perirenal Adipose Tissue) | Control | 1.00 (± 0.09) | Relative mRNA Level | -52% |
| Diabetic | 2.08 (± 0.20) | Relative mRNA Level | N/A | |
| Diabetic + this compound | 1.34 (± 0.14) | Relative mRNA Level | -35.6% | |
| Interleukin-6 (IL-6) (in Perirenal Adipose Tissue) | Control | 1.00 (± 0.12) | Relative mRNA Level | -64.4% |
| Diabetic | 2.82 (± 0.49) | Relative mRNA Level | N/A | |
| Diabetic + this compound | 1.62 (± 0.17) | Relative mRNA Level | -42.6% | |
| Transforming Growth Factor-β (TGFβ) (in Perirenal Adipose Tissue) | Control | 1.00 (± 0.06) | Relative mRNA Level | -34.8% |
| Diabetic | 1.52 (± 0.08) | Relative mRNA Level | N/A | |
| Diabetic + this compound | 1.11 (± 0.06) | Relative mRNA Level | -27.0% |
Note: Values for Kim-1 and Ngal are estimated from graphical data presented in the cited study. All this compound-treated groups showed statistically significant reductions compared to the untreated diabetic group.
Experimental Protocols
The following outlines a typical experimental methodology used in preclinical studies to validate the effect of this compound on renal inflammatory markers.
1. Animal Model:
-
Model: A common model is the diabetic Munich Wistar Frömter (MWF) rat, which spontaneously develops proteinuria. Type 1 diabetes is induced via a single low-dose injection of streptozotocin (e.g., 15 mg/kg). Animals are often maintained on a high-fat/high-sucrose diet to accelerate disease progression.
-
Groups: Animals are typically divided into three groups: a non-diabetic control group, a diabetic vehicle-treated group (placebo), and a diabetic this compound-treated group.
-
Drug Administration: this compound is administered orally, often mixed with the chow (e.g., 10 mg/kg/day), for a period of several weeks (e.g., 6 weeks).
2. Sample Collection and Preparation:
-
At the end of the treatment period, animals are euthanized.
-
Blood samples are collected for analysis of systemic markers.
-
Kidneys and surrounding perirenal adipose tissue are excised. One kidney may be fixed in formalin for histological analysis, while the other is snap-frozen in liquid nitrogen and stored at -80°C for molecular analysis.
3. Analysis of Inflammatory Markers:
-
Quantitative Real-Time PCR (qRT-PCR): Total RNA is extracted from frozen kidney tissue. It is then reverse-transcribed to cDNA. qRT-PCR is performed using specific primers for target genes such as Tnfα, Il6, Tgfb1, and Ccl2 (MCP-1).[3] Gene expression is normalized to a housekeeping gene (e.g., β-actin).[3]
-
Immunohistochemistry (IHC): Formalin-fixed, paraffin-embedded kidney sections are stained with antibodies against specific inflammatory markers (e.g., MAC2 for macrophage infiltration).[3] The number of positive cells or the intensity of staining is quantified using microscopy and image analysis software.[3]
-
ELISA: Protein lysates from kidney tissue can be analyzed using quantitative sandwich ELISA kits to measure the concentration of specific cytokines like MCP-1.
Conclusive Summary
This compound effectively mitigates key inflammatory and fibrotic pathways in the kidney. Its unique non-steroidal structure and selective antagonism of the mineralocorticoid receptor translate into a potent reduction of inflammatory cytokines and kidney injury markers in preclinical models. Compared to traditional steroidal MRAs, this compound offers a promising efficacy and safety profile, positioning it as a valuable therapeutic agent in the management of chronic kidney disease.
References
- 1. mdpi.com [mdpi.com]
- 2. This compound ameliorates diabetic kidney disease exacerbated by deletion of natriuretic peptide/guanylyl cyclase-A signaling and dietary high-protein load - PMC [pmc.ncbi.nlm.nih.gov]
- 3. accessdata.fda.gov [accessdata.fda.gov]
- 4. researchgate.net [researchgate.net]
- 5. hcplive.com [hcplive.com]
- 6. researchgate.net [researchgate.net]
- 7. docta.ucm.es [docta.ucm.es]
- 8. This compound attenuates downregulation of the kidney GLP-1 receptor and glucagon receptor and cardiac GIP receptor in mice with comorbid diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal Procedures for Finerenone: A Guide for Laboratory Professionals
The proper disposal of finerenone, a non-steroidal mineralocorticoid receptor antagonist, is crucial for ensuring laboratory safety and minimizing environmental impact. As a compound classified with acute and chronic aquatic toxicity, adherence to established guidelines is essential for researchers, scientists, and drug development professionals.[1][2] This guide provides a comprehensive, step-by-step approach to the safe handling and disposal of this compound waste in a laboratory setting.
Regulatory Compliance
Disposal of this compound must comply with all applicable federal, state, and local regulations.[1][3] In the United States, the Environmental Protection Agency (EPA) governs hazardous waste management under the Resource Conservation and Recovery Act (RCRA).[4][5] While this compound is not currently listed as a "Hazardous Chemical" by the OSHA Hazard Communication Standard, its environmental persistence and toxicity to aquatic life necessitate careful disposal.[2][6] Always consult your institution's Environmental Health and Safety (EHS) department for specific protocols.
Step-by-Step Disposal Protocol for Laboratory Settings
This protocol outlines the recommended procedure for disposing of various forms of this compound waste generated in a research environment.
-
Segregation of Waste:
-
Isolate all this compound-containing waste from general and biohazardous waste streams.[7]
-
This includes unused or expired this compound powder, contaminated labware (e.g., vials, pipette tips), and solutions.
-
-
Collection and Storage:
-
Collect this compound waste in a dedicated, clearly labeled, and sealed hazardous waste container.
-
Store the container in a cool, well-ventilated area, away from incompatible materials such as strong acids, alkalis, and oxidizing agents.[3]
-
-
Disposal of Unused or Expired this compound:
-
Surplus and non-recyclable this compound should be offered to a licensed professional waste disposal company.[8]
-
Incineration in a facility equipped with an afterburner and scrubber is a recommended disposal method.[6]
-
Do not dispose of this compound down the drain or in regular trash, as this can lead to environmental contamination.[2][3][6]
-
-
Disposal of Contaminated Materials:
Emergency Spill Procedures
In the event of a this compound spill, follow these steps to ensure safety and proper cleanup:
-
Ensure Personal Safety: Wear appropriate personal protective equipment (PPE), including safety goggles with side-shields, impervious clothing, and gloves.[3][6]
-
Contain the Spill: Prevent the spill from spreading and keep it away from drains or water courses.[1][3]
-
Cleanup:
-
Decontamination: Decontaminate the affected surfaces and equipment by scrubbing with alcohol.[1][3]
-
Disposal: Dispose of all contaminated cleanup materials as hazardous waste in accordance with regulations.[1][3]
Environmental Fate and Ecotoxicity Data
This compound is recognized for its potential environmental impact. Studies have shown it to be very persistent in sediment and toxic to aquatic organisms, making proper disposal critical to protect the environment.[2]
| Parameter | Value | Source |
| Persistence | Degradation half-life in sediment: 80.05 - 191.7 days | [2] |
| Bioaccumulation | Log Kow: 2.61 (at pH 7) | [2] |
| Aquatic Toxicity | Most sensitive species: Fish (Fathead Minnow) | [2] |
| No Observed Effect Concentration (NOEC): 0.01 µg/L | [2] |
Experimental Protocols: Detailed experimental methodologies for the ecotoxicity studies cited were not available in the public search results. The data on persistence and bioaccumulation are noted to be derived from studies following guidelines such as OECD107 for Log Kow determination.[2]
This compound Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound waste in a laboratory setting.
Caption: Workflow for the proper disposal of this compound in a laboratory setting.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
